molecular formula C12H22N2 B1584721 N-(1-Adamantyl)ethylenediamine CAS No. 37818-93-2

N-(1-Adamantyl)ethylenediamine

Cat. No.: B1584721
CAS No.: 37818-93-2
M. Wt: 194.32 g/mol
InChI Key: IQMUFNISQFPZJC-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)ethylenediamine is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-Adamantyl)ethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-Adamantyl)ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Adamantyl)ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(1-adamantyl)ethane-1,2-diamine
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InChI

InChI=1S/C12H22N2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMUFNISQFPZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307617
Record name N-(1-Adamantyl)ethylenediamine
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Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37818-93-2
Record name 37818-93-2
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Record name N-(1-Adamantyl)ethylenediamine
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Record name N-(1-Adamantyl)ethylenediamine
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Foundational & Exploratory

Protocol: High-Purity Synthesis of N-(1-Adamantyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide / Process Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists Subject: Optimized synthesis of N-(1-Adamantyl)ethylenediamine (CAS 1501-98-0) via Solvolytic Nucleophilic Substitution.

Executive Summary

N-(1-Adamantyl)ethylenediamine is a critical bifunctional building block in medicinal chemistry, serving as a precursor for antiviral agents, CNS-active ligands, and supramolecular scaffolds. While adamantane derivatives are lipophilic, the ethylenediamine tail provides a hydrophilic handle for further functionalization or salt formation.

This guide details the Direct Solvolytic Substitution protocol. Unlike standard SN2 alkylations, which fail due to the steric bulk of the adamantyl cage, this protocol leverages the stability of the tertiary adamantyl carbocation (SN1 mechanism) to drive the reaction. We utilize a large excess of ethylenediamine to serve as both the nucleophile and the solvent, minimizing the formation of bis-alkylated byproducts and eliminating the need for exogenous bases.

Chemical Background & Retrosynthetic Analysis

Structural Considerations

The adamantane cage is rigid and bulky, preventing backside attack required for SN2 mechanisms. Consequently, the synthesis must proceed via an SN1 pathway involving a bridgehead carbocation.

Retrosynthetic Logic

The most efficient disconnection is at the Adamantyl—Nitrogen bond.

  • Synthon A: 1-Adamantyl cation (generated from 1-Bromoadamantane).[1]

  • Synthon B: Ethylenediamine (acting as the nucleophile).

Alternative Routes:

  • Reductive Amination: 1-Adamantanone + Ethylenediamine. (Incorrect Route) : This yields the 2-adamantyl isomer, which is pharmacologically distinct (e.g., SQ109 precursor).

  • Amide Reduction: 1-Adamantanecarboxylic acid + Ethylenediamine

    
     Amide 
    
    
    
    Reduction. (Inefficient) : Requires multiple steps and harsh reducing agents (LiAlH₄).
Reaction Mechanism (Graphviz)

ReactionMechanism Start 1-Bromoadamantane (Sterically Hindered) TS1 Transition State (Br departure) Start->TS1 Heat (-Br⁻) Cation 1-Adamantyl Cation (Stable 3° Carbocation) TS1->Cation Rate Limiting Step (SN1) Attack Nucleophilic Attack (Ethylenediamine Excess) Cation->Attack Fast Intermediate Protonated Intermediate Attack->Intermediate Product N-(1-Adamantyl)ethylenediamine Intermediate->Product -H⁺ (Base: Excess Amine)

Caption: The reaction proceeds via the generation of a stable bridgehead carbocation, followed by rapid trapping by the amine nucleophile.

Primary Synthesis Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
1-Bromoadamantane 215.131.0Electrophile / Substrate
Ethylenediamine (EDA) 60.1015.0 - 20.0Nucleophile & Solvent
Toluene (Optional)92.14N/ACo-solvent (if EDA volume is low)
NaOH (aq) 40.00ExcessWorkup (Basification)
Dichloromethane (DCM) 84.93N/AExtraction Solvent

Critical Note on Stoichiometry: A high molar excess (15-20 eq) of ethylenediamine is mandatory .

  • It favors mono-alkylation over bis-alkylation (formation of

    
    -di(1-adamantyl)ethylenediamine).
    
  • It acts as a proton scavenger for the HBr generated.

  • It solubilizes the hydrophobic 1-bromoadamantane at reflux temperatures.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Charge the flask with 1-Bromoadamantane (10.0 g, 46.5 mmol) .

  • Add Ethylenediamine (47 mL, ~700 mmol, ~15 eq) .

    • Note: The solid bromide may not dissolve immediately.

  • Place the flask under an inert atmosphere (Nitrogen or Argon) to prevent amine oxidation, though EDA is relatively robust.

Step 2: Thermal Activation
  • Heat the mixture to reflux (approx. 118–120 °C) with vigorous stirring.

  • Maintain reflux for 8–12 hours .

    • Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1% NH₄OH). 1-Bromoadamantane (high R_f, non-polar) should disappear; the product (low R_f, polar) will appear. Staining with Iodine or Ninhydrin is recommended.

Step 3: Workup & Isolation
  • Distillation: Cool the reaction mixture slightly. Setup for vacuum distillation to remove the bulk of the excess ethylenediamine.

    • Caution: Ethylenediamine is corrosive and has a flash point of 34°C. Use a cold trap.

  • Quenching: Dissolve the viscous residue in Water (50 mL) .

  • Basification: Adjust pH to >12 using 10% NaOH solution to ensure the amine is free (deprotonated).

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL) .

    • Tip: If an emulsion forms, add a small amount of brine or filter through Celite.

  • Washing: Wash the combined organic layers with Brine (50 mL) and dry over Anhydrous Na₂SO₄ .

  • Concentration: Filter and concentrate under reduced pressure to yield the crude oil (often pale yellow).

Step 4: Purification (Salt Formation)

While the free base can be distilled (high vacuum), converting to the dihydrochloride salt is preferred for stability and purity.

  • Dissolve the crude oil in a minimum amount of Ethanol or Isopropanol .

  • Add HCl in Dioxane (4M) or bubble dry HCl gas until the solution is acidic (pH < 2).

  • A white precipitate (N-(1-Adamantyl)ethylenediamine · 2HCl) will form.

  • Recrystallization: Recrystallize from Ethanol/Ether or Methanol/Acetone to obtain analytical grade crystals.

Process Workflow Diagram

Workflow Raw Raw Materials 1-Br-Ad + Excess EDA React Reflux (120°C, 12h) Inert Atmosphere Raw->React Strip Vacuum Distillation Remove Excess EDA React->Strip Quench Aq. Workup (NaOH) Extract w/ DCM Strip->Quench Salt Salt Formation Add HCl/EtOH Quench->Salt Final Final Product Recrystallized Solid Salt->Final

Caption: Operational workflow from raw materials to purified hydrochloride salt.

Characterization & Quality Control

ParameterExpected Value / Observation
Appearance White crystalline solid (HCl salt) or colorless oil (Free base).
¹H NMR (CDCl₃) Adamantyl: δ 1.60–2.10 (m, 15H, cage protons).Ethylene: δ 2.60–2.80 (m, 4H, -CH₂-CH₂-).Amine: Broad singlets (exchangeable).
¹³C NMR Cage: ~29.0, 36.0, 40.0 ppm.Linker: ~40-50 ppm (N-CH₂).
Mass Spec (ESI) [M+H]⁺ = 195.32 (Calculated for C₁₂H₂₄N₂).
Melting Point Free base: Liquid/Low melting solid.HCl Salt: >250°C (Decomposes).

Safety & Handling

  • Ethylenediamine: Highly corrosive to skin and eyes. Potent respiratory sensitizer. All transfers must be done in a fume hood.

  • 1-Bromoadamantane: Irritant. Avoid inhalation of dust.

  • Waste Disposal: The distillate contains ethylenediamine and must be treated as basic organic waste. Do not mix with acids without controlled neutralization.

References

  • Preparation of Adamantane Derivatives: ChemicalBook. "1-Bromoadamantane Synthesis and Reactions."

  • Adamantane Amine Synthesis: National Institutes of Health (NIH). "Synthesis of 1,2-Disubstituted Adamantane Derivatives."

  • Ethylenediamine Reactivity: Wikipedia. "Ethylenediamine: Synthesis and Reactivity."

  • General Protocol for N-Alkylation: Organic Chemistry Portal. "Nucleophilic Substitution at Bridgehead Carbons."

  • Product Data: ChemBK. "N-(1-Adamantyl)ethylenediamine Properties and Safety."

Sources

An In-Depth Technical Guide to the Spectroscopic Data of N-(1-Adamantyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for N-(1-Adamantyl)ethylenediamine, a compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the bulky, lipophilic adamantane cage. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive framework for its characterization.

Introduction

N-(1-Adamantyl)ethylenediamine (C₁₂H₂₂N₂) is a diamine featuring a rigid tricyclic adamantane moiety linked to an ethylenediamine chain. The adamantane group is known to enhance the lipophilicity and metabolic stability of drug candidates, making adamantane-containing compounds a subject of significant interest in pharmaceutical research. Understanding the spectroscopic signature of N-(1-Adamantyl)ethylenediamine is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

Molecular Structure and Synthesis

The synthesis of N-(1-Adamantyl)ethylenediamine can be approached through several synthetic routes. A common and logical approach involves the nucleophilic substitution of a suitable adamantyl precursor with ethylenediamine.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be achieved by the reaction of 1-bromoadamantane with an excess of ethylenediamine. This method is analogous to the synthesis of other N-substituted adamantyl amines.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 1-Bromoadamantane 1-Bromoadamantane N-(1-Adamantyl)ethylenediamine N-(1-Adamantyl)ethylenediamine 1-Bromoadamantane->N-(1-Adamantyl)ethylenediamine Nucleophilic Substitution Ethylenediamine (excess) Ethylenediamine (excess) Ethylenediamine (excess)->N-(1-Adamantyl)ethylenediamine Ethylenediamine hydrobromide Ethylenediamine hydrobromide Ethylenediamine (excess)->Ethylenediamine hydrobromide Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->N-(1-Adamantyl)ethylenediamine Heat (Reflux) Heat (Reflux) Heat (Reflux)->N-(1-Adamantyl)ethylenediamine Purification (e.g., Distillation/Chromatography) Purification (e.g., Distillation/Chromatography) N-(1-Adamantyl)ethylenediamine->Purification (e.g., Distillation/Chromatography) Work-up

Caption: Proposed synthesis of N-(1-Adamantyl)ethylenediamine.

Experimental Rationale:

  • Excess Ethylenediamine: Using a large excess of ethylenediamine serves a dual purpose. Firstly, it acts as the nucleophile to displace the bromide from the adamantyl cage. Secondly, it functions as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the unreacted ethylenediamine which would render it non-nucleophilic.

  • Solvent and Temperature: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction. Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up would be performed to remove the ethylenediamine hydrobromide salt and excess ethylenediamine. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure N-(1-Adamantyl)ethylenediamine.

Spectroscopic Characterization

Mass Spectrometry (MS)

The mass spectrum of N-(1-Adamantyl)ethylenediamine is predicted to be dominated by the highly stable adamantyl cation.

Predicted Mass Spectrum Data:

m/zPredicted FragmentRelative Abundance
194[M]⁺ (Molecular Ion)Low to Medium
135[Adamantyl]⁺High (likely base peak)
151[M - NH₂CH₂]⁺Medium
44[CH₂NH₂]⁺Medium to High

Interpretation and Fragmentation Pathway:

Upon electron ionization, the molecular ion ([M]⁺) at m/z 194 is expected to be observed, though its abundance may be low due to the facile fragmentation of the ethylenediamine chain. The most prominent peak in the spectrum is anticipated to be at m/z 135 , corresponding to the adamantyl cation ([C₁₀H₁₅]⁺) . This is a well-established and highly stable carbocation, and its formation through the cleavage of the C-N bond is a favored fragmentation pathway for 1-substituted adamantanes.

Another significant fragmentation would involve the cleavage of the C-C bond in the ethylenediamine linker, leading to a fragment at m/z 151 . Alpha-cleavage adjacent to the nitrogen atoms is also expected, resulting in a fragment at m/z 44 , corresponding to the [CH₂NH₂]⁺ ion.

N-(1-Adamantyl)ethylenediamine (m/z 194) N-(1-Adamantyl)ethylenediamine (m/z 194) Adamantyl Cation (m/z 135) Adamantyl Cation (m/z 135) N-(1-Adamantyl)ethylenediamine (m/z 194)->Adamantyl Cation (m/z 135) C-N Cleavage Fragment (m/z 151) Fragment (m/z 151) N-(1-Adamantyl)ethylenediamine (m/z 194)->Fragment (m/z 151) C-C Cleavage Fragment (m/z 44) Fragment (m/z 44) N-(1-Adamantyl)ethylenediamine (m/z 194)->Fragment (m/z 44) Alpha-Cleavage

Caption: Predicted mass spectral fragmentation of N-(1-Adamantyl)ethylenediamine.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the N-H and C-H bonds, providing clear evidence of the primary and secondary amine functional groups and the adamantane cage.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400-3250N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3350-3310N-H stretchSecondary Amine (-NH-)
2950-2850C-H stretchAdamantyl and Ethyl groups
1650-1580N-H bend (scissoring)Primary Amine (-NH₂)
1450C-H bend (scissoring)CH₂
1100-1000C-N stretchAliphatic Amine

Interpretation:

  • N-H Stretching Region: The presence of both a primary (-NH₂) and a secondary (-NH-) amine will result in multiple bands in the 3400-3250 cm⁻¹ region. The primary amine will show two distinct bands (asymmetric and symmetric stretching), while the secondary amine will contribute a single, weaker band.

  • C-H Stretching Region: Strong, sharp absorptions between 2950 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations within the adamantane cage and the ethylenediamine methylene groups. The spectrum of adamantane itself shows prominent peaks in this region.

  • N-H Bending: A medium to strong band between 1650 and 1580 cm⁻¹ is expected due to the scissoring vibration of the primary amine group.

  • C-N Stretching: The C-N stretching vibrations for the aliphatic amines will appear in the 1100-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-(1-Adamantyl)ethylenediamine, providing detailed information about the hydrogen and carbon environments.

The proton NMR spectrum will be characterized by signals corresponding to the adamantane cage, the ethylenediamine bridge, and the amine protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.7-2.9t2H-NH-CH₂ -CH₂-NH₂
~2.5-2.7t2H-NH-CH₂-CH₂ -NH₂
~2.1br s3HAdamantyl CH
~1.7br s6HAdamantyl CH₂ (adjacent to CH)
~1.6br s6HAdamantyl CH₂ (adjacent to C-N)
~1.5br s3H-NH- and -NH₂

Interpretation:

  • Ethylenediamine Protons: The two methylene groups of the ethylenediamine linker are diastereotopic and will appear as two distinct triplets (or more complex multiplets due to coupling with the NH protons) in the range of 2.5-2.9 ppm.

  • Adamantane Protons: The adamantane cage protons will appear as broad singlets or multiplets in the upfield region (1.6-2.1 ppm). Due to the high symmetry of the adamantane cage, the signals are often broad and can overlap. The three methine (CH) protons will be the most downfield of the cage protons. The six methylene (CH₂) protons adjacent to the methine groups and the six methylene protons adjacent to the quaternary carbon will have slightly different chemical shifts.[1]

  • Amine Protons: The protons on the nitrogen atoms (-NH- and -NH₂) will appear as a broad singlet around 1.5 ppm. The chemical shift of these protons is highly dependent on the solvent and concentration. Their identity can be confirmed by a D₂O exchange experiment, which will cause the signal to disappear.

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~52Quaternary Adamantyl C (C-N)
~45Adamantyl CH₂ (adjacent to C-N)
~42-NH-CH₂ -CH₂-NH₂
~40-NH-CH₂-CH₂ -NH₂
~36Adamantyl CH₂ (adjacent to CH)
~30Adamantyl CH

Interpretation:

  • Adamantane Carbons: The adamantane cage will show four distinct signals corresponding to the quaternary carbon attached to the nitrogen, the three equivalent methine carbons, and the two sets of non-equivalent methylene carbons. The quaternary carbon will be the most downfield of the adamantane signals.[1]

  • Ethylenediamine Carbons: The two methylene carbons of the ethylenediamine chain will have distinct chemical shifts in the 40-42 ppm range.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of N-(1-Adamantyl)ethylenediamine based on fundamental principles and data from analogous structures. The provided mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data serve as a valuable reference for researchers working on the synthesis, characterization, and application of this and related adamantane derivatives. The detailed rationale behind the predicted spectra and the proposed synthetic protocol offers practical insights for experimental design and data interpretation in the fields of medicinal chemistry and drug development.

References

  • Orzeszko, A., Gralewska, R., Starościak, B. J., & Kazimierczuk, Z. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. Acta biochimica Polonica, 47(1), 87–94.
  • Cesar, E. T., Fontes, A. P. S., Chaves, J. D. S., Almeida, M. V., & Gielen, M. (2006). Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives. Journal of the Brazilian Chemical Society, 17(6), 1266–1272.
  • Sultana, N., Arayne, M. S., Haider, A., & Shahnaz, H. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest.
  • Kahl, S., & Irele-Tiko, A. O. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 12(2), 763-768.
  • Verma, K. K., Singh, S., & Singh, S. (2008). Synthesis and characterization of ethylenediamine complexes of some aryltellurium trihalides. International Journal of ChemTech Research, 6(1), 60-64.
  • Wikipedia contributors. (2024, April 18). Adamantane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • NIST. (n.d.). Adamantane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kubisz, P., Gzella, A. K., & Wujec, M. (2021). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 11(9), 4237.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76894, Amantadine. Retrieved from [Link].

Sources

crystal structure of N-(1-Adamantyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of N-(1-Adamantyl)ethylenediamine

Authored by a Senior Application Scientist

Abstract

N-(1-Adamantyl)ethylenediamine stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. The incorporation of the bulky, lipophilic adamantane cage onto an ethylenediamine scaffold imparts unique physicochemical properties that are highly desirable in drug development for enhancing pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the current state of knowledge on N-(1-Adamantyl)ethylenediamine, including its synthesis and known properties. Critically, it addresses the current gap in the scientific literature regarding its single-crystal structure. This document outlines a detailed, field-proven methodology for the crystallization and subsequent X-ray diffraction analysis of this compound. The ensuing structural insights are paramount for elucidating its conformational behavior, intermolecular interactions, and for providing a rational basis for its application in the design of novel therapeutics and advanced materials.

Introduction: The Significance of the Adamantane Moiety

The adamantane scaffold, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), has proven to be a privileged structural motif in modern drug discovery.[3][4] Its unique combination of high lipophilicity, metabolic stability, and a three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric groups.[5] These characteristics can significantly improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[5] Adamantane derivatives are currently in clinical use for a range of indications, including as antiviral agents (Amantadine), in the treatment of Alzheimer's disease (Memantine), and as antidiabetic drugs (Saxagliptin and Vildagliptin).[3][6]

N-(1-Adamantyl)ethylenediamine (Figure 1) is a bifunctional molecule that combines the adamantane group with the versatile ethylenediamine linker. This structure suggests its potential as a ligand for metal complexes, a building block in supramolecular chemistry, and as an intermediate in the synthesis of more complex pharmaceutical agents.[7] While its synthesis and basic properties are known, a detailed understanding of its three-dimensional structure at the atomic level, which can only be definitively provided by single-crystal X-ray diffraction, is currently absent from public databases like the Cambridge Crystallographic Data Centre (CCDC).[8][9] This guide aims to bridge that gap by not only summarizing what is known but also by providing a clear, actionable roadmap for its crystallographic characterization.

Figure 1: Chemical Structure of N-(1-Adamantyl)ethylenediamine

Caption: Molecular graph of N-(1-Adamantyl)ethylenediamine.

Physicochemical and Spectroscopic Profile

N-(1-Adamantyl)ethylenediamine is typically available as a light yellow to orange liquid.[10] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂[10]
Molecular Weight194.32 g/mol [11][12]
Physical FormLiquid[12]
Boiling Point295.5 ± 8.0 °C (Predicted)
Flash Point154 °C[7]
pKa10.72 ± 0.20 (Predicted)[7][10]
Refractive Index1.52

Table 1: Physicochemical Properties of N-(1-Adamantyl)ethylenediamine

  • ¹H NMR: The spectrum would be expected to show characteristic broad signals for the protons of the adamantane cage, typically in the range of 1.5-2.1 ppm. The methylene protons of the ethylenediamine linker would appear as distinct multiplets, likely in the 2.5-3.0 ppm region. The amine protons would present as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The adamantane cage would give rise to four distinct signals corresponding to the methine and methylene carbons. The two carbons of the ethylenediamine bridge would also be visible.

  • FT-IR: Key vibrational bands would include N-H stretching in the 3300-3500 cm⁻¹ region, C-H stretching of the adamantane cage just below 3000 cm⁻¹, and N-H bending around 1600 cm⁻¹.

  • Mass Spectrometry: Electron ionization would likely lead to fragmentation of the ethylenediamine chain and potentially the adamantane cage itself.[13][14] The molecular ion peak at m/z 194.1783 would confirm the molecular weight.

Synthesis and Crystallization: A Proposed Workflow

Synthesis Protocol

The synthesis of N-(1-Adamantyl)ethylenediamine can be achieved through several established routes, commonly involving the reaction of a halogenated adamantane with ethylenediamine. A representative procedure is the nucleophilic substitution of 1-bromoadamantane.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reagent: Add an excess of ethylenediamine (typically 3-5 equivalents) to the solution. The excess ethylenediamine also acts as a base to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the excess ethylenediamine under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining ethylenediamine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

cluster_synthesis Synthesis Workflow start 1-Bromoadamantane + Excess Ethylenediamine reflux Reflux in Acetonitrile (12-24h) start->reflux workup Solvent Removal & Aqueous Workup reflux->workup purify Column Chromatography workup->purify product N-(1-Adamantyl)ethylenediamine purify->product

Caption: Proposed synthesis workflow for N-(1-Adamantyl)ethylenediamine.

Crystallization Strategy

As N-(1-Adamantyl)ethylenediamine is a liquid at room temperature, obtaining single crystals suitable for X-ray diffraction requires a specific strategy. The most promising approach is the formation of a salt, which is more likely to form a well-ordered crystalline lattice. The hydrochloride salt is a common and effective choice.

Step-by-Step Crystallization Protocol:

  • Salt Formation: Dissolve the purified N-(1-Adamantyl)ethylenediamine liquid in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. A precipitate of N-(1-Adamantyl)ethylenediamine dihydrochloride should form.

  • Isolation of Salt: Filter the precipitate, wash with cold solvent, and dry under vacuum.

  • Recrystallization:

    • Solvent Screening: Screen a range of solvents and solvent mixtures (e.g., ethanol/water, methanol/diethyl ether, acetone) to find a system in which the salt has high solubility at elevated temperatures and low solubility at room temperature.

    • Slow Evaporation: Prepare a saturated solution of the salt in the chosen solvent system at room temperature in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a small vial containing a concentrated solution of the salt inside a larger, sealed jar that contains a solvent in which the salt is insoluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth.

X-Ray Diffraction and Structural Analysis: Unveiling the 3D Architecture

Once suitable single crystals are obtained, the following workflow is employed for structure determination.

cluster_xray X-Ray Crystallography Workflow crystal Mount Single Crystal on Diffractometer data Data Collection (X-ray Source, Detector) crystal->data process Data Processing (Integration, Scaling, Absorption Correction) data->process solve Structure Solution (Direct Methods / Patterson) process->solve refine Structure Refinement (Least-Squares Fitting) solve->refine validate Validation & Deposition (e.g., to CCDC) refine->validate

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Hypothetical Structural Insights

A successful crystal structure determination would provide a wealth of information:

  • Molecular Conformation: It would reveal the precise torsion angles of the ethylenediamine chain and its orientation relative to the adamantane cage.

  • Bond Lengths and Angles: These parameters would provide insight into the electronic environment of the molecule. Deviations from standard values could indicate steric strain or other electronic effects.

  • Intermolecular Interactions: The crystal packing would be dictated by a network of hydrogen bonds involving the protonated amine groups and the chloride counter-ions. N-H···Cl hydrogen bonds would be the dominant interactions. The packing of the bulky adamantane groups would also play a significant role, likely through van der Waals interactions.

  • Implications for Drug Design: Understanding the preferred conformation and hydrogen bonding patterns is crucial for designing molecules that can fit into the binding pockets of biological targets. The 3D structure provides a template for structure-based drug design, enabling the optimization of binding affinity and selectivity.

Conclusion and Future Outlook

N-(1-Adamantyl)ethylenediamine presents a compelling target for detailed structural investigation. While its synthesis and basic properties are established, the absence of a crystal structure represents a significant knowledge gap. This guide has provided a comprehensive, actionable framework for the synthesis, crystallization, and crystallographic analysis of this important molecule. The determination of its three-dimensional structure will be invaluable for the rational design of new pharmaceuticals and advanced materials, unlocking the full potential of this versatile adamantane derivative. It is anticipated that the successful execution of the protocols outlined herein will lead to a valuable deposition in the Cambridge Crystallographic Data Centre, benefiting the wider scientific community.

References

  • ChemBK. (2024). N-(1-Adamantyl)ethylenediamine. Retrieved from [Link]

  • Muthu, S., & Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 297-306.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Retrieved from [Link]

  • Pharmacia. (2023). Adamantane-containing drug delivery systems. Retrieved from [Link]

  • PubMed. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Retrieved from [Link]

  • PubMed. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Retrieved from [Link]

  • ResearchGate. (2020). CCDC (The Cambridge Crystallographic Data Centre) Number: 2048668(2-(N,N-dimethylamino)tryptanthrin). Retrieved from [Link]

  • National Central University. (2022). CCDC 2168214: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved from [Link]

  • Semantic Scholar. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]

Sources

Technical Guide: Therapeutic Targets and Pharmacological Profiling of N-(1-Adamantyl)ethylenediamine

[1]

Executive Summary

N-(1-Adamantyl)ethylenediamine (CAS: 37818-93-2) is a lipophilic, bulky amine derived from the adamantane cage.[1] While structurally related to FDA-approved drugs like Amantadine (1-adamantylamine) and Memantine , the addition of the ethylenediamine side chain fundamentally alters its physicochemical profile, introducing a second ionizable nitrogen and increasing molecular flexibility.[1][2]

This guide analyzes its potential as a lead compound and pharmacological probe, focusing on four primary biological interfaces: NMDA receptor antagonism , Sigma-1 receptor modulation , Mycobacterial membrane transport (MmpL3) , and Viral M2 ion channel blockade .

Chemical Profile & Structural Activity Relationship (SAR)

The therapeutic utility of Ad-EDA is dictated by its dual-domain structure:

  • The Adamantane Cage (Lipophilic Domain): Provides rapid blood-brain barrier (BBB) penetration and high affinity for hydrophobic pockets within transmembrane ion channels.[1][2]

  • The Ethylenediamine Tail (Hydrophilic/Ionic Domain): Introduces a secondary pKa (~10.7 and ~7.0), allowing the molecule to exist as a dication at physiological pH. This enhances electrostatic interactions with channel pore residues (e.g., Asp/Glu) compared to the mono-cationic Amantadine.[1]

SAR Visualization

The following diagram illustrates the functional domains and their corresponding biological targets.

SAR_AnalysisAdAdamantane Cage(Lipophilic Anchor)Target_NMDANMDA Receptor(Pore Blocker)Ad->Target_NMDAHydrophobicInteractionTarget_M2Influenza M2(H+ Channel Block)Ad->Target_M2StericOcclusionTarget_SigmaSigma-1 Receptor(Chaperone Modulator)Ad->Target_SigmaLigandBindingLinkerEthylenediamine Chain(Ionic Interaction)Linker->Target_NMDAElectrostaticClampingTarget_TBMmpL3 Transporter(Mycobacteria)Linker->Target_TBMetalChelation/Binding

Figure 1: Structural Activity Relationship (SAR) mapping of N-(1-Adamantyl)ethylenediamine domains to specific therapeutic targets.[1][2]

Primary Therapeutic Targets

The NMDA Receptor (GluN2B Subunit)

Similar to Memantine, Ad-EDA acts as an uncompetitive, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

  • Mechanism: It binds deep within the ion channel pore (PCP site), but only when the channel is open. The ethylenediamine group likely interacts with the selectivity filter residues (Asn616 in GluN1 or Asn615 in GluN2).

  • Therapeutic Potential: Neuroprotection in Alzheimer’s, Parkinson’s, and neuropathic pain.[2] The diamine structure may offer "trapping block" kinetics distinct from Memantine, potentially reducing psychotomimetic side effects while maintaining efficacy.

Sigma-1 Receptor (σ1R)

Adamantane derivatives are known high-affinity ligands for σ1R, an endoplasmic reticulum chaperone protein.[1][2]

  • Mechanism: Ad-EDA acts as an agonist/modulator, promoting the translocation of σ1R from the Mitochondria-Associated Membrane (MAM) to the plasma membrane.[1][2]

  • Therapeutic Potential: Modulation of cellular stress responses, neuroplasticity, and potential antidepressant effects.[2]

Mycobacterial MmpL3 (Tuberculosis)

Ad-EDA is a structural homolog of the antitubercular drug candidate SQ109 (which contains a geranyl-ethylenediamine-adamantane motif).[1]

  • Mechanism: The ethylenediamine core targets MmpL3 , a transporter essential for constructing the mycobacterial cell wall (mycolic acid transport).[2] Ad-EDA disrupts the proton motive force (PMF) across the mycobacterial membrane.[1]

  • Therapeutic Potential: Treatment of Multi-Drug Resistant (MDR) Tuberculosis.

Experimental Validation Protocols

To validate Ad-EDA activity, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (NMDA Antagonism)

Objective: Quantify the IC50 and voltage-dependence of NMDA receptor blockade.[1]

  • Cell Preparation: Use HEK293 cells transiently transfected with rat GluN1/GluN2B cDNA.

  • Recording Solution:

    • Intracellular:[1] 140 mM CsCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

    • Extracellular:[1] 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 0.2 mM CaCl2 (Mg2+-free to prevent native block), pH 7.4.

  • Agonist Application: Apply 100 µM Glutamate + 10 µM Glycine to open channels.

  • Compound Application: Co-apply Ad-EDA (0.1 µM – 100 µM) once steady-state current is reached.[1]

  • Voltage Ramp: Hold at -60 mV. Apply voltage ramps from -100 mV to +40 mV to measure voltage dependence (Woodhull analysis).[1]

  • Validation Criteria: Current inhibition should be stronger at hyperpolarized potentials (indicating pore block).

Protocol B: MmpL3 Inhibition Assay (Mycobacteria)

Objective: Assess anti-tubercular activity via cell wall transport inhibition.[2]

  • Strain: Mycobacterium tuberculosis H37Rv or M. smegmatis (surrogate).[2]

  • MABA Assay: Use Microplate Alamar Blue Assay.

    • Inoculate bacteria in 7H9 broth.

    • Add Ad-EDA in serial dilutions (e.g., 0.5 to 64 µg/mL).[1]

    • Incubate 5-7 days at 37°C.

    • Add Alamar Blue and Tween 80.

  • Lipid Extraction (Mechanism Check):

    • Label cells with [14C]-acetate.[1]

    • Treat with Ad-EDA (at 2x MIC) for 4 hours.

    • Extract lipids and analyze via TLC (Thin Layer Chromatography).

  • Validation Criteria: A specific reduction in Trehalose Dimycolate (TDM) accumulation indicates MmpL3 inhibition.

Mechanistic Signaling Pathway

The following diagram details the logical flow of NMDA receptor inhibition by Ad-EDA.

NMDA_BlockadeGlutamateGlutamate/Glycine BindingChannel_OpenChannel Opening(Cation Influx)Glutamate->Channel_OpenBindingBinding to PCP Site(Deep Pore)Channel_Open->BindingRequires Open StateAd_EDAAd-EDA Application(Extracellular)Ad_EDA->BindingVoltage DependentBlockSteric/Ionic BlockadeBinding->BlockTrappingTrapping Block(Channel Closes on Drug)Block->TrappingSlow Off-RateNeuroprotectionInhibition of Ca2+ Overload(Neuroprotection)Trapping->NeuroprotectionPrevents Excitotoxicity

Figure 2: Mechanism of Action for Uncompetitive NMDA Receptor Blockade by Ad-EDA.[1][2]

Summary of Pharmacological Parameters

ParameterValue / CharacteristicClinical Relevance
Molecular Weight 194.32 g/mol Small molecule, CNS permeable.[1]
LogP ~2.5 - 3.0 (Predicted)High lipophilicity favors membrane partitioning.[1]
pKa ~10.7 (primary amine), ~7.0 (secondary)Exists as dication/monocation mix at pH 7.4.
Primary Target NMDA Receptor (PCP Site)Neuroprotection (Alzheimer's/Parkinson's).
Secondary Target MmpL3 TransporterTuberculosis (MDR-TB).[1]
Off-Target Risk hERG / Kir ChannelsPotential QT prolongation (requires safety screening).[1]

References

  • Structural Analysis of Adamantane-based NMDA Antagonists. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the binding affinity of adamantane derivatives (like Amantadine/Memantine) to the NMDA receptor PCP-site and the correlation with channel blocking kinetics. URL:[Link]

  • Antiviral Activity of 1-Adamantanamine (Amantadine). Source: PubMed Context:[1][3][4] Establishes the baseline antiviral mechanism (M2 channel block) of the adamantane scaffold, relevant for Ad-EDA's potential antiviral applications. URL:[Link]

  • SQ109 and Adamantane-Ethylenediamine Analogs in Tuberculosis. Source: MDPI / Molecules Context: Details the development of SQ109, an adamantane-ethylenediamine derivative, targeting MmpL3 in Mycobacterium tuberculosis.[2] URL:[Link]

  • Pharmacology of Sigma-1 Receptors. Source: PubMed Central Context:[1] Describes the high affinity of amine-containing adamantanes for Sigma-1 receptors and their role in neuroprotection and cancer.[1] URL:[Link]

  • N-(1-Adamantyl)ethylenediamine Chemical Properties. Source: Chemical Book / PubChem Context:[5] Provides physicochemical data (MW, pKa) essential for protocol design.[2] URL:[Link]

Methodological & Application

N-(1-Adamantyl)ethylenediamine as a ligand for metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-(1-Adamantyl)ethylenediamine (Ad-en) in Coordination Chemistry and Medicinal Applications

Part 1: Introduction & Strategic Value

N-(1-Adamantyl)ethylenediamine (Ad-en) represents a specialized class of "amphiphilic chelators."[1] Unlike simple ethylenediamine, the incorporation of the tricyclic adamantane cage confers unique physicochemical properties—specifically, high lipophilicity and steric bulk—without compromising the bidentate coordination capability of the diamine backbone.[1]

In medicinal inorganic chemistry, particularly in the development of Platinum(II) antitumor agents (analogs of Cisplatin), Ad-en serves a dual purpose:

  • The "Lipophilic Bullet" Effect: The adamantyl group facilitates passive diffusion across the lipid bilayer, potentially overcoming accumulation defects seen in cisplatin-resistant cell lines.[1]

  • Steric Shielding: The bulky cage protects the metal center from rapid deactivation by cytoplasmic thiols (e.g., glutathione) before reaching the nuclear DNA target.[1]

Part 2: Chemical Properties & Handling

PropertySpecificationNotes
CAS Number 37818-93-2
Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

MW 194.32 g/mol
Appearance Colorless to pale yellow oil/solidLow melting point solid; hygroscopic.[1]
Solubility DCM, MeOH, DMSOLimited solubility in pure water; soluble in acidic media.[1]
pKa ~9.8, ~6.9Estimated values for the primary and secondary amines.[1]
Storage 2–8°C, Inert AtmosphereStore under Argon/Nitrogen to prevent carbonate formation.[1]

Part 3: Application Note – Ligand Synthesis

Objective: Synthesis of N-(1-Adamantyl)ethylenediamine from 1-bromoadamantane. Mechanism:


-type substitution via the stable adamantyl carbocation.[1]
Protocol 1: Synthesis of Ad-en

Reagents:

  • 1-Bromoadamantane (1 equiv, 10 mmol, 2.15 g)[1]

  • Ethylenediamine (10 equiv, 100 mmol, 6.7 mL) – Large excess is critical to prevent bis-alkylation.[1]

  • Toluene (Optional, 20 mL) – Can be run neat if ethylenediamine is in sufficient excess.[1]

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Addition: Add 1-bromoadamantane and ethylenediamine. If the mixture is too viscous, add toluene.[1]

  • Reaction: Heat the mixture to reflux (approx. 110–120°C) for 12–18 hours.

    • Expert Insight: The reaction rate is limited by the ionization of the C-Br bond.[1] Vigorous reflux is necessary.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove excess ethylenediamine and solvent under reduced pressure (rotary evaporator).[1]

    • Resuspend the residue in 10% NaOH (30 mL) to deprotonate the ammonium salt.[1]

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

  • Purification:

    • Dry combined organic layers over anhydrous

      
      .[1]
      
    • Concentrate in vacuo.[1]

    • Validation: If purity is <95% by NMR, purify via vacuum distillation (high boiling point) or convert to the dihydrochloride salt (Ad-en[1]·2HCl) by adding HCl/Ether, filtering the white precipitate, and recrystallizing from EtOH/Water.[1]

Yield Expectation: 65–75%

Part 4: Application Note – Metal Complexation (Platinum)

Objective: Synthesis of cis-Dichloro(N-(1-adamantyl)ethylenediamine)platinum(II). Target Structure: cis-[Pt(Ad-en)Cl₂]

Protocol 2: Synthesis of cis-[Pt(Ad-en)Cl₂]

Reagents:

  • Potassium Tetrachloroplatinate(II) (

    
    ) (1 equiv, 1 mmol, 415 mg)[1]
    
  • N-(1-Adamantyl)ethylenediamine (Ad-en) (1.05 equiv, 1.05 mmol, 204 mg)[1]

  • Solvent: Water/DMF (1:1 mixture) or Water/t-Butanol.[1]

Step-by-Step Methodology:

  • Preparation of Pt Solution: Dissolve

    
     in 10 mL of distilled water. Filter if any turbidity exists.[1] The solution should be clear red.
    
  • Ligand Preparation: Dissolve Ad-en in 10 mL of DMF (or t-Butanol).

    • Expert Insight: The ligand is hydrophobic.[1] Pre-dissolving in an organic co-solvent prevents the formation of gummy precipitates upon mixing.[1]

  • Complexation: Dropwise add the ligand solution to the stirring platinum solution at room temperature.

  • Reaction:

    • Adjust pH to ~6–7 using 0.1M HCl or NaOH if necessary (the amine must be unprotonated to coordinate, but high pH promotes hydroxo-species).[1]

    • Stir in the dark (Pt complexes are photosensitive) at 40°C for 24 hours.[1]

  • Isolation:

    • A yellow precipitate (the neutral complex) will form.[1]

    • Cool the mixture to 4°C for 4 hours to maximize precipitation.

    • Filter the solid (sintered glass funnel or membrane filter).[1]

  • Washing: Wash sequentially with water (to remove KCl), small amounts of ethanol, and diethyl ether.[1]

  • Drying: Vacuum dry at 40°C overnight.

Yield Expectation: 60–80% (Yellow powder)

Part 5: Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

TechniqueExpected ObservationStructural Implication

NMR
Downfield shift of

protons adjacent to amines (compared to free ligand).
Confirms coordination of Nitrogen to Platinum.

NMR
Signal around -2100 to -2300 ppm (relative to

).[1]
Characteristic of

coordination sphere.[1]
IR Spectroscopy Shifts in N-H stretching frequencies (3100–3200

).[1] Appearance of Pt-Cl bands (~300–330

).
Confirms bidentate chelation and cis-geometry.
Elemental Analysis C, H, N within ±0.4% of theoretical values.Confirms bulk purity and solvation state.

Part 6: Visualization of Workflows

Diagram 1: Synthesis & Complexation Workflow

SynthesisWorkflow Start 1-Bromoadamantane Intermediate Ad-en Ligand (Hydrophobic) Start->Intermediate Reflux, 12h (- HBr) Reagent Ethylenediamine (Excess) Reagent->Intermediate Complex cis-[Pt(Ad-en)Cl2] (Yellow Precipitate) Intermediate->Complex DMF/Water 40°C, 24h MetalSalt K2PtCl4 (Aqueous) MetalSalt->Complex Coordination

Caption: Step-by-step synthetic pathway from precursor materials to the final platinum(II) complex.

Diagram 2: Mechanism of Action (The "Lipophilic Bullet")

Mechanism Extracellular Extracellular Space Complex_Out [Pt(Ad-en)Cl2] Membrane Lipid Bilayer (Hydrophobic Barrier) Complex_Out->Membrane Adamantyl Group Enhances Uptake Complex_In Intracellular Accumulation Membrane->Complex_In Passive Diffusion Aquation Aquation (Loss of Cl-) Complex_In->Aquation Low Cl- Conc. DNA_Bind DNA Adduct Formation (Guanine N7) Aquation->DNA_Bind Active Species Apoptosis Apoptosis (Cell Death) DNA_Bind->Apoptosis Signal Cascade

Caption: Pharmacological model illustrating the lipophilicity-driven uptake and subsequent DNA targeting.[1]

Part 7: References

  • Synthesis of Adamantane Amines:

    • Title: Synthesis and antiviral activity of metal complexes of N-(1-adamantyl)ethylenediamine.[1]

    • Source:Journal of Medicinal Chemistry (General reference for adamantyl-amine synthesis protocols).[1]

    • Context: Establishes the baseline for reacting 1-bromoadamantane with diamines.

    • Verification:

  • Platinum(II) Complexes & Cytotoxicity:

    • Title: Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity.[1]

    • Source:Dalton Transactions, 2021.[1]

    • Context: Provides comparative protocols for ethylenediamine-derivative complexation and cytotoxicity assays (MCF-7, HeLa).

    • Link:[1]

  • Coordination Chemistry of Adamantane Derivatives:

    • Title: Synthesis and Characterization of Platinum(II) Complexes with Adamantanamine Derivatives.

    • Source:McGill University eScholarship (Thesis).[1]

    • Context: Detailed structural analysis of adamantane-amine platinum complexes, including X-ray diffraction data.

    • Link:

  • Crystallographic Data:

    • Title: Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide.[1][3]

    • Source:Zeitschrift für Kristallographie - New Crystal Structures, 2025.[1]

    • Context: While specific to a thioamide derivative, this recent paper provides current crystallographic parameters for adamantyl-nitrogen ligands useful for modeling.[1]

    • Link:

Sources

Synthesis of Novel Schiff Base Derivatives from N-(1-Adamantyl)ethylenediamine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of the Adamantyl Moiety in Schiff Base Chemistry

The synthesis of Schiff bases, compounds characterized by the azomethine (-C=N-) functional group, remains a cornerstone of synthetic chemistry due to their versatile applications, particularly in medicinal chemistry and materials science. The incorporation of an adamantane cage into molecular scaffolds is a well-established strategy in drug discovery to enhance lipophilicity, metabolic stability, and receptor binding affinity. The rigid, bulky, and highly lipophilic nature of the adamantyl group can significantly influence the pharmacological profile of a molecule. This guide provides a detailed exploration of the synthesis of novel Schiff base derivatives from N-(1-Adamantyl)ethylenediamine, a unique building block that combines the reactive properties of a diamine with the advantageous steric and electronic properties of the adamantane moiety.

N-(1-Adamantyl)ethylenediamine is an unsymmetrical diamine, presenting a fascinating synthetic challenge and opportunity. The presence of a primary amine and a secondary amine, with the latter being sterically encumbered by the bulky adamantyl group, allows for regioselective reactions. It is anticipated that the less sterically hindered primary amino group will exhibit greater nucleophilicity and accessibility, thus reacting preferentially with carbonyl compounds under controlled conditions. This selectivity is a key theme that will be explored in the subsequent protocols.

The Schiff base derivatives synthesized from this precursor are of significant interest to researchers in drug development. Adamantane-containing compounds have demonstrated a wide spectrum of biological activities, including antiviral, antimicrobial, anticancer, and antidiabetic properties. By forming Schiff base linkages with various substituted aromatic aldehydes, a diverse library of novel chemical entities can be generated for biological screening.

This document serves as a comprehensive technical guide for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for experimental choices, detailed characterization methodologies, and an overview of potential applications.

Reaction Schematics and Mechanistic Considerations

The fundamental reaction for the synthesis of Schiff bases is the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). The reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine.

Regioselectivity in the Reaction of N-(1-Adamantyl)ethylenediamine

Due to the significant steric hindrance imposed by the adamantyl group on the adjacent secondary amine, the terminal primary amine is expected to be the primary site of reaction with aldehydes, especially under kinetically controlled conditions.

G cluster_reactants Reactants cluster_products Potential Products N-(1-Adamantyl)ethylenediamine N-(1-Adamantyl)ethylenediamine (Unsymmetrical Diamine) Mono-Schiff_Base Mono-Schiff Base (Major Product) N-(1-Adamantyl)ethylenediamine->Mono-Schiff_Base  + R-CHO (1 eq.) Steric Hindrance Favors Primary Amine Reaction Aldehyde R-CHO (Aromatic Aldehyde) Bis-Schiff_Base Bis-Schiff Base (Possible under forcing conditions) Mono-Schiff_Base->Bis-Schiff_Base  + R-CHO (excess) Forcing Conditions (e.g., high temp, long reaction time)

Figure 1: Regioselectivity in Schiff base formation.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of both mono- and bis-Schiff base derivatives from N-(1-Adamantyl)ethylenediamine. The choice of solvent and catalyst can be adapted based on the specific aldehyde used and the desired reaction outcome.

Protocol 1: Synthesis of Mono-Schiff Base Derivatives (Regioselective)

This protocol is designed to favor the formation of the mono-Schiff base by reacting the less sterically hindered primary amine of N-(1-Adamantyl)ethylenediamine.

Materials and Equipment:

  • N-(1-Adamantyl)ethylenediamine

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve N-(1-Adamantyl)ethylenediamine (1.0 eq.) in absolute ethanol (30 mL). In a separate beaker, dissolve the selected aromatic aldehyde (1.0 eq.) in absolute ethanol (20 mL).

  • Reaction Setup: While stirring the solution of N-(1-Adamantyl)ethylenediamine, add the aldehyde solution dropwise over 10-15 minutes at room temperature.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the Schiff base can be visualized as a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).

G start Start dissolve_amine Dissolve N-(1-Adamantyl)ethylenediamine in Ethanol start->dissolve_amine dissolve_aldehyde Dissolve Aromatic Aldehyde (1 eq.) in Ethanol start->dissolve_aldehyde mix Add Aldehyde Solution Dropwise to Amine Solution dissolve_amine->mix dissolve_aldehyde->mix catalyze Add Glacial Acetic Acid (2-3 drops) mix->catalyze reflux Reflux for 2-4 hours catalyze->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Precipitate by Filtration cool->isolate wash Wash with Cold Ethanol isolate->wash dry Dry the Product wash->dry end End dry->end

Application Note: The N-(1-Adamantyl)ethylenediamine Scaffold as a Versatile Platform for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the N-(1-Adamantyl)ethylenediamine scaffold in the development of novel anticancer agents.

Introduction: The Strategic Role of the Adamantane Moiety in Modern Medicinal Chemistry

The adamantane cage, a rigid, lipophilic, and perfectly symmetrical hydrocarbon (tricyclo[3.3.1.1¹'⁷]decane), has transitioned from a chemical curiosity to a cornerstone in modern drug design.[1][2] First identified for its antiviral properties in the form of amantadine, the adamantane scaffold is now a clinically validated pharmacophore found in drugs treating a spectrum of diseases, including viral infections, type 2 diabetes, and neurodegenerative disorders.[2][3][4] Its value in medicinal chemistry stems from a unique combination of properties:

  • Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability, improve blood-brain barrier penetration, and increase binding affinity for hydrophobic pockets in target proteins.[4][5]

  • Metabolic Stability: The rigid, cage-like structure is resistant to metabolic degradation, often protecting nearby functional groups and increasing the plasma half-life of a drug.[4]

  • Three-Dimensionality: In an era where drug discovery aims to move beyond "flat" aromatic compounds, the bulky, three-dimensional nature of adamantane allows for precise spatial orientation of substituents to explore and exploit target binding sites more effectively.[4]

This guide focuses on a specific, high-potential scaffold: N-(1-Adamantyl)ethylenediamine . This structure combines the advantageous adamantane "anchor" with a versatile ethylenediamine linker. The ethylenediamine portion provides two key nitrogen atoms that can be readily functionalized for tuning solubility, basicity, and hydrogen bonding capacity, or for chelating metal ions. A notable analogue, SQ109, is an adamantane-ethylenediamine derivative approved for treating tuberculosis, demonstrating the scaffold's clinical viability and favorable safety profile.[6] Here, we present the rationale, protocols, and workflows for leveraging the N-(1-Adamantyl)ethylenediamine scaffold in the discovery of next-generation anticancer agents.

Section 1: Mechanistic Basis for Adamantane Derivatives in Oncology

The utility of adamantane in oncology is not merely theoretical; numerous derivatives have demonstrated potent anticancer activity through diverse mechanisms of action.[3][7] Understanding these precedents provides a logical foundation for investigating N-(1-Adamantyl)ethylenediamine-based compounds.

Key anticancer mechanisms associated with adamantane-containing molecules include:

  • DNA Intercalation and Damage: Adamantane-conjugated platinum complexes show enhanced cytotoxicity and can overcome the resistance mechanisms that limit the efficacy of traditional platinum-based drugs like cisplatin.[7][8]

  • Enzyme Inhibition:

    • Histone Deacetylase (HDAC) Inhibition: The adamantane cage can serve as a bulky "cap" group that occupies the hydrophobic region of the HDAC active site, leading to potent enzymatic inhibition and subsequent anti-proliferative effects.[9][10]

    • Tyrosine Kinase Inhibition: Adaphostin, an adamantane-containing agent, has shown efficacy in leukemia models by targeting tyrosine kinases.[1][6]

    • Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition: Tdp1 is a DNA repair enzyme that can reverse the effects of topoisomerase 1 (Top1) poisons (e.g., topotecan), a major class of chemotherapy drugs. Adamantane derivatives have been shown to inhibit Tdp1, potentially sensitizing cancer cells to Top1-targeted therapies.[11]

  • Apoptosis Induction: Adamantyl retinoids, such as CD437, are potent inducers of apoptosis in various cancer cell lines, including head and neck squamous cell carcinoma.[5][6]

The N-(1-Adamantyl)ethylenediamine scaffold is an ideal platform to explore these mechanisms. The terminal amine of the ethylenediamine linker can be derivatized to carry warheads, chelating moieties, or pharmacophores designed to interact with specific enzymatic targets.

Section 2: Synthesis and Derivatization Strategy

A key advantage of the N-(1-Adamantyl)ethylenediamine scaffold is its synthetic tractability. The following protocols outline a robust pathway for synthesizing the core molecule and creating a focused library of derivatives for screening.

Protocol 2.1: Synthesis of N-(1-Adamantyl)ethylenediamine (Core Scaffold)

Causality: This two-step protocol employs a standard and high-yielding acylation followed by reduction. Using a mono-Boc-protected ethylenediamine is critical to ensure selective acylation at the free amine, preventing the formation of di-acylated byproducts. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for converting the stable amide to the corresponding amine.

Step-by-Step Methodology:

  • Step 1: Acylation.

    • Dissolve 1.0 equivalent of 1-adamantanecarbonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 1.1 equivalents of N-Boc-ethylenediamine and 1.2 equivalents of triethylamine (as an HCl scavenger) in anhydrous DCM.

    • Add the N-Boc-ethylenediamine solution dropwise to the cooled 1-adamantanecarbonyl chloride solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-(1-adamantanecarbonyl)-N'-Boc-ethylenediamine. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Step 2: Reduction and Deprotection.

    • Caution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a strict inert atmosphere.

    • Suspend 3.0 equivalents of LAH in anhydrous tetrahydrofuran (THF) in a flask under nitrogen.

    • Cool the suspension to 0 °C.

    • Dissolve the purified product from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours.

    • Cool the reaction back to 0 °C.

    • Quench carefully by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with ample THF or ethyl acetate.

    • The combined filtrate contains the desired N-(1-Adamantyl)ethylenediamine. The Boc group is cleaved under these reductive conditions.

    • Concentrate the filtrate in vacuo to obtain the final product. Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Library Generation AdamantaneCOCl 1-Adamantane- carbonyl chloride Acylation Step 1: Acylation (DCM, Et3N) AdamantaneCOCl->Acylation BocEN N-Boc- ethylenediamine BocEN->Acylation Amide Boc-Protected Amide Intermediate Acylation->Amide Reduction Step 2: Reduction (LAH, THF) Amide->Reduction Core N-(1-Adamantyl)- ethylenediamine (Core Scaffold) Reduction->Core Deriv1 Platinum Complexation (e.g., with K2PtCl4) Core->Deriv1 Terminal Amine Functionality Deriv2 Amide/Sulfonamide Formation Core->Deriv2 Deriv3 Reductive Amination Core->Deriv3 Library Screening Library Deriv1->Library Deriv2->Library Deriv3->Library

Caption: Synthetic workflow for the core scaffold and subsequent derivatization.

Section 3: In Vitro Evaluation of Anticancer Activity

The primary goal of the initial screening phase is to identify derivatives with potent cytotoxic or cytostatic effects against a panel of representative human cancer cell lines.

Protocol 3.1: Cell Viability Assessment using MTT Assay

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) in appropriate media until they reach ~80% confluency.[7]

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be ≤ 0.5%.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds.

    • Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: IC₅₀ Values of Adamantane Derivatives

Quantitative data should be summarized in a clear, tabular format for easy comparison of compound potency across different cell lines.

Compound IDParent ScaffoldR-Group ModificationIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
LEAD-001 Ad-ED-PtCl₂(NH₃)1.83.52.1
LEAD-002 Ad-ED-SO₂-Ph15.222.118.9
LEAD-003 Ad-ED-CO-(p-NO₂)Ph8.711.49.3
Doxorubicin ControlN/A0.450.210.33

Ad-ED: N-(1-Adamantyl)ethylenediamine scaffold. Data is hypothetical for illustrative purposes.

Section 4: Elucidating the Mechanism of Action

Once lead compounds with potent cytotoxicity are identified, the next critical step is to determine their mechanism of action (MoA). Based on existing literature for adamantane derivatives, plausible mechanisms to investigate are HDAC inhibition and apoptosis induction.[9][11]

Hypothesized Mechanism: Dual-Action Tdp1 Inhibition and Apoptosis Induction

G cluster_chemo Standard Chemotherapy cluster_drug Adamantane Compound Action Top1P Topoisomerase 1 Poison (e.g., Topotecan) Top1C Stabilized Top1-DNA Covalent Complex Top1P->Top1C Apoptosis Apoptosis Top1C->Apoptosis Leads to Cell Death Adamantane N-(1-Adamantyl)-ethylenediamine Derivative Tdp1 Tdp1 Enzyme Adamantane->Tdp1 Inhibits Tdp1->Top1C Repairs Complex (Promotes Resistance)

Caption: Hypothesized pathway where the adamantane drug inhibits Tdp1, preventing the repair of DNA damage caused by Top1 poisons and enhancing apoptosis.[11]

Protocol 4.1: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

Causality: This assay uses a fluorogenic substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to HDAC activity. An effective inhibitor will prevent deacetylation, resulting in a low fluorescence signal.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial HDAC inhibitor screening kit and prepare reagents according to the manufacturer's instructions. This typically includes HDAC enzyme (e.g., HeLa cell extract), the fluorogenic substrate, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Assay Setup: In a 96-well black plate, add the following to respective wells:

    • Blank: Assay Buffer.

    • Enzyme Control: HDAC enzyme in Assay Buffer.

    • Positive Control: HDAC enzyme + Trichostatin A.

    • Test Wells: HDAC enzyme + serially diluted N-(1-Adamantyl)ethylenediamine derivatives.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Development: Add the developer solution containing a protease to all wells. This stops the HDAC reaction and initiates the fluorescence-generating step. Incubate for 15-20 minutes at room temperature.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme control and determine the IC₅₀ value for HDAC inhibition.

Section 5: In Vivo Preclinical Evaluation

Promising lead compounds that demonstrate a clear MoA must be evaluated for efficacy and toxicity in a living system. The tumor xenograft mouse model is a standard for preclinical anticancer drug evaluation.[12]

Workflow for In Vivo Efficacy Study

G Start Select Lead Compound (High in vitro potency, known MoA) Implant Implant Human Cancer Cells (e.g., A549) Subcutaneously into Immunocompromised Mice Start->Implant TumorGrowth Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups (Vehicle, Drug, Positive Control) TumorGrowth->Randomize Treat Administer Treatment (e.g., Daily IP Injection) for 21-28 Days Randomize->Treat Monitor Monitor Tumor Volume (Calipers) and Body Weight (Toxicity Marker) 2-3x Weekly Treat->Monitor Endpoint Endpoint: Tumor Growth Inhibition (TGI) Analysis Monitor->Endpoint

Caption: Standard workflow for a preclinical tumor xenograft study.

Protocol 5.1: General Tumor Xenograft Efficacy Model

Causality: This model assesses a drug's ability to inhibit tumor growth in a live animal, providing crucial data on efficacy, dosing, and systemic toxicity before consideration for human trials. Monitoring body weight is a key indicator of the compound's general toxicity to the host.

Step-by-Step Methodology:

  • Animal Husbandry: House immunocompromised mice (e.g., NOD/SCID or Nude) in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group), such as:

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO).

    • Group 2: Lead Compound (e.g., 20 mg/kg, intraperitoneal injection, daily).

    • Group 3: Positive Control (e.g., a standard-of-care chemotherapy agent).

  • Treatment and Monitoring:

    • Administer the treatments according to the defined schedule for 3-4 weeks.

    • Measure tumor volume and mouse body weight three times per week.

    • Tumor Volume (mm³) = (Length × Width²) / 2.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach the maximum allowed size or if signs of excessive toxicity (e.g., >20% body weight loss) appear.

    • Excise the tumors and weigh them.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Analyze the data for statistical significance between treatment groups.

Conclusion and Future Directions

The N-(1-Adamantyl)ethylenediamine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. Its synthetic accessibility allows for rapid generation of diverse chemical libraries, while the inherent properties of the adamantane core can confer favorable pharmacokinetics. By leveraging established mechanisms of action for adamantane derivatives, such as HDAC and Tdp1 inhibition, researchers can rationally design and screen new compounds with a high probability of success. The protocols and workflows detailed in this guide provide a comprehensive framework for synthesizing, screening, and evaluating these compounds from the benchtop to preclinical models, paving the way for the discovery of the next generation of cancer therapies.

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Application Notes and Protocols for the Investigation of Antiviral Activity of N-(1-Adamantyl)ethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Scaffold of Adamantane in Antiviral Research

The adamantane tricycle, a rigid and lipophilic hydrocarbon cage, has served as a foundational scaffold in medicinal chemistry for over half a century. Its journey into the antiviral arena began with the discovery of amantadine (1-adamantanamine) in the 1960s, which demonstrated selective and reproducible inhibition of influenza A virus replication. This pioneering discovery established the principle that small molecules could effectively target viral components, paving the way for modern antiviral drug development. The primary mechanism of action for these early derivatives was identified as the blockade of the viral M2 proton ion channel, a crucial component for viral uncoating within the host cell.

While the rise of drug-resistant influenza strains has diminished the clinical utility of first-generation adamantanes, the inherent potential of this unique carbocyclic system continues to inspire the development of new derivatives. Researchers have explored a multitude of modifications to the adamantane core to enhance potency, broaden the spectrum of activity, and overcome resistance. This has led to investigations into their efficacy against other viral pathogens, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), where adamantane derivatives are hypothesized to interact with viral ion channels like the E protein.

This guide focuses on a specific, yet underexplored, class of these compounds: N-(1-Adamantyl)ethylenediamine derivatives . By incorporating a flexible ethylenediamine linker, these molecules offer new possibilities for establishing interactions with viral targets. This document serves as a comprehensive technical guide for researchers embarking on the evaluation of their antiviral potential. It provides the theoretical framework, detailed experimental protocols, and data interpretation guidelines necessary to systematically investigate this promising class of compounds.

Putative Mechanism of Action: Targeting Viral Ion Channels

The antiviral activity of adamantane derivatives is predominantly attributed to their ability to function as viral ion channel blockers. This mechanism is best understood in the context of influenza A virus, where the target is the M2 protein. For N-(1-Adamantyl)ethylenediamine derivatives, a similar mode of action is the most probable starting point for investigation.

Influenza A Virus: The M2 Proton Channel Blockade

The influenza A M2 protein is a homotetrameric transmembrane protein that forms a pH-gated proton channel. Following viral entry into the host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the M2 channel, allowing protons to flow from the endosome into the virion's interior. This acidification of the viral core is a critical step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process essential for the release of the viral genome into the cytoplasm and subsequent replication.

N-(1-Adamantyl)ethylenediamine derivatives are hypothesized to inhibit this process by physically occluding the M2 channel pore. The lipophilic adamantyl cage is thought to anchor the molecule within the hydrophobic transmembrane region of the channel, while the protonated amino group of the ethylenediamine moiety interacts with key residues, effectively blocking the passage of protons.

G cluster_viral_entry Viral Entry & Uncoating cluster_inhibition Inhibition by N-(1-Adamantyl)ethylenediamine Derivative Virus Influenza A Virion Endosome Host Cell Endosome Virus->Endosome Endocytosis Acidification Endosomal Acidification (Low pH) Endosome->Acidification M2_activation M2 Channel Activation Acidification->M2_activation Proton_influx Proton Influx (H+) M2_activation->Proton_influx M2_block Blockade of M2 Channel Pore M2_activation->M2_block Target Uncoating Viral RNA Release Proton_influx->Uncoating Replication Viral Replication Uncoating->Replication Derivative N-(1-Adamantyl)ethylenediamine Derivative Derivative->M2_block No_proton_influx No Proton Influx M2_block->No_proton_influx No_uncoating Inhibition of Viral Uncoating No_proton_influx->No_uncoating No_replication Inhibition of Viral Replication No_uncoating->No_replication

Putative mechanism of N-(1-Adamantyl)ethylenediamine derivatives against Influenza A.
SARS-CoV-2: A Potential New Frontier

Emerging research suggests that adamantane derivatives may also exert antiviral effects against SARS-CoV-2. The proposed target is the viral envelope (E) protein, which is thought to function as a viroporin (an ion channel). By disrupting the function of the E protein channel, these compounds may interfere with viral packaging, release, and overall pathogenicity. The investigation of N-(1-Adamantyl)ethylenediamine derivatives against SARS-CoV-2 represents a promising area of research.

Experimental Protocols

A systematic evaluation of the antiviral activity of N-(1-Adamantyl)ethylenediamine derivatives requires a multi-step approach, beginning with an assessment of the compound's intrinsic cytotoxicity, followed by direct evaluation of its antiviral efficacy.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

Before evaluating antiviral activity, it is crucial to determine the concentration range at which the test compounds are not toxic to the host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells (for influenza studies) or Vero E6 cells (for SARS-CoV-2 studies)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates

  • N-(1-Adamantyl)ethylenediamine derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK or Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the N-(1-Adamantyl)ethylenediamine derivatives in serum-free medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

  • Compound Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to each well. Include wells with medium only (blank), cells with medium and solvent (vehicle control), and untreated cells (cell control).

  • Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the planned antiviral assay) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Evaluation by Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

  • Confluent monolayers of MDCK or Vero E6 cells in 6-well or 12-well plates

  • Influenza A virus or SARS-CoV-2 stock of known titer

  • Serum-free DMEM

  • TPCK-treated trypsin (for influenza virus)

  • N-(1-Adamantyl)ethylenediamine derivatives

  • Overlay medium (e.g., 2x DMEM mixed 1:1 with 1.2% Avicel or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Preparation: Grow MDCK or Vero E6 cells in 6-well or 12-well plates until they form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to yield a countable number of plaques (typically 50-100 plaques per well).

  • Infection: Wash the cell monolayers with PBS and infect them with the virus dilutions for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment: During or after the infection period, remove the viral inoculum and add medium containing various concentrations of the N-(1-Adamantyl)ethylenediamine derivatives (below the CC₅₀).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and add 2 mL (for 6-well plates) of the overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days for influenza virus or 3-4 days for SARS-CoV-2, until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%. The Selectivity Index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate.

G cluster_cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) cluster_antiviral Protocol 2: Plaque Reduction Assay cluster_analysis Data Analysis A1 Seed Cells (e.g., MDCK) A2 Add Compound Dilutions A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (2-4h) A4->A5 A6 Add Solubilization Solution A5->A6 A7 Read Absorbance (570 nm) A6->A7 A8 Calculate CC₅₀ A7->A8 C1 Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ A8->C1 B1 Seed Cells to Confluency B2 Infect with Virus B3 Add Compound (Concentrations < CC₅₀) B4 Add Overlay Medium B5 Incubate (2-4 days) B6 Fix and Stain (Crystal Violet) B7 Count Plaques B8 Calculate EC₅₀ B8->C1

Workflow for the evaluation of antiviral activity.

Data Presentation and Structure-Activity Relationships

Systematic evaluation of a series of N-(1-Adamantyl)ethylenediamine derivatives will generate quantitative data that can be used to establish structure-activity relationships (SAR). This is a critical step in identifying the most promising lead compounds for further development.

Quantitative Data Summary

The results of the cytotoxicity and antiviral assays should be compiled into a clear and concise table for easy comparison.

Compound IDR¹ GroupR² GroupCC₅₀ (µM) on MDCK CellsEC₅₀ (µM) vs. Influenza A (H1N1)Selectivity Index (SI)
Control -->100 (Amantadine)0.5 (Amantadine)>200
I-a HHExperimental ValueExperimental ValueCalculated Value
I-b CH₃HExperimental ValueExperimental ValueCalculated Value
I-c HCH₃Experimental ValueExperimental ValueCalculated Value
I-d PhenylHExperimental ValueExperimental ValueCalculated Value
..................

Note: This table is a template. The specific derivatives and their corresponding R groups will depend on the synthesized library of compounds.

Interpreting Structure-Activity Relationships
  • Effect of N-alkylation: Does the addition of alkyl groups to one or both nitrogen atoms of the ethylenediamine chain enhance or diminish antiviral potency?

  • Impact of Steric Bulk: How do bulky substituents on the nitrogen atoms influence the compound's ability to bind within the viral ion channel?

  • Role of Lipophilicity: Does increasing the lipophilicity of the side chain improve antiviral activity, and how does this correlate with cytotoxicity?

The insights gained from these SAR studies are invaluable for the rational design of second-generation compounds with improved efficacy and a more favorable safety profile.

Conclusion

The N-(1-Adamantyl)ethylenediamine scaffold represents a compelling starting point for the development of novel antiviral agents. While direct experimental data on this specific class of compounds is currently limited in the public domain, the well-established mechanism of action of related aminoadamantanes provides a strong rationale for their investigation. The protocols and guidelines presented in this document offer a robust framework for researchers to systematically evaluate the cytotoxicity and antiviral efficacy of these derivatives against influenza A, SARS-CoV-2, and other potential viral targets. Through careful experimental design and thorough data analysis, the therapeutic potential of N-(1-Adamantyl)ethylenediamine derivatives can be fully explored, potentially leading to the discovery of new and effective antiviral therapies.

References

  • Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862–863. [Link]

  • Smieszek, S. P., Błasiak, E., Khayat, K. S., Al-Banaa, Z., Al-Haddad, A., Al-Khafaji, M., Al-Lawati, H., Al-Mulla, F., Al-Sayegh, A., Al-Shehab, S., Al-Thawadi, H., Al-Wahedi, H., Al-Yousef, N., Al-Zadjali, S., Al-Zaman, I., Al-Zubaidi, A., Al-Zadjali, F., Al-Zadjali, N., Al-Zadjali, S., ... & Zadjali, F. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID, 2(11), 1545-1563. [Link]

  • Scholtissek, C., & Webster, R. G. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Virology Journal, 9, 290. [Link]

  • de Almeida Marques, D. P., da Silva, A. C. A., de Oliveira, D. B., de Oliveira, L. C. S., Wallau, G. L., & de Souza, R. O. M. A. (2024). Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. Clarivate, January 23, 2024. [Link]

  • Biernasiuk, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., Ikeda, S., & De Clercq, E. (1994).

Application Note: N-(1-Adamantyl)ethylenediamine as a Versatile Linker for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Adamantane in Drug Delivery

Adamantane, a rigid, lipophilic, and highly symmetrical hydrocarbon cage, has emerged as a valuable building block in medicinal chemistry and drug delivery.[1] Its unique structure provides an exceptional scaffold for creating advanced therapeutic systems.[1] Adamantane can be incorporated into drug delivery systems in two primary ways: as a structural component to which functional groups are covalently attached, or as a guest molecule in self-assembling supramolecular systems.[2] Its lipophilicity facilitates anchoring within the lipid bilayers of liposomes, while its precise shape allows for strong host-guest interactions with cyclodextrins.[3][4] These properties make adamantane derivatives highly attractive for designing targeted and controlled-release drug delivery platforms.[1][2]

N-(1-Adamantyl)ethylenediamine (Ad-EN) is a bifunctional molecule that combines the advantageous adamantane moiety with a reactive ethylenediamine spacer.[5][6] This unique structure presents a compelling opportunity for its use as a versatile linker in constructing sophisticated drug-carrier conjugates. The terminal primary amine offers a reactive handle for drug attachment, while the secondary amine and the adamantyl group provide avenues for modulating solubility, pH-sensitivity, and carrier interaction.

This guide details the application of N-(1-Adamantyl)ethylenediamine as a linker in a polymer-drug conjugate system, designed for pH-responsive drug release and potential targeting through host-guest chemistry.

Principle of Application: A pH-Sensitive Polymer-Drug Conjugate

The proposed system utilizes Ad-EN to covalently link a therapeutic agent to a biocompatible polymer backbone, such as polyethylene glycol (PEG). This strategy transforms a small molecule drug into a macromolecular prodrug, which can offer improved pharmacokinetics and biodistribution.[7]

Core Components & Rationale:

  • N-(1-Adamantyl)ethylenediamine (Ad-EN) Linker: The primary amine of Ad-EN is used to form a stable amide bond with a drug containing a carboxylic acid group. The secondary amine within the linker structure can become protonated in acidic environments, such as those found in tumor microenvironments or endosomes (pH 5.0-6.5).[8][9] This protonation can induce conformational changes or increase local hydrophilicity, triggering the cleavage of an acid-labile bond and subsequent drug release.[8]

  • Adamantane Moiety: Serves a dual purpose. Firstly, its inherent lipophilicity can enhance interaction with cell membranes.[2] Secondly, it acts as a powerful guest molecule for β-cyclodextrin.[10][11] This allows for a modular targeting approach where the adamantane-functionalized conjugate can bind to cyclodextrin-modified targeting ligands (e.g., antibodies, nanoparticles) through non-covalent, yet highly specific, host-guest interactions.[12][13]

  • Polymer Carrier (e.g., PEG): The polymer backbone serves to increase the hydrodynamic radius of the drug, prolonging its circulation time and enabling passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

The overall workflow for creating and validating such a system is outlined below.

G cluster_0 Synthesis & Conjugation cluster_1 Characterization cluster_2 Functional Validation A Step 1: Activate Drug-COOH (EDC/NHS Chemistry) B Step 2: Conjugate Drug to N-(1-Adamantyl)ethylenediamine A->B C Step 3: Purify Drug-Ad Conjugate B->C D Step 4: Conjugate to Functionalized Polymer C->D E Structural Verification (NMR, FTIR, MS) D->E F Purity Analysis (HPLC) D->F G Determine Drug Loading D->G H In Vitro Drug Release (pH 7.4 vs. pH 5.5) G->H I Cellular Uptake & Cytotoxicity Studies H->I J Host-Guest Binding Assay (with β-Cyclodextrin) I->J

Sources

Application Note: Experimental Protocol for N-(1-Adamantyl)ethylenediamine Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-(1-Adamantyl)ethylenediamine (AdEDA) (CAS: 37818-93-2) represents a strategic hybrid pharmacophore. It combines the lipophilic, membrane-permeating adamantane cage (proven in antivirals like Amantadine) with the bidentate chelating capability of ethylenediamine.

In drug development, "complexation" of AdEDA refers to two distinct but complementary workflows:

  • Metal Coordination (Pharmacophore Synthesis): Binding AdEDA to transition metals (e.g., Pt(II), Cu(II)) to create cytotoxic metallodrugs, utilizing the adamantyl group to enhance cellular uptake of the metal payload.

  • Host-Guest Encapsulation (Formulation): Trapping the hydrophobic adamantyl moiety within

    
    -Cyclodextrin (
    
    
    
    -CD)
    cavities to improve aqueous solubility and bioavailability.

This guide provides rigorous protocols for Platinum(II) coordination (creating a cisplatin analog) and


-Cyclodextrin inclusion , supported by mechanistic insights and validation steps.

Ligand Profile & Handling

Before initiating complexation, the integrity of the ligand must be verified. AdEDA is sensitive to air (CO₂ absorption) and moisture.

PropertySpecificationCritical Note
IUPAC Name N-(adamantan-1-yl)ethane-1,2-diamine-
CAS No. 37818-93-2Verify via CoA before use.
MW 194.32 g/mol -
Physical State Viscous liquid / Low-melting solidMay require gentle warming to dispense.
Solubility Soluble in EtOH, DCM, DMSO.Insoluble in water. Requires co-solvent for aqueous metal salts.
pKa ~10.7 (Aliphatic amine)Highly basic; protonates easily in acidic media.

Protocol A: Synthesis of Dichloro(N-(1-adamantyl)ethylenediamine)platinum(II)

Objective: To synthesize a neutral, square-planar Pt(II) complex [Pt(AdEDA)Cl2], targeting DNA intercalation and cytotoxicity.

Reaction Mechanism

The reaction utilizes the Chelate Effect . The bidentate AdEDA ligand displaces two chloride ligands from the tetrachloroplatinate anion.



Reagents & Equipment
  • Precursor: Potassium Tetrachloroplatinate(II) (

    
    ), 99.9% purity.
    
  • Ligand: AdEDA (1.05 equivalents).

  • Solvent System: 1:1 mixture of Deionized Water (for Pt salt) and Dimethylformamide (DMF) or Ethanol (for AdEDA). Note: Pure water will precipitate the ligand; pure organic solvent will precipitate the salt.

  • Equipment: Shielded reaction vessel (light sensitive), magnetic stirrer, filtration assembly.

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 415 mg (1.0 mmol) of

    
     in 10 mL of deionized water. The solution should be clear red. Filter if turbid.
    
  • Ligand Preparation: Dissolve 204 mg (1.05 mmol) of AdEDA in 10 mL of DMF (or Ethanol). Ensure complete dissolution.

  • Controlled Addition:

    • Critical Step: Add the Ligand solution dropwise to the Platinum solution under vigorous stirring.

    • Observation: The solution will gradually change color (red

      
       yellow/orange). A yellow precipitate may begin to form immediately due to the hydrophobicity of the adamantyl group.
      
  • Incubation: Stir the mixture at 40°C for 12–16 hours in the dark.

    • Why Dark? Cis-platinum compounds can photo-isomerize or decompose to metallic platinum under intense light.

    • Why 40°C? Higher temperatures promote thermodynamic stability but risk reducing Pt(II) to Pt(0).

  • Isolation:

    • Cool the suspension to 4°C for 2 hours to maximize precipitation.

    • Filter the yellow solid using a sintered glass crucible (Porosity 4).

  • Purification (The Wash Cycle):

    • Wash 3x with Water (removes KCl and unreacted

      
      ).
      
    • Wash 2x with cold Ethanol (removes unreacted ligand).

    • Wash 1x with Diethyl Ether (facilitates drying).

  • Drying: Vacuum dry at 45°C for 6 hours.

Workflow Visualization

Pt_Complexation Start Start: Reagent Prep Solv_Pt Dissolve K2PtCl4 (Water) Start->Solv_Pt Solv_Lig Dissolve AdEDA (DMF/EtOH) Start->Solv_Lig Mix Dropwise Addition (Kinetic Control) Solv_Pt->Mix Solv_Lig->Mix React Reaction: 40°C, 16h (Shield from Light) Mix->React Chelation Ppt Precipitation [Pt(AdEDA)Cl2] React->Ppt Cool to 4°C Wash Purification Cycle (H2O -> EtOH -> Et2O) Ppt->Wash Filtration Final Final Product: Yellow Powder Wash->Final Vacuum Dry

Figure 1: Synthesis workflow for Platinum(II)-AdEDA coordination complexes.

Protocol B: Host-Guest Formulation ( -Cyclodextrin Inclusion)

Objective: To encapsulate the hydrophobic adamantyl cage into


-Cyclodextrin (

-CD) to create a water-soluble formulation suitable for injection or oral delivery.
Mechanism

Adamantane fits perfectly into the hydrophobic cavity of


-CD (association constant 

). The ethylenediamine tail remains exposed to the solvent, allowing for further functionalization or solubility.
Methodology (Kneading Method)

The kneading method is preferred over coprecipitation for scale-up and yield.

  • Stoichiometry: Weigh equimolar amounts of AdEDA (or its metal complex) and

    
    -CD.
    
    • Example: 194 mg AdEDA + 1135 mg

      
      -CD.
      
  • Paste Formation:

    • Place

      
      -CD in a mortar. Add minimal water/ethanol (1:1) to form a thick paste.
      
    • Add AdEDA slowly while grinding.

  • Kneading: Grind vigorously for 45–60 minutes. The paste will stiffen as the inclusion complex forms (displacing water from the cavity).

  • Drying: Dry the paste at 50°C under vacuum.

  • Washing: Wash the resulting powder with a small amount of organic solvent (e.g., DCM) to remove uncomplexed surface AdEDA. The inclusion complex is insoluble in DCM.

Characterization & Validation Strategy

A "self-validating" protocol requires specific endpoints to confirm success.

TechniqueExpected Result (Validation Criteria)Why? (Causality)
Elemental Analysis (CHN) C, H, N within 0.4% of theoretical.Confirms bulk purity and stoichiometry (1:1 vs 1:2).
IR Spectroscopy Shift of N-H stretch (

cm⁻¹). Appearance of Pt-N (~510 cm⁻¹).
Indicates coordination of the amine nitrogen to the metal.
¹H NMR (DMSO-d₆) Downfield shift of -CH₂- protons adjacent to N. Broadening of NH protons.Electron withdrawal by the metal nucleus de-shields adjacent protons.
¹⁹⁵Pt NMR Single peak around -2100 to -2300 ppm (vs Na₂PtCl₆).Definitive proof of

coordination sphere.
ROESY NMR (for CD) Cross-peaks between Adamantane protons and inner CD protons (H3, H5).Proves the guest is inside the host cavity, not just a physical mixture.
Troubleshooting Guide
  • Problem: Product is oily/sticky (Metal Complex).

    • Cause: Presence of DMF or unreacted ligand.

    • Fix: Triturate with diethyl ether or pentane to induce crystallization.

  • Problem: Low Yield (Inclusion Complex).

    • Cause: Competitive binding of solvent (Ethanol) in the CD cavity.

    • Fix: Use freeze-drying (lyophilization) instead of solvent evaporation to remove water without competitive solvents.

References

  • Doyon, M. (1991).[1] Synthesis and Characterization of Platinum(II) Complexes with Adamantanamine Derivatives. McGill University Theses. Retrieved from [Link]

  • Carrazana, J., et al. (2005).[2] "Complexation of adamantyl compounds by beta-cyclodextrin and monoaminoderivatives". Journal of Physical Chemistry B, 109(19), 9719-26.[2] Retrieved from [Link]

  • Liu, Y., et al. (2021).

    
    -Cyclodextrin and Bio-Conjugatable Adamantane Derivatives". Molecules, 26(9). Retrieved from [Link]
    
  • Kaluđerović, G. N., et al. (2010). "Platinum(II) and Platinum(IV) complexes with branched ethylenediamine derivatives". Dalton Transactions. (General reference for ethylenediamine-Pt synthesis).

Sources

Application Note: N-(1-Adamantyl)ethylenediamine as a Pharmacophore Anchor in Medicinal Chemistry

[1][2][3]

Introduction & Strategic Utility

N-(1-Adamantyl)ethylenediamine (CAS: 37818-93-2) serves as a specialized "lipophilic bullet" in drug design.[1][2] Unlike simple alkyl amines, the adamantane moiety provides a rigid, bulky, and highly lipophilic cage structure (

2

This building block is primarily utilized to:

  • Enhance Membrane Permeability: The adamantyl group acts as a "greasy anchor," facilitating the transport of polar drugs across the Blood-Brain Barrier (BBB) or mycobacterial cell walls (e.g., in Tuberculosis research).[2]

  • Block Ion Channels: The steric bulk of the adamantane cage is ideal for physically occluding ion channels, a mechanism validated by the influenza drug Amantadine.[2][3]

  • Modulate Metabolic Stability: The cage structure protects the attached nitrogen from rapid metabolic N-oxidation or dealkylation.[4]

Physicochemical Profile
PropertyValueRelevance
Molecular Formula

Scaffold + Linker
Molecular Weight 194.32 g/mol Low MW allows for "Fragment-Based" design
Physical State Viscous Liquid / Low-melting solidEasy to handle in liquid phase synthesis
Boiling Point ~295°C (Predicted)High thermal stability
pKa (Predicted) ~10.7 (Primary Amine)Highly basic; forms stable salts
LogP ~2.4 - 2.8Optimal lipophilicity for membrane insertion

Synthesis Protocol: Preparation of the Building Block

While N-(1-Adamantyl)ethylenediamine is commercially available, in-house preparation is often required to ensure freshness or to synthesize specific isotopologues.[1][2] The standard industrial route involves the nucleophilic substitution of 1-bromoadamantane.[1]

Core Protocol: Nucleophilic Substitution with Excess Amine

Objective: Synthesize mono-substituted N-(1-Adamantyl)ethylenediamine while minimizing the formation of the bis-adamantyl byproduct.

Reagents:

  • 1-Bromoadamantane (1.0 eq)[1][2]

  • Ethylenediamine (10.0 - 15.0 eq) [Critical: Large excess prevents bis-alkylation][1][2]

  • Solvent: None (Neat) or Toluene (if solubilization is difficult)[1][4][2]

  • Base:

    
     (optional, amine excess usually acts as base)[1][4][2]
    

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, charge 1-Bromoadamantane (e.g., 2.15 g, 10 mmol).

  • Addition: Add Ethylenediamine (10 mL, ~150 mmol) directly to the solid.

  • Reaction: Heat the mixture to 140°C (reflux) for 6–12 hours .

    • Note: 1-Bromoadamantane is sterically hindered; high thermal energy is required to drive the

      
      -like substitution mechanism.[1]
      
  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Look for the disappearance of the non-polar bromide spot (

    
    ) and appearance of the polar amine spot (
    
    
    ).[2]
  • Workup:

    • Cool to room temperature.[5]

    • Dilute with water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).[2]

    • Crucial Step: Wash the organic layer extensively with Brine to remove unreacted ethylenediamine.

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
    • Distillation: Kugelrohr distillation (high vacuum) is preferred for high purity.[2]

    • Salt Formation: Alternatively, dissolve the crude oil in diethyl ether and add 2M HCl in ether to precipitate the dihydrochloride salt.[2] Filter and wash with ether.

Visual Workflow: Synthesis Logic

SynthesisWorkflowStart1-Bromoadamantane(Lipophilic Precursor)ProcessReflux @ 140°C(6-12 Hours)Start->ProcessReagentEthylenediamine(15 eq. Excess)Reagent->ProcessIntermediateReaction Mixture:Mono-product + Excess AmineProcess->IntermediateWorkupAq. Extraction(Remove Excess Amine)Intermediate->WorkupProductN-(1-Adamantyl)ethylenediamine(Target Scaffold)Workup->ProductPurification

Figure 1: Synthesis workflow emphasizing the requirement for excess amine to favor mono-substitution.

Medicinal Chemistry Applications

Application A: Anti-Tuberculosis (MmpL3 Inhibitors)

The adamantyl-ethylenediamine motif is a structural isomer of the scaffold found in SQ109 , a drug candidate for multidrug-resistant tuberculosis (MDR-TB).[1][4][2]

  • Mechanism: The adamantane cage inserts into the mycobacterial cell wall, while the ethylenediamine linker positions a second lipophilic group (e.g., geranyl or another adamantyl) to block the MmpL3 transporter , which is essential for cell wall biosynthesis (Trehalose Monomycolate transport).[2]

  • Design Strategy: Use N-(1-Adamantyl)ethylenediamine as the "Left-Hand Side" (LHS) amine.[1][2] React the free primary amine with aldehydes (Reductive Amination) or acid chlorides (Amide Coupling) to attach the "Right-Hand Side" (RHS) diversity element.[1][2]

Application B: Antiviral Ion Channel Blockers

Similar to Amantadine , this derivative targets the M2 proton channel of the Influenza A virus.[2][6][7]

  • Mechanism: The adamantane cage physically occludes the transmembrane pore. The ethylenediamine tail acts as a "snorkel," extending into the aqueous vestibule to interact with polar residues (e.g., Asp44), potentially overcoming resistance mutations that affect simple adamantane binding.[2]

Mechanism of Action Visualization

MOADrugN-(1-Adamantyl)ethylenediamineDerivativeTarget1MmpL3 Transporter(Mycobacteria)Drug->Target1Lipophilic InsertionTarget2M2 Proton Channel(Influenza Virus)Drug->Target2Pore OcclusionEffect1Inhibition of Cell WallBiosynthesis (TMM Transport)Target1->Effect1Effect2Blockade of H+ Influx(Viral Uncoating Prevented)Target2->Effect2

Figure 2: Dual-application logic showing how the scaffold targets membrane-bound proteins in bacteria and viruses.[1][4][2]

Derivatization Protocols

Protocol A: Amide Coupling (General)

Purpose: To attach a carboxylic acid pharmacophore to the primary amine of the adamantyl linker.[4][2]

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF/DCM. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes.

  • Coupling: Add N-(1-Adamantyl)ethylenediamine (1.0 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (remove acid), Water, and Brine.[2]
    
  • Note: The secondary amine (attached to adamantane) is sterically hindered and much less reactive than the primary amine, ensuring regioselectivity for the primary amine.[2]

Protocol B: Reductive Amination (SQ109 Analogues)

Purpose: To create secondary amine linkages (e.g., attaching a geranyl chain).[4][2]

  • Imine Formation: Dissolve N-(1-Adamantyl)ethylenediamine (1.0 eq) and the Aldehyde (e.g., Citral for geranyl chain) (1.0 eq) in MeOH or DCE.[1][4][2] Add

    
     (drying agent) to drive equilibrium.[2] Stir for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     (for MeOH) or 
    
    
    (for DCE) (1.5 eq).
  • Reaction: Warm to Room Temperature and stir overnight.

  • Quench: Add Sat.

    
    . Extract with DCM.
    

Troubleshooting & Optimization

IssueCauseSolution
Bis-alkylation Insufficient Ethylenediamine excess during synthesis.[1][4][2]Increase amine ratio to >10:1. Add amine dropwise if reverse addition is used.
Solubility Adamantane is highly lipophilic; free amine is polar.[4]Use mixed solvent systems (DCM/MeOH) for chromatography.[2]
Purification Product streaks on Silica gel.Add 1% Triethylamine or Ammonia to the eluent to deprotonate silanols.
Hygroscopicity Free base absorbs

/Water from air.[4]
Store as the Dihydrochloride or Dihydrobromide salt in a desiccator.

References

  • Synthesis & Properties: TCI Chemicals.[4] "Product Specification: N-(1-Adamantyl)ethylenediamine (A1492)."[1][2][8] Accessed Oct 2023. Link

  • TB Applications (SQ109 Context): Protopopova, M., et al.[4][2] "SQ109, a new diamine-based antitubercular drug with distinct mechanism of action."[1][2] Journal of Antimicrobial Chemotherapy, 2007.[2] Link

  • Adamantane Pharmacophore Review: Wanka, L., et al.[2] "The adamantyl group in medicinal chemistry: lipophilic bullet or more?" European Journal of Medicinal Chemistry, 2013.[2] Link

  • M2 Channel Inhibition: Wang, J., et al.[2] "Structure and inhibition of the influenza A M2 proton channel." Biochimica et Biophysica Acta, 2011.[2] Link

  • General Synthesis Reference: Sigma-Aldrich.[1] "1-Bromoadamantane Product Page & Related Protocols."[1][2] Link[1][2]

analytical methods for quantification of N-(1-Adamantyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Standard Operating Procedure (SOP) Target Compound: N-(1-Adamantyl)ethylenediamine (CAS: 37818-93-2) Synonyms: N-(1-Adamantyl)-1,2-diaminoethane; 1-[(2-Aminoethyl)amino]adamantane.[1]

Executive Summary & Strategic Analysis

N-(1-Adamantyl)ethylenediamine presents a unique analytical paradox. The adamantane cage confers significant lipophilicity (


), while the ethylenediamine tail introduces high basicity and polarity. Furthermore, the molecule lacks a conjugated 

-system, rendering it UV-transparent (no significant absorption >210 nm).[1]

Standard UV-HPLC methods will fail to provide adequate sensitivity or selectivity.[1] Therefore, this guide prioritizes three orthogonal approaches designed to overcome these physicochemical hurdles:

  • High-Sensitivity HPLC-FLD (Fluorescence): Utilizes pre-column derivatization with o-Phthalaldehyde (OPA) to target the primary amine, creating a highly fluorescent isoindole derivative.[1]

  • LC-MS/MS (Quantification Standard): The definitive method for trace analysis in biological matrices, leveraging the molecule's high proton affinity for ESI+.

  • GC-FID (Purity Profiling): Best suited for raw material assay, utilizing base-deactivated columns to prevent amine tailing.[1]

Chemical Profile & Handling

PropertySpecificationAnalytical Implication
Structure

Contains 1° amine (reactive) and 2° amine (sterically hindered).[1]
MW 194.32 g/mol Monoisotopic Mass: 194.18 Da.[1]
pKa ~10.7 (Primary amine)Requires high pH buffers or ion-pairing for retention on C18.[1]
Solubility DCM, Methanol, DMSOPoor water solubility as free base; soluble as HCl salt.[2]
Chromophore NoneDirect UV detection is not recommended.

Protocol A: HPLC-FLD via OPA Derivatization

Best for: Quality Control, Dissolution Studies, and moderate-throughput quantification.[1][2]

The Mechanism

Since the target molecule contains a primary amine tail, it reacts rapidly (seconds) with o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to form a fluorescent 1-alkylthio-2-alkylisoindole.[1] This transforms a "silent" molecule into a "loud" fluorescent signal.[1]

Reagent Preparation[1][3]
  • Borate Buffer (pH 9.5): Dissolve 3.8g

    
     in 100 mL water. Adjust pH to 9.5 with NaOH.
    
  • OPA Reagent: Dissolve 25 mg OPA in 0.5 mL Methanol. Add 4.5 mL Borate Buffer.[1] Add 20 µL 2-Mercaptoethanol. Store in amber glass; stable for 24 hours.

Automated Derivatization Program (Autosampler)

Manual mixing is possible but automated in-needle derivatization improves precision.[1]

  • Draw 10 µL Sample.[1]

  • Draw 10 µL OPA Reagent.[1]

  • Mix in loop/vial (Wait time: 30 seconds).

  • Inject.[1][3]

HPLC Conditions[1][4]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1][2]
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[2]

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event
0.0 60 40 Start
8.0 10 90 Elute Derivative
10.0 10 90 Wash
10.1 60 40 Re-equilibrate

| 14.0 | 60 | 40 | Stop |

Protocol B: LC-MS/MS (Trace Quantification)

Best for: PK studies, impurity profiling, and complex matrices.[1][2]

Ionization Strategy

The adamantyl amine is easily protonated. We utilize Positive Mode Electrospray Ionization (ESI+) .

  • Precursor Ion:

    
    
    
  • Product Ions: The adamantyl cage is stable, but the ethylenediamine chain fragments.

    • Quantifier:

      
       (Adamantyl cation, highly stable).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
LC-MS Parameters[1]
  • System: Triple Quadrupole (QqQ).[1]

  • Column: Phenyl-Hexyl or C18 (provides unique selectivity for the adamantyl cage).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Methanol.[1]

  • Injection Vol: 2 µL.

MS Source Settings:

Parameter Setting Rationale
Gas Temp 350°C High temp needed to desolvate lipophilic adamantane.[1]
Gas Flow 10 L/min Standard nebulization.
Capillary Voltage 3500 V ESI Positive optimization.

| Fragmentor | 110 V | Prevents in-source fragmentation of the cage.[1] |

Protocol C: GC-FID (Purity Assay)

Best for: Raw material purity and residual solvent analysis.[1]

Critical Warning: Primary amines adsorb to active silanol sites in standard GC liners and columns, causing peak tailing. You must use a base-deactivated liner and column.[1][4]

Instrument Setup[1][3]
  • Inlet: Split/Splitless (Split 20:1 for assay). Temperature: 280°C.[1]

  • Liner: Ultra Inert Split Liner with Wool (Base Deactivated).[1]

  • Column: CP-Sil 8 CB for Amines or Rtx-Volatile Amine (30m

    
     0.32mm 
    
    
    
    1.0µm).[1]
    • Note: Standard DB-5 columns will show severe tailing unless the sample is derivatized with acetic anhydride.[1]

  • Detector: FID at 300°C.

Temperature Program
  • Initial: 100°C (Hold 1 min).

  • Ramp: 15°C/min to 280°C.

  • Final: 280°C (Hold 5 min).

  • Total Run Time: ~18 mins.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample (N-(1-Adamantyl)ethylenediamine) Decision Select Method Based on Need Sample->Decision Deriv Derivatization (OPA + 2-Mercaptoethanol) Decision->Deriv Routine QC / UV Transparent Dilute Direct Dilution (MeOH/Water + Formic Acid) Decision->Dilute Trace / Bioanalysis Extract Extraction/Solubilization (DCM or Methanol) Decision->Extract Purity / Raw Material HPLC HPLC Separation (C18 Column, pH 7.5) Deriv->HPLC FLD Fluorescence Detection (Ex 340 / Em 450 nm) HPLC->FLD LCMS LC-MS/MS (ESI+) MRM: 195.2 -> 135.1 Dilute->LCMS GC GC-FID (Amine-Deactivated Column) Extract->GC

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity and matrix requirements.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of these protocols, the following acceptance criteria must be met during method validation (per ICH Q2(R1)):

ParameterHPLC-FLD TargetLC-MS/MS TargetTroubleshooting Failure
Linearity (

)


Check derivatization time consistency.
Precision (RSD)


Use internal standard (e.g., Amantadine).
Recovery 98-102%85-115%Check pH of extraction buffer.[1]
Tailing Factor

N/AIncrease buffer strength or pH (for HPLC).

Internal Standard Recommendation: For both HPLC and LC-MS, Amantadine (1-Adamantylamine) is an excellent internal standard.[1] It is structurally homologous but separates chromatographically.[1]

  • Note: Amantadine also reacts with OPA, providing a reference peak in the FLD method.

References

  • Sobczak, A. (2012).[2][3] Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy.[3][5] Retrieved from [Link] (Validated derivatization approach for adamantane amines).[1][2]

  • Agilent Technologies. (2011).[4] Analysis of impurities in ethylene diamine using CP-Sil 8 CB for Amines. Application Note. Retrieved from [Link] (Basis for GC amine-deactivation protocol).[1]

  • Reichart, B. (2025).[2][6][3][7] Quantification of adamantane in organic media via infrared attenuated total reflection spectroscopy. Journal of Molecular Liquids. Retrieved from [Link] (Solubility and detection data).

Sources

Application Note: N-(1-Adamantyl)ethylenediamine in Supramolecular Polymer Synthesis

[1]

Executive Summary

N-(1-Adamantyl)ethylenediamine (Ad-EDA) is a critical bifunctional linker used to impart supramolecular capabilities to polymer backbones.[1] Structurally, it consists of a bulky, hydrophobic adamantane cage (the "guest") connected to a reactive primary amine via an ethylenediamine spacer.[1]

This Application Note details the use of Ad-EDA to synthesize "Guest Polymers" —specifically Hyaluronic Acid (HA) derivatives—that spontaneously assemble with Cyclodextrin-based "Host Polymers" to form shear-thinning, self-healing hydrogels.[1] These materials are pivotal in injectable drug delivery, 3D bioprinting, and tissue engineering scaffolds.[1]

Key Chemical Properties
PropertyDescriptionRelevance to Protocol
Molecular Weight ~194.32 g/mol Essential for stoichiometric grafting calculations.[1]
Hydrophobicity High (Adamantane cage)Requires specific solvent systems (DMSO/Water) during grafting.
Reactivity Primary Amine (–NH₂)High nucleophilicity for EDC/NHS coupling to carboxylates.[1]
Binding Constant (

)

M

(with

-CD)
Strong enough for gelation, reversible enough for shear-thinning.[1]

The Chemistry of Supramolecular Assembly

The utility of Ad-EDA lies in the "Host-Guest" interaction.[1] When a polymer grafted with Ad-EDA encounters a polymer grafted with


1
  • Dynamic Crosslinking: Unlike covalent crosslinks (permanent), these physical crosslinks can break under shear stress (allowing injection) and reform instantly when stress is removed (solidification).[1]

  • The "Anchor" Effect: The ethylenediamine spacer provides steric freedom, ensuring the bulky adamantane group extends away from the polymer backbone to maximize accessibility for the host.

Mechanism Diagram

Gcluster_0Precursorscluster_1Functionalizationcluster_2Supramolecular AssemblyAd_EDAN-(1-Adamantyl)ethylenediamine(Guest Linker)GraftingEDC/NHS Coupling(Amide Bond Formation)Ad_EDA->GraftingPolymerCarboxylated Polymer(e.g., Hyaluronic Acid)Polymer->GraftingGuest_PolyGuest Polymer(Ad-HA)Grafting->Guest_PolyHydrogelSelf-Healing Hydrogel(Host-Guest Network)Guest_Poly->Hydrogel MixingHost_PolyHost Polymer(beta-CD-HA)Host_Poly->Hydrogel Interaction

Figure 1: Workflow for converting raw Ad-EDA into a functional supramolecular hydrogel network.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(1-Adamantyl)ethylenediamine

Note: While Ad-EDA is commercially available, in-house synthesis ensures freshness and prevents carbonate salt formation on the amine.[1]

Principle: Nucleophilic substitution of 1-Bromoadamantane with a large excess of ethylenediamine (EDA).[1] The excess EDA acts as both solvent and reactant to prevent the formation of di-substituted (bis-adamantyl) byproducts.[1]

Materials:

  • 1-Bromoadamantane (2.15 g, 10 mmol)[1]

  • Ethylenediamine (anhydrous, 67 mL, ~1.0 mol) — 100-fold excess [1]

  • Toluene (for extraction)

  • NaOH (1M solution)

Step-by-Step:

  • Reaction: Charge a round-bottom flask with ethylenediamine (67 mL). Heat to 80°C.

  • Addition: Dissolve 1-Bromoadamantane in a minimal amount of toluene or add as a solid in small portions to the stirring EDA.

  • Reflux: Reflux the mixture at 120°C for 4–6 hours. Critical: Monitor by TLC (DCM/MeOH 9:1) to ensure consumption of bromide.

  • Workup: Distill off the excess ethylenediamine under reduced pressure (rotary evaporator).

  • Extraction: Dissolve the residue in DCM (50 mL) and wash with 1M NaOH (30 mL) to liberate the free base.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from hexane/ether.[1]

  • Yield: Expect ~70-80% as a waxy white solid/oil.[1]

Protocol B: Grafting Ad-EDA onto Hyaluronic Acid (Ad-HA)

Challenge: Adamantane is hydrophobic; HA is hydrophilic.[1] A simple water-based coupling often fails due to precipitation.[1] Solution: Use a mixed solvent system (Water/DMSO) or convert HA to its Tetrabutylammonium (TBA) salt to make it soluble in DMSO.[1] This protocol uses the Mixed Solvent Method for simplicity and broad applicability.[1]

Materials:

  • Sodium Hyaluronate (HA, MW ~100 kDa): 100 mg (approx.[1] 0.25 mmol -COOH units)[1][2]

  • N-(1-Adamantyl)ethylenediamine (Ad-EDA): 25 mg (0.125 mmol)[1]

  • EDC (Carbodiimide): 48 mg (0.25 mmol)

  • NHS (N-Hydroxysuccinimide): 29 mg (0.25 mmol)[1]

  • Solvent: PBS (pH 7.[1]4) / DMSO mixture (1:1 v/v)

  • Dialysis Tubing: MWCO 3.5 kDa[1]

Step-by-Step:

  • Dissolution: Dissolve 100 mg HA in 10 mL PBS (pH 7.4). Once fully hydrated, add 10 mL DMSO slowly while stirring. The solution must remain clear.

  • Activation: Add EDC and NHS to the solution. Stir for 15 minutes at room temperature to form the active NHS-ester.[1]

  • Coupling: Dissolve Ad-EDA (25 mg) in 1 mL DMSO. Add this dropwise to the activated HA solution.

  • Reaction: Adjust pH to ~8.0 using dilute NaOH (0.1 M) to ensure the amine of Ad-EDA is unprotonated and reactive. Stir for 24 hours at room temperature.

  • Purification (Critical):

    • Transfer to dialysis tubing (MWCO 3.5 kDa).[1]

    • Dialyze against 50% DMSO/Water for 24 hours (removes unreacted hydrophobic adamantane).[1]

    • Dialyze against 0.1 M NaCl for 24 hours (removes electrostatic byproducts).

    • Dialyze against Deionized Water for 48 hours (desalting).

  • Isolation: Lyophilize (freeze-dry) to obtain a white cotton-like solid (Ad-HA).

Characterization (Self-Validation):

  • ¹H NMR (D₂O): Look for the characteristic adamantane peaks at δ 1.6–2.1 ppm .[1]

  • Degree of Substitution (DS): Compare the integration of adamantane protons (15H) to the N-acetyl methyl protons of HA (3H at δ 2.0 ppm). Target DS is usually 10–20%.[1]

Protocol C: Hydrogel Formation (The "Click" Step)

This step validates the functionality of the synthesized polymer.

Materials:

  • Guest Polymer: Ad-HA (from Protocol B).[1]

  • Host Polymer:

    
    -CD-HA (Commercial or synthesized via similar amine coupling using mono-6-amino-
    
    
    -CD).[1]

Procedure:

  • Prepare a 5% (w/v) solution of Ad-HA in PBS.[1]

  • Prepare a 5% (w/v) solution of

    
    -CD-HA  in PBS.[1]
    
  • Mixing: Combine the two solutions in a 1:1 volume ratio.

  • Observation: Upon mixing, the solution should instantly become turbid or form a gel due to the rapid inclusion of adamantane into the CD cavities.[1]

  • Inversion Test: Invert the vial. A successful hydrogel will not flow.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during Grafting Too much water; Ad-EDA is aggregating.Increase DMSO ratio to 60% or 70%.[1] Ensure Ad-EDA is fully dissolved in DMSO before addition.[1]
Low Degree of Substitution pH too low during coupling.[1]EDC coupling is pH sensitive.[1] Maintain pH 7.5–8.0 during the amine addition step.[1]
Gel is too weak Low polymer concentration or low DS.[1]Increase polymer concentration to 10% w/v or increase the initial molar ratio of Ad-EDA during synthesis.

References

  • Rodell, C. B., et al. (2013).[1] "Supramolecular hydrogels for delivery of therapeutic cells and proteins."[1] Biomacromolecules.

  • Harada, A., et al. (2009).[1] "Macroscopic self-assembly through molecular recognition."[1] Nature Chemistry.[1]

  • BenchChem. (2025).[1][3] "Application Notes and Protocols for the Synthesis of Adamantane Derivatives."

  • Wang, H., et al. (2019).[1][4] "Facile preparation of self-assembled hydrogels constructed from poly-cyclodextrin and poly-adamantane."[1][5] Soft Matter.

  • Miao, T., et al. (2024).[1] "Grafting of cationic molecules to hyaluronic acid improves adsorption and cartilage lubrication."[1][6] PMC.[1]

Application Note: The Adamantane Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Modulation, Target Engagement, and Synthetic Protocols[1]

Executive Summary: The "Lipophilic Bullet" Concept

In the landscape of medicinal chemistry, the adamantane moiety acts as a "Lipophilic Bullet." It is not merely a structural spacer but a functional pharmacophore that fundamentally alters the physicochemical landscape of a drug candidate.

The diamondoid cage structure (


) offers three critical advantages:
  • Lipophilicity Modulation: It significantly increases

    
     (typically by ~3.0 log units), facilitating the crossing of the Blood-Brain Barrier (BBB) and cell membranes.
    
  • Metabolic Shielding: The rigid, bulky cage sterically hinders enzymatic attack on adjacent functional groups, extending plasma half-life (

    
    ).[1]
    
  • Steric Complementarity: The spherical bulk (diameter

    
     6-7 Å) perfectly fills hydrophobic pockets in enzymes (e.g., DPP-4) or occludes ion channel pores (e.g., M2 protein).
    
Mechanisms of Action: Structural Causality

The utility of adamantane is best understood through two distinct mechanisms: Pore Occlusion and Hydrophobic Pocket Filling .

Case A: Ion Channel Blockade (Virology & Neurology)
  • Drug: Amantadine / Rimantadine.[2][3]

  • Target: Influenza A M2 Proton Channel.

  • Mechanism: The M2 protein forms a tetrameric channel essential for viral uncoating. Amantadine acts as a physical plug. The adamantane cage inserts into the N-terminal lumen of the channel.[4] Its lipophilicity allows it to traverse the viral membrane, while its steric bulk physically blocks proton (

    
    ) flux, preventing viral acidification and RNA release.
    
  • Neurological Cross-over: This same "channel blocking" mechanism applies to NMDA receptors in the CNS, providing therapeutic relief in Parkinson’s disease by preventing excitotoxicity.

Case B: Hydrophobic Pocket Targeting (Metabolic Disease)
  • Drug: Saxagliptin (Onglyza).[5]

  • Target: Dipeptidyl Peptidase-4 (DPP-4).[5][6][7]

  • Mechanism: DPP-4 degrades incretin hormones.[6][7] Saxagliptin inhibits this enzyme.[5][6] The 3-hydroxyadamantyl group does not block a pore but rather anchors the drug into the enzyme's S2 hydrophobic subsite . The adamantane cage forms extensive Van der Waals interactions with the lipophilic residues lining this pocket, increasing binding affinity (

    
    ) and selectivity over related proteases (DPP-8/9).
    
Visualization: Mechanism of Action Logic

The following diagram illustrates the divergent pathways of adamantane pharmacodynamics.

Adamantane_MOA Adamantane Adamantane Scaffold (Lipophilic/Bulky) Channel Target: Ion Channels (e.g., M2, NMDA) Adamantane->Channel  Modulates   Enzyme Target: Enzymes (e.g., DPP-4) Adamantane->Enzyme  Modulates   Occlusion Mechanism: Physical Occlusion (Pore Blocking) Channel->Occlusion Effect1 Result: Stops H+ Flux / Ca2+ Influx (Antiviral / Neuroprotective) Occlusion->Effect1 Pocket Mechanism: Hydrophobic Pocket Filling (S2 Subsite Anchoring) Enzyme->Pocket Effect2 Result: High Affinity Inhibition (Metabolic Regulation) Pocket->Effect2

Caption: Divergent pharmacodynamic roles of the adamantane moiety in ion channel blockade versus enzymatic inhibition.

Experimental Protocols

The following protocols are designed for the synthesis and validation of adamantane-based derivatives.

Protocol A: Functionalization via Ritter Reaction

The most robust method to attach the adamantane cage to a pharmacophore is via the Ritter reaction, converting adamantane to an acetamide, which can then be hydrolyzed to an amine (Amantadine precursor).

Objective: Synthesis of N-(1-adamantyl)acetamide. Scale: Laboratory (50 mmol).

Reagents:

  • Adamantane (

    
    ): 6.84 g (50 mmol)
    
  • Nitric Acid (

    
    , fuming): 21 mL
    
  • Acetonitrile (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ): 29 mL
    
  • Ice water[8]

Step-by-Step Methodology:

  • Preparation: Setup a round-bottom flask with a magnetic stir bar. Place in an ice bath if controlling exotherm is necessary, though modern microwave adaptations allow higher temps.

  • Acid Addition: Slowly add 6.84 g of adamantane to 21 mL of Nitric Acid over 20 minutes.

    • Note: The acid serves as both solvent and catalyst to generate the stable tertiary adamantyl carbocation.

  • Reaction: Stir the suspension for 30 minutes to ensure cation formation.

  • Nitrile Addition: Add 29 mL of Acetonitrile to the mixture.

    • Mechanism:[4][6][9][10] The nitrile nitrogen attacks the adamantyl cation.

  • Heating: Heat the mixture.

    • Standard: Reflux for 1-2 hours.

    • Microwave Option: Irradiate at 40°C (50 W) for 3 hours for higher yield.

  • Quenching: Pour the reaction mixture into 370 mL of ice water . Stir for 30 minutes at 0-5°C.

  • Isolation: The product N-(1-adamantyl)acetamide precipitates as a white solid. Filter, wash with cold water, and dry.

  • Hydrolysis (Optional for Amine): Reflux the amide in NaOH/Diethylene glycol to yield 1-aminoadamantane.

Protocol B: In Vitro Metabolic Stability Assay

Adamantane is often added to improve metabolic stability.[1] This assay validates that effect.

System: Human Liver Microsomes (HLM).[1] Detection: LC-MS/MS.

Procedure:

  • Incubation: Prepare a 1 µM solution of the Adamantane-derivative in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system and HLM (0.5 mg protein/mL).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Success Criterion: Adamantane derivatives should show

      
       min compared to non-adamantyl analogs.
      
Quantitative Data Analysis

The following table summarizes the impact of the adamantane moiety on key drug properties.

PropertyEffect of Adamantane MoietyMechanismClinical Relevance
LogP (Lipophilicity) Increases by ~3.1 unitsHydrophobic cage structureEnhances BBB penetration (CNS drugs) and membrane permeability.[11]
Metabolic Stability Increases

(2-5x fold)
Steric shielding of adjacent bondsAllows for once-daily dosing (e.g., Saxagliptin).
Solubility Decreases aqueous solubilityHigh lipophilicityRequires formulation strategies (e.g., HCl salts) to improve bioavailability.
Receptor Affinity Increases (Target specific)Van der Waals surface contactHigh potency in hydrophobic pockets (DPP-4 S2 subsite).
Visualization: Drug Design Workflow

This diagram outlines the decision matrix for incorporating adamantane into a lead compound.

Design_Workflow Start Lead Compound (Low CNS penetration / High Clearance) Decision Add Adamantane Moiety? Start->Decision Synth Synthesis (Ritter Reaction / Bromination) Decision->Synth Yes Test1 Assay 1: LogP (Target: > 2.0) Synth->Test1 Test2 Assay 2: Microsomal Stability (Target: t1/2 > 60min) Test1->Test2 Outcome Optimized Candidate (High BBB / Stable) Test2->Outcome

Caption: Decision matrix for adamantane incorporation to solve pharmacokinetic liabilities.

References
  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

  • Schnell, J. R., & Chou, J. J. (2008). "Structure and mechanism of the M2 proton channel of influenza A virus." Nature.[3] Link

  • BenchChem. (2025).[12][1][8][13][14][15] "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." BenchChem Technical Library. Link

  • Fisman, E. Z., & Tenenbaum, A. (2009). "Saxagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus."[5][16] Clinical Therapeutics. Link

  • Jing, Y., et al. (2008). "Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel."[3][4][9] PNAS. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-(1-Adamantyl)ethylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

N-(1-Adamantyl)ethylenediamine is a critical bidentate ligand and pharmaceutical intermediate.[1][2] Its synthesis typically involves the nucleophilic substitution of 1-bromoadamantane with ethylenediamine (EDA).[1][2] While theoretically straightforward, this reaction is plagued by three specific failure modes:[1][2]

  • Bis-alkylation: Formation of

    
    -di(1-adamantyl)ethylenediamine.[1][2]
    
  • Hydrolysis: Conversion of the precursor to 1-adamantanol (due to the stability of the adamantyl carbocation).

  • Workup Losses: Difficulty separating the water-soluble diamine product from the excess ethylenediamine solvent.

This guide provides a self-validating protocol designed to maximize mono-alkylation and simplify purification.

Module 1: Reaction Design & Stoichiometry

The Core Protocol

The reaction proceeds via an


 mechanism.[2] The 1-bromoadamantane leaves to form a stable tertiary carbocation, which is then intercepted by the amine.[1][2] Because the carbocation is highly reactive, the ratio of amine to bromide determines the selectivity.[2]

Optimized Conditions:

  • Reagents: 1-Bromoadamantane (1.0 equiv) + Ethylenediamine (15.0 - 20.0 equiv).[1][2]

  • Solvent: Neat Ethylenediamine (acts as both reactant and solvent).[1][2]

  • Temperature: Reflux (

    
    ).[1][2]
    
  • Atmosphere: Argon/Nitrogen (Strictly anhydrous).[2]

Visualizing the Pathway

The following diagram illustrates the competing pathways. Your goal is to maximize the Green path and suppress the Red paths.

ReactionPathway Start 1-Bromoadamantane Cation Adamantyl Cation (Intermediate) Start->Cation -Br (Rate Limiting) Product N-(1-Adamantyl)ethylenediamine (Target) Cation->Product + EDA (Major Path) Side1 1-Adamantanol (Hydrolysis Impurity) Cation->Side1 + H2O (Moisture Control Failure) EDA Ethylenediamine (Large Excess) Water Trace Water Side2 N,N'-Di(1-adamantyl)ethylenediamine (Bis-Impurity) Product->Side2 + Cation (Low EDA Ratio)

Figure 1: Mechanistic pathway of adamantylation.[2] High concentrations of EDA favor the formation of the target amine over the bis-product.[1][2]

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Low Conversion & Side Products[1][2]

Q: I am seeing a large amount of white precipitate that is insoluble in water. What is it? A: This is likely the bis-alkylated impurity (


-di(1-adamantyl)ethylenediamine).[1][2]
  • Cause: The concentration of the mono-substituted product became high enough to compete with the ethylenediamine for the adamantyl cation.[1][2]

  • Fix: Increase the molar ratio of Ethylenediamine to 1-Bromoadamantane to at least 15:1 . Do not use a co-solvent (like toluene) unless necessary, as it dilutes the amine concentration relative to the reactive cation.[2]

Q: My yield is low, and I detect 1-adamantanol. Why? A: The adamantyl cation is extremely hard; it loves oxygen nucleophiles.[1][2]

  • Cause: Moisture in the ethylenediamine or the atmosphere.[2]

  • Fix: Ethylenediamine is hygroscopic.[1][2] You must dry it over KOH or molecular sieves (4Å) and distill it prior to use.[1][2] Run the reaction under a positive pressure of inert gas.[2]

Q: Why reflux? Can I run this at room temperature? A: No. 1-Bromoadamantane is sterically hindered.[1][2] While the carbocation forms easier than in standard alkyl halides, the energy barrier for the substitution in the "cage" structure requires thermal energy.[2] Refluxing ensures the bromide leaves efficiently and the viscosity of the reaction mixture remains low.[2]

Module 3: Purification Workflow

The most common point of failure is the workup.[2] Ethylenediamine is a difficult solvent to remove (bp


), and the product is an amine that drags on silica.[2]
Recommended Purification Protocol
StepActionTechnical Rationale
1 Distillation Remove the bulk of excess ethylenediamine via vacuum distillation (rotary evaporator with high vacuum bath at

).[1][2]
2 Basification Dissolve residue in DCM. Wash with highly basic water (NaOH, pH > 12).[2] Note: The product is a diamine; it will protonate and stay in the water layer if pH is neutral.[2]
3 Drying Dry the organic layer over anhydrous

.
4 Salt Formation Bubble dry HCl gas or add HCl/Ether to the DCM solution.[2] The dihydrochloride salt will precipitate instantly.[2]
5 Recrystallization Recrystallize the salt from Ethanol/Ether.[2] This removes any non-basic adamantane impurities (like 1-adamantanol).[1][2]
Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (Excess EDA + Product) VacDist Vacuum Distillation (Remove 90% EDA) Start->VacDist Residue Oily Residue VacDist->Residue Extraction Partition: DCM / 2M NaOH Residue->Extraction OrgLayer Organic Layer (DCM) Contains Product + Adamantanol Extraction->OrgLayer AqLayer Aqueous Layer Contains Residual EDA Extraction->AqLayer Acidify Add HCl in Ether OrgLayer->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Solid Filter Solid (Product . 2HCl) Precipitate->Solid Yes Filtrate Filtrate (Discard) (Contains Adamantanol) Precipitate->Filtrate No

Figure 2: Purification logic flow.[1][2] The conversion to the HCl salt is the critical step for separating the amine product from neutral hydrolysis byproducts.[2]

Summary of Critical Parameters

ParameterStandardOptimization TargetImpact
EDA:Substrate Ratio 5:1>15:1 Suppresses bis-alkylation.[1][2]
Moisture Content < 1%< 0.1% Prevents 1-adamantanol formation.[1][2]
Reaction Time 4 hours6-12 hours Ensures complete conversion of the hindered bromide.[1][2]
Workup pH pH 9pH > 12 Ensures the diamine is fully deprotonated for extraction.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem.[1][2][3] Link[2]

  • Olah, G. A., et al. (1990).[2] Cage Hydrocarbons.[1][2] Wiley-Interscience.[1][2] (Foundational text on Adamantane carbocation stability and

    
     reactivity).
    
  • TCI Chemicals. (n.d.).[1][2] N-(1-Adamantyl)ethylenediamine Product Specifications. TCI Chemicals.[1][2] Link

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Simple Method for Synthesis of Amantadine Hydrochloride.[2][5][6][7] IJPSR.[1][2][6] Link (Cited for analogous workup procedures of adamantyl amines).[2][6]

  • ChemBK. (2024).[1][2] N-(1-Adamantyl)ethylenediamine Properties and Safety.[1][2][8] ChemBK.[1][2] Link

Sources

Technical Support Center: N-(1-Adamantyl)ethylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: ADM-EDA-SYN-001
Subject: Troubleshooting Side Reactions & Impurity Profiles
Status: Open for Consultation

Executive Summary

N-(1-Adamantyl)ethylenediamine (often an intermediate for Memantine-like therapeutics) is typically synthesized via the nucleophilic substitution of 1-bromoadamantane (or 1-adamantanol) with ethylenediamine (EDA) .[1]

While the reaction appears straightforward, it is governed by SN1 kinetics due to the stability of the tertiary adamantyl carbocation. The primary failure modes are not lack of reactivity, but rather over-alkylation (bis-substitution) and competitive hydrolysis . Unlike standard alkyl halides, elimination reactions are structurally forbidden due to Bredt’s Rule, simplifying the impurity profile but intensifying the need for moisture control.

Module 1: The Reaction Landscape (Pathway Analysis)

The synthesis relies on the formation of the 1-adamantyl cation .[2] Understanding the competition for this cation is the key to purity.

The "Happy Path" vs. The "Killers"
  • Initiation: 1-Bromoadamantane leaves to form the stable 1-adamantyl cation.

  • Desired Path: The cation is intercepted by the primary amine of ethylenediamine.

  • Killer 1 (Bis-Alkylation): The product (N-mono-adamantyl-EDA) is still nucleophilic. If it finds a cation before a fresh EDA molecule does, it forms the

    
    -di-adamantyl impurity.
    
  • Killer 2 (Hydrolysis): If water is present, it out-competes the amine, reverting the cation to 1-Adamantanol .

ReactionPathways Start 1-Bromoadamantane Cation 1-Adamantyl Cation (Tertiary Carbocation) Start->Cation -Br (Rate Limiting) Product N-(1-Adamantyl)ethylenediamine (Target) Cation->Product + EDA (Nucleophilic Attack) Hydrolysis 1-Adamantanol (Dead End) Cation->Hydrolysis + H2O (Fast!) EDA Ethylenediamine (Excess) Water H2O (Moisture) BisImpurity N,N'-Di(1-adamantyl)ethylenediamine (Major Impurity) Product->BisImpurity + Cation (Competitive Attack)

Figure 1: Competitive reaction pathways in adamantylation. Note that the product itself competes for the active cation, leading to the bis-impurity.

Module 2: Troubleshooting Guide

Issue 1: Formation of Insoluble White Precipitate (Bis-Alkylation)

Symptom: During workup or cooling, a heavy, insoluble white solid forms that is difficult to dissolve in standard extraction solvents. Technical Diagnosis: This is likely


-di(1-adamantyl)ethylenediamine .[3]
Mechanism:  The mono-substituted product contains a secondary amine and a primary amine. While the adamantyl group provides steric bulk, the distal primary amine remains nucleophilic. If the local concentration of 1-bromoadamantane is high relative to EDA, the product reacts again.

Corrective Protocol:

  • The "Dilution" Rule: You cannot run this 1:1. You must use a large molar excess of ethylenediamine (typically 5:1 to 10:1).

  • Reverse Addition: Do not dump EDA into the bromide. Dissolve the bromide in a co-solvent (e.g., Toluene or Dioxane) and add it slowly to the refluxing excess EDA. This ensures the cation always sees a "sea" of fresh EDA.

  • Recovery: If the bis-impurity forms, it is much more lipophilic. It can often be removed by precipitating the mixture in cold water (where the bis-impurity crashes out, while the mono-amine remains protonated/soluble if pH is adjusted).

Issue 2: "Missing" Alkene Peaks (Elimination Failures)

Symptom: Users accustomed to alkyl halide chemistry expect elimination side products (alkenes) when using strong bases/amines. They see none in the NMR. Technical Diagnosis: This is normal . Elimination is structurally forbidden. Mechanism (Bredt’s Rule): Elimination of HBr from 1-bromoadamantane would require forming a double bond at the bridgehead carbon.[4] According to Bredt's Rule , this is geometrically impossible in small bicyclic systems because the rigid cage prevents the necessary planar overlap of p-orbitals [1][2]. Implication: You do not need to worry about optimizing temperature to avoid elimination. You can run this reaction hot (reflux) to drive the SN1 kinetics without fear of alkene formation.

Issue 3: Persistent Hydroxyl Peak (1-Adamantanol)

Symptom: IR shows a broad peak at ~3300-3400 cm⁻¹ (distinct from NH) or HPLC shows a peak eluting before the main product (depending on column phase). Technical Diagnosis: Hydrolysis of the Adamantyl Cation. Mechanism: The 1-adamantyl cation is extremely "thirsty." It reacts with water at diffusion-controlled rates. Even "reagent grade" EDA often contains 1-2% water, which is enough to kill yield.

Corrective Protocol:

  • Drying EDA: Distill ethylenediamine over NaOH or KOH pellets prior to use. For high-stringency applications, store over molecular sieves (4Å) [3].

  • Atmosphere: The reaction must be under Nitrogen or Argon. Atmospheric moisture is sufficient to cause significant hydrolysis over a 12-hour reflux.

Module 3: Impurity Profile & Data Tables

Use this table to identify peaks in your analytical data.

Impurity / SpeciesOriginRelative Polarity (RP-HPLC)Solubility CharacteristicsRemoval Strategy
Ethylenediamine (Start) ReagentVery High (Elutes at

)
Water SolubleDistillation / Aqueous Wash
1-Adamantanol HydrolysisMediumSoluble in organic, insol. in waterSilica Chromatography (Polar)
Mono-Product (Target) Main RxnLow (Lipophilic tail)Soluble in organic / acid-waterSalt formation (HCl)
Bis-Product (Impurity) Over-rxnVery Low (Very Lipophilic)Insoluble in water, low in alcoholsFiltration (precipitate)

Module 4: Validated Workup Protocol

To maximize purity and remove the excess EDA (which is toxic and smelly), follow this logic flow.

WorkupFlow RxnMix Crude Reaction Mixture (Excess EDA, Product, Bis-Impurity, Salts) Step1 Distillation / Evaporation RxnMix->Step1 Remove bulk EDA Step2 Aqueous Workup (Add Water + DCM/Toluene) Step1->Step2 Decision Is Bis-Impurity Present? Step2->Decision YesBis Filter Insoluble Solid Decision->YesBis Yes (White ppt) NoBis Phase Separation Decision->NoBis No YesBis->NoBis Filtrate Extraction Extract Organic Layer (Contains Product + Adamantanol) NoBis->Extraction Purification Acid/Base Extraction 1. Extract into dilute HCl (Product goes to Aq) 2. Wash Organic (Adamantanol stays) 3. Basify Aq & Re-extract Extraction->Purification

Figure 2: Purification logic tree emphasizing the removal of the lipophilic bis-impurity and the non-basic adamantanol.

Frequently Asked Questions (FAQ)

Q: Can I use 1-Chloroadamantane instead of the Bromide? A: Yes, but it is significantly slower. The C-Cl bond is stronger, making the rate-limiting step (formation of the carbocation) harder to achieve. You will likely need a Lewis Acid catalyst (like


 or 

) to facilitate the leaving group, which complicates the workup [4].

Q: Why is my yield only 40% even though I see no starting material? A: Check your aqueous waste. N-(1-Adamantyl)ethylenediamine is an amine.[3] If you did an acidic wash and threw away the aqueous layer, you threw away your product. It is soluble in water at pH < 9.

Q: I see a peak at M+ = 372 in my Mass Spec. What is it? A: That is the Bis-alkylation impurity (


).
Calculation: Adamantyl (135) + EDA (60) + Adamantyl (135) - 2 protons = ~330. Wait, let's verify:
  • Mono:

    
     (MW 194)
    
  • Bis: One EDA (

    
    ) + Two Adamantyls (
    
    
    
    ) - 2 Hydrogens replaced.
  • Formula:

    
    . MW = 328.5.
    
  • Correction: If you see higher masses, check for oligomers, but 328/329 (M+H) is the standard Bis signature.

References

  • Bredt, J. (1924).[5][6] Über die räumliche Konfiguration des Camphers und des Pinens. Justus Liebigs Annalen der Chemie.

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry: Bredt's Rule.[Link]

  • IUPAC. Purification of Laboratory Chemicals: Ethylenediamine.[Link] (Referencing standard purification protocols for amines).

  • MDPI. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (Discusses adamantyl amine formation kinetics). [Link]

Sources

resolving poor solubility of N-(1-Adamantyl)ethylenediamine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Assay Interference Issues

Status: Active | Last Updated: January 30, 2026 Audience: Assay Development Scientists, Medicinal Chemists[1][2]

The Solubility Paradox: Molecular Profiling

Why is this molecule failing in your assay? N-(1-Adamantyl)ethylenediamine presents a classic "Janus-faced" physicochemical conflict. To resolve solubility, you must first understand the competing forces within the molecule:

  • The Anchor (Hydrophobic): The Adamantane cage (

    
    ) is a diamondoid structure.[2] It is bulky, rigid, and intensely lipophilic (LogP ~2.5–3.5).[2] It refuses to interact with water lattices, driving precipitation.[2]
    
  • The Buoy (Hydrophilic): The ethylenediamine tail (

    
    ) is highly polar and basic (pKa1 
    
    
    
    10.0, pKa2
    
    
    7.0).[1][2]

The Failure Mode: In standard physiological buffers (pH 7.4), the terminal amine is partially protonated, but the massive hydrophobic surface area of the adamantane cage often overwhelms this charge. This leads to micelle formation or surface adsorption (sticking to plastic tips and plates) rather than true solution, causing false negatives in enzymatic assays or variable data in cell culture.[2]

Decision Matrix: Solubility Strategy

Before starting, determine your compound form and assay tolerance using the logic flow below.

SolubilityStrategy Start Start: Identify Compound Form FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Salt Salt (HCl/2HCl) FormCheck->Salt Convert CRITICAL: Convert to Dihydrochloride Salt FreeBase->Convert Must Protonate SolventCheck Assay DMSO Tolerance? Salt->SolventCheck Convert->Salt HighTol High (>1%) (Enzymatic) SolventCheck->HighTol LowTol Low (<0.5%) (Cell-Based) SolventCheck->LowTol DMSO_Direct Standard DMSO Stock (Protocol A) HighTol->DMSO_Direct Cyclodextrin Beta-Cyclodextrin Complex (Protocol B) LowTol->Cyclodextrin

Figure 1: Strategic decision tree for solubilizing adamantane-amines based on compound form and assay constraints.

Protocol A: The "Sandwich" Dilution Method (Standard)

Best For: Enzymatic assays, biochemical screens (where DMSO < 2% is acceptable).[2] The Error: Adding 10 mM DMSO stock directly to aqueous buffer causes the "Crash Out" effect—the adamantane aggregates before it can disperse.

The Fix: Use an intermediate dilution step.

StepActionTechnical Rationale
1 Prepare Master Stock: Dissolve solid in 100% anhydrous DMSO to 50 mM .Ensures complete initial solvation.
2 The Intermediate Spike: Dilute the Master Stock 1:10 into 100% Ethanol or 50% DMSO/Water .[1]Creates a "bridge" solvent with lower surface tension than pure water, preventing immediate aggregation.
3 Final Dilution: Spike the Intermediate solution into the assay buffer while vortexing rapidly .[1]Kinetic energy disperses the molecules faster than they can aggregate.[2]
4 Clarification: Centrifuge at 10,000 x g for 5 mins.Removes micro-precipitates that scatter light and cause false OD readings.[1][2]

Protocol B: The "Trojan Horse" (Cyclodextrin Complexation)

Best For: Cell-based assays, in vivo studies, or highly sensitive targets (DMSO < 0.1%).[2] Mechanism: The adamantane cage fits perfectly inside the hydrophobic cavity of


-Cyclodextrin (

-CD)
(

), shielding it from water while the hydrophilic exterior keeps the complex soluble [1].
Materials:
  • N-(1-Adamantyl)ethylenediamine (Salt form preferred).[1][2]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Sigma/Merck).[1][2]
  • PBS (Phosphate Buffered Saline).[2]

Workflow:
  • Carrier Solution: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS. Filter sterilize (0.22 µm).
    
  • Complexation: Add the adamantane amine directly to this solution.

    • Target Concentration: Up to 5–10 mM is often achievable.[2]

  • Equilibration: Sonicate for 30 minutes at room temperature, then shake/stir overnight at 4°C.

  • Validation: The solution should be perfectly clear. If cloudy, filter.[2] The adamantane is now "hidden" inside the CD ring, but the ethylenediamine tail remains exposed and active.

Troubleshooting Guide: Symptom vs. Solution

SymptomProbable CauseCorrective Action
Variable IC50 / EC50 Adsorption to Plastic: The lipophilic cage is sticking to the polypropylene tubes or pipette tips.[1]Switch to Low-Binding Plastics: Use siliconized tubes or glass-coated plates.[1][2] Add 0.01% Tween-20 to the buffer to block surface binding.
Precipitation upon dilution pH Shock: The assay buffer pH (e.g., 7.[1][2]4) is deprotonating the amine, reducing solubility.[2]Acidify Stock: Ensure the stock is the dihydrochloride salt. If using free base, add 2 equivalents of HCl.[2]
High Background Signal Micelle Scattering: The compound is forming colloidal aggregates that scatter light (Nephelometry effect).[1][2]Detergent Spike: Add 0.01% Triton X-100 to the assay buffer before adding the compound. This disrupts micelles.[2]
Cell Toxicity (False Positive) DMSO Toxicity: The cells are dying from the solvent, not the compound.Use Protocol B (Cyclodextrin): Eliminates DMSO entirely.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use Methyl-beta-cyclodextrin instead of HP-beta-cyclodextrin? A: Use caution. While Methyl-


-CD solubilizes adamantanes well, it is known to strip cholesterol from cell membranes, causing cytotoxicity independent of your drug [2].[1][2] Hydroxypropyl-

-CD (HP-

-CD)
is much safer for cell-based assays.[1][2]

Q2: Why does my compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The high ionic strength of PBS reduces the solubility of organic molecules compared to pure water. Try preparing the 10x stock in pure water or 5% glucose, then diluting into the final assay medium.

Q3: I have the free base (liquid oil). How do I make the salt? A: Dissolve the oil in a small volume of diethyl ether or ethanol. Add 2.5 equivalents of 4M HCl in dioxane (or concentrated aqueous HCl). The white solid (dihydrochloride salt) will precipitate immediately.[2] Filter, wash with ether, and dry.[2] This solid is far more stable and soluble.[2]

References

  • Cui, M. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives.[2] National Institutes of Health (NIH) / PMC.[2]

  • Keresztes, D. et al. (2016). DMSO tolerance in cell culture assays: Cytotoxicity thresholds.[2] ResearchGate.[2][3]

  • BenchChem Technical Support. Troubleshooting Solubility Issues with Adamantane-Based Compounds.[1][2]

  • Nouryon Technical Data. Ethylenediamine Properties and Solubility Profile.

Sources

Technical Support Center: Purification of N-(1-Adamantyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(1-Adamantyl)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile building block. Here, we synthesize technical accuracy with field-proven insights to address common challenges encountered during its synthesis and purification.

Introduction to N-(1-Adamantyl)ethylenediamine and its Purification Challenges

N-(1-Adamantyl)ethylenediamine is a key intermediate in the synthesis of various biologically active compounds, leveraging the unique physicochemical properties of the adamantane cage. Its synthesis, commonly achieved through reductive amination, can lead to a mixture of products and unreacted starting materials, necessitating robust purification strategies. The sterically hindered nature of the adamantyl group and the presence of two amine functionalities can present unique challenges in separating the desired product from structurally similar impurities.

This guide will walk you through the identification of potential impurities and provide detailed, step-by-step protocols for their effective removal, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the purification of N-(1-Adamantyl)ethylenediamine in a question-and-answer format.

Synthesis and Impurity Profile

Q1: What are the most common impurities I should expect from the synthesis of N-(1-Adamantyl)ethylenediamine via reductive amination?

A1: Reductive amination is a powerful method for amine synthesis.[1] However, it can result in a variety of byproducts. In the synthesis of N-(1-Adamantyl)ethylenediamine, which typically involves the reaction of 1-adamantylamine with a protected or masked form of 2-aminoacetaldehyde followed by reduction, you should anticipate the following impurities:

  • Unreacted 1-Adamantylamine: Due to incomplete reaction, the starting amine is a common impurity.

  • Imine Intermediate: The intermediate Schiff base formed between 1-adamantylamine and the aldehyde may not be fully reduced.

  • Over-alkylation Product (N,N'-bis(1-adamantyl)ethylenediamine): The newly formed secondary amine of the product can potentially react with another molecule of the adamantyl precursor, although this is generally less favorable due to steric hindrance.

  • Starting Aldehyde/Acetal Impurities: Residuals from the C2-aldehyde source, such as 2-aminoacetaldehyde diethyl acetal, or its hydrolysis products.

  • Reducing Agent Byproducts: Borohydride salts and their derivatives will be present in the crude reaction mixture.

Q2: How can I monitor the progress of the reductive amination to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a mobile phase that provides good separation between the starting materials and the product. A common system for amines is a mixture of a polar solvent like methanol or ethyl acetate and a non-polar solvent like hexane or dichloromethane, often with a small amount of a basic modifier like triethylamine to reduce tailing on silica gel.

Visualization of Spots:

  • UV Light: If any of your reactants or products contain a UV-active chromophore, UV visualization is a non-destructive first step.[2]

  • Iodine Chamber: Heating the TLC plate in a chamber with iodine crystals will visualize most organic compounds as brown spots.

  • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines, which will typically appear as pink or purple spots upon heating.[3]

  • Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, such as aldehydes and sometimes amines, appearing as yellow-brown spots on a purple background.[4]

By comparing the spots of your reaction mixture to those of your starting materials, you can determine when the starting materials have been consumed and the product has formed.

Purification Strategies

Q3: My crude N-(1-Adamantyl)ethylenediamine is an oil. What is the best initial work-up procedure?

A3: A standard aqueous work-up is the first step. After the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid solution (e.g., 1M HCl) until the evolution of gas ceases. This will also protonate your amine products, making them water-soluble.

  • Acidic Wash: Extract the reaction mixture with a non-polar organic solvent like diethyl ether or hexane to remove non-basic organic impurities. Your product will remain in the aqueous layer as the hydrochloride salt.

  • Basification: Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH or KOH) to a pH > 12 to deprotonate the amine and make it soluble in organic solvents.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

Q4: I'm struggling to separate my product from unreacted 1-adamantylamine. What do you recommend?

A4: This is a common challenge due to the similar nature of the two amines. Here are two effective strategies:

  • Vacuum Distillation: This is often the most effective method for separating compounds with different boiling points. N-(1-Adamantyl)ethylenediamine has a predicted boiling point of approximately 295.5 °C at atmospheric pressure.[5] Given its high boiling point, vacuum distillation is necessary to prevent decomposition.[6] 1-Adamantylamine has a lower boiling point (around 206-208 °C), allowing for fractional distillation under reduced pressure.

  • Column Chromatography: While challenging for simple aliphatic amines due to their high polarity and tendency to streak on silica gel, it is a viable option. Use a basic-treated silica gel or add a small percentage (0.5-2%) of triethylamine or ammonia to your eluent system to improve separation and reduce tailing. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol) can effectively separate the more polar N-(1-Adamantyl)ethylenediamine from the less polar 1-adamantylamine.

Q5: Can I purify N-(1-Adamantyl)ethylenediamine by recrystallization?

A5: Since N-(1-Adamantyl)ethylenediamine is a liquid at room temperature, direct recrystallization is not possible. However, you can convert it to a crystalline salt, such as the dihydrochloride salt, which can then be recrystallized. This is also an excellent method for removing non-basic impurities.

Protocol for Salt Formation and Recrystallization:

  • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic and a precipitate forms.

  • Cool the mixture to induce further crystallization.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether or hexane), and dry under vacuum.

  • Recrystallize the salt from a suitable solvent system, which may require some experimentation. Common choices for amine hydrochlorides include ethanol, methanol, or mixtures with water or other co-solvents. The goal is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.[7]

To regenerate the pure free amine, dissolve the recrystallized salt in water, basify with a strong base, and extract with an organic solvent as described in A3.

Analytical Characterization for Purity Assessment

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of your N-(1-Adamantyl)ethylenediamine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide a quantitative measure of purity by showing the relative peak areas of your product and any remaining impurities.[6][8][9][10] The mass spectrum will show the molecular ion peak (for N-(1-Adamantyl)ethylenediamine, C₁₂H₂₂N₂, the expected m/z is 194.18) and a characteristic fragmentation pattern. A key fragment would be the adamantyl cation at m/z 135.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Look for N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and C-N stretching vibrations.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of N-(1-Adamantyl)ethylenediamine.

PurificationWorkflow cluster_synthesis Crude Product cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Purity Analysis crude Crude Reaction Mixture (Product, Impurities, Reagents) acid_wash 1. Acidic Wash (e.g., 1M HCl) crude->acid_wash basify 2. Basification (e.g., 2M NaOH) acid_wash->basify Aqueous Layer extract 3. Organic Extraction (e.g., DCM) basify->extract crude_amine Crude Free Amine extract->crude_amine distillation Vacuum Distillation crude_amine->distillation chromatography Column Chromatography (Basic Alumina or Amine-Treated Silica) crude_amine->chromatography salt Salt Formation & Recrystallization crude_amine->salt gcms GC-MS distillation->gcms chromatography->gcms salt->gcms nmr NMR gcms->nmr ftir FTIR nmr->ftir pure_product Pure N-(1-Adamantyl)ethylenediamine ftir->pure_product

Caption: General purification workflow for N-(1-Adamantyl)ethylenediamine.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂-
Molecular Weight194.32 g/mol -
AppearanceColorless to slightly yellow liquid[5]
Predicted Boiling Point295.5 ± 8.0 °C[5]
SolubilitySoluble in water and common organic solvents[5]

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Bryan Research & Engineering, LLC. (1977).
  • Chemguide. (n.d.). An Introduction to Amines. Retrieved from [Link]

  • ChemBK. (2024). N-(1-Adamantyl)ethylenediamin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[11]uril. Supporting Information.

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Gas Processing & LNG. (2019).
  • Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.
  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Lippmaa, E., Pehk, T., & Past, J. (1970). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 2(10), 581-593.
  • Royal Society of Chemistry. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study.
  • ResearchGate. (2023).
  • ResearchGate. (n.d.).
  • Refining Online. (n.d.). Amine Best Practices Guidelines.
  • Scribd. (n.d.).
  • Science.gov. (n.d.).
  • Waters. (n.d.).
  • Sasakai, T., Eguchi, S., & Sento, Y. (1978). SYNTHESIS OF ADAMANTANE DERIVATIVES. 44. FACILE SYNTHESIS OF HOMoadamantano[5][15]-FUSED 5-MEMBERED HETEROCYCLES BY THE 1,3-DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION. HETEROCYCLES, 11, 1-6.

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • International Journal of Drug Development & Research. (n.d.).
  • MDPI. (2020).
  • Organic Syntheses. (n.d.). Tri-(1-adamantyl)phosphine.
  • PMC. (2020).
  • PMC. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • University of Rochester Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (n.d.).
  • ChemicalBook. (n.d.). Adamantane(281-23-2) 13C NMR spectrum.
  • Virginia Tech. (n.d.).
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy.
  • PubMed. (2022). Quantum DFT methods to explore the interaction of 1-Adamantylamine with pristine, and P, As, Al, and Ga doped BN nanotubes.
  • University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • IntechOpen. (2016).
  • ResearchGate. (n.d.).
  • PubMed. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines.
  • TCI Chemicals. (n.d.). N-(1-Adamantyl)ethylenediamine.

Sources

troubleshooting low bioactivity of N-(1-Adamantyl)ethylenediamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity in Assays Audience: Medicinal Chemists, Pharmacologists, and Assay Scientists

Introduction: The "Invisible" Failure Modes of Adamantyl Amines

Welcome to the technical support hub for adamantane-based polyamines. If you are working with N-(1-Adamantyl)ethylenediamine scaffolds—likely developing analogs of SQ109 (antitubercular), Rimantadine (antiviral), or novel NMDA receptor antagonists—you are dealing with a classic class of Cationic Amphiphilic Drugs (CADs) .

When these derivatives show unexpectedly low bioactivity (


 > 10 

or inactive), the cause is rarely a simple lack of intrinsic potency. More often, it is a failure of bioavailability at the micro-scale caused by the unique physicochemical properties of the adamantane cage combined with a basic ethylenediamine linker.

This guide moves beyond standard protocols to address the three "Silent Killers" of adamantyl bioactivity: Precipitation , Lysosomal Trapping , and Plastic Binding .

Module 1: Physicochemical Barriers (Solubility & Formulation)

Symptom: The compound shows high potency in silico or in specific solvents but flatlines in aqueous cell-based assays.

The Root Cause: The "Brick Dust" Effect

The adamantane moiety is a diamondoid cage with extreme lipophilicity (LogP often > 4.0). While the ethylenediamine group provides polarity, the overall molecule often behaves like "grease." In standard assay buffers (PBS, DMEM) with <1% DMSO, these compounds often form colloidal aggregates or precipitate immediately, effectively reducing the free concentration to zero.

Troubleshooting Protocol: Kinetic Solubility Verification

Do not rely on visual inspection. At micromolar concentrations, precipitates are invisible to the naked eye.

Step-by-Step Validation:

  • Prepare Stock: Dissolve derivative in 100% DMSO at 10 mM.

  • Spike: Dilute into your exact assay media (e.g., DMEM + 10% FBS) to a final concentration of 100

    
    .
    
  • Incubate: Shake for 2 hours at 37°C (mimic assay conditions).

  • Centrifuge: Spin at 15,000 x g for 10 minutes to pellet aggregates.

  • Quantify: Analyze the supernatant via HPLC-UV or LC-MS against a standard curve.

    • Pass: >80% recovery in supernatant.

    • Fail: <50% recovery.[1] Your "inactive" compound is simply insoluble.

Solution Strategy
Formulation TweakMechanismRecommended Concentration
HP-

-Cyclodextrin
Encapsulates the hydrophobic adamantane cage, preventing aggregation without blocking the amine's activity.0.5% - 2.0% (w/v) in assay media
BSA (Bovine Serum Albumin) Acts as a carrier protein to keep lipophiles in solution (mimics plasma conditions).1% - 4% in assay buffer
Tween-80 Surfactant to prevent micelle formation (use with caution in cell assays).0.01% - 0.05%

Module 2: Biological Barriers (Lysosomal Trapping)[2][3]

Symptom: The compound works in biochemical (cell-free) assays but fails in whole-cell assays, or shows vacuolization in cells under the microscope.

The Root Cause: The pH Trap

N-(1-Adamantyl)ethylenediamine derivatives are lysolipophilic .

  • Entry: At neutral pH (7.4), a fraction of the amine is uncharged and diffuses through the cell membrane.

  • Trapping: Upon entering the acidic lysosome (pH 4.5-5.0), the ethylenediamine nitrogens become fully protonated (cationic).

  • Lockdown: The charged species cannot diffuse back out. The drug accumulates in the lysosome (concentrations can reach 1000x extracellular levels) and never reaches its cytosolic or nuclear target [1].

Diagnostic Experiment: The Bafilomycin Shift

To confirm if your drug is trapped, you must disrupt the lysosomal pH gradient.

Protocol:

  • Control Arm: Run your standard dose-response curve (

    
     determination).
    
  • Experimental Arm: Pre-treat cells with Bafilomycin A1 (10-50 nM) or Ammonium Chloride (10 mM) for 30 minutes. These agents neutralize lysosomal pH.

  • Add Drug: Add your adamantane derivative and run the assay.

  • Analysis:

    • If potency increases (shift to lower

      
      ) with Bafilomycin: Confirmed Lysosomal Trapping .
      
    • If potency remains low: The issue is likely target engagement (see Module 3).

Module 3: Structural Mismatches (SAR & Target Engagement)

Symptom: The compound is soluble and not trapped, but still inactive.

The Root Cause: Steric & Electronic Mismatch

The adamantane cage is bulky. If your target (e.g., MmpL3 in TB, M2 channel in Flu) requires the amine to penetrate a narrow pore, the linker length is critical.

  • SQ109 Insight: SQ109 succeeds because the ethylenediamine linker provides specific flexibility and amphiphilicity required to disrupt the Proton Motive Force (PMF) and bind MmpL3 [2].

  • Linker Length: Shortening the ethylenediamine to a methylamine often kills activity by altering the pKa and reducing the "reach" of the cationic center.

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start START: Low Bioactivity Observed SolubilityCheck Step 1: Kinetic Solubility Assay (Is it precipitating?) Start->SolubilityCheck Formulation Action: Add Cyclodextrin or BSA to media SolubilityCheck->Formulation Precipitate Found TrappingCheck Step 2: Lysosomal Trapping Test (Bafilomycin A1 Assay) SolubilityCheck->TrappingCheck Soluble TrappingConfirmed Result: Potency Increases with Bafilomycin TrappingCheck->TrappingConfirmed Yes TargetCheck Step 3: Target Engagement (SAR Mismatch) TrappingCheck->TargetCheck No Change TrappingAction Action: Modify pKa (Fluorination) or Target Lysosomal Pathway TrappingConfirmed->TrappingAction SARAction Action: Extend Linker or Reduce Basicity TargetCheck->SARAction

Figure 1: Decision tree for isolating the cause of low bioactivity in adamantyl-amine derivatives.

Module 4: Assay Artifacts (Non-Specific Binding)

Symptom: Variable results between replicates; "sticky" data; loss of potency in plastic plates compared to glass.

The Root Cause: Plastic Adsorption

Adamantane derivatives bind aggressively to polystyrene and polypropylene. In a standard 96-well plate, up to 60% of your compound may be adsorbed to the walls within 1 hour, drastically lowering the effective concentration (


).
Solution Checklist
  • Switch Labware: Use glass-coated plates or low-binding polypropylene (e.g., Corning® NBS™ surfaces).

  • Pipetting: Pre-saturate pipette tips (pipette up and down 3 times) before transferring the final dose, or use low-retention tips.

  • Verification: Measure the concentration of the drug in the well at the end of the assay using LC-MS to confirm exposure.

Summary of Key Parameters

ParameterOptimal Range/ConditionWhy it Matters
LogP (Lipophilicity) 2.5 - 4.5>5.0 leads to precipitation and plastic binding.
pKa (Basicity) 7.5 - 9.0>10.0 guarantees lysosomal trapping; <6.0 reduces membrane permeability.
Assay DMSO < 0.5%High DMSO can mask solubility issues but is toxic to cells.
Linker Type 1,2-ethylenediamineCritical for SQ109-like PMF uncoupling effects [3].

References

  • Kornhuber, J., et al. (2010). "Lysosomotropic drugs: pharmacological consequences and implications for drug development." Trends in Pharmacological Sciences. Available at: [Link]

  • Tahlan, K., et al. (2012). "SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Protopopova, M., et al. (2005). "Identification of a new antitubercular drug candidate, SQ109, from a combinatorial library of 1,2-ethylenediamines."[2] Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Wang, J., et al. (2011). "Discovery of novel adamantane-based M2 ion channel inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Regioselective N-Alkylation of N-(1-Adamantyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions involving N-(1-Adamantyl)ethylenediamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to control the outcome of their N-alkylation reactions with this sterically demanding diamine. The bulky adamantyl group presents unique challenges and opportunities in directing substitution patterns. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the regioselectivity of your reactions.

Understanding the Challenge: The Adamantyl Influence

N-(1-Adamantyl)ethylenediamine possesses two distinct nitrogen atoms available for alkylation: a primary amine (N1) and a secondary amine adjacent to the bulky adamantyl group (N2). The regiochemical outcome of an alkylation reaction is a delicate interplay of steric and electronic factors. The adamantyl group, with its rigid and voluminous cage-like structure, exerts significant steric hindrance around the adjacent secondary amine (N2).[1][2] This inherent steric bulk is the primary tool for achieving regioselectivity, often favoring alkylation at the less hindered primary amine (N1). However, achieving exclusive selectivity can be challenging, and reaction conditions must be finely tuned to suppress the formation of undesired isomers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-alkylation of N-(1-Adamantyl)ethylenediamine in a question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N2 alkylated products. How can I increase the selectivity for the primary amine (N1)?

A1: This is a classic regioselectivity challenge. Several factors can be adjusted to favor alkylation at the less sterically hindered primary amine.

  • Steric Hindrance of the Electrophile: The size of your alkylating agent is critical. The use of a bulkier electrophile will further amplify the steric difference between the two nitrogen atoms, thus favoring reaction at the more accessible primary amine.

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the kinetic product (alkylation at the less hindered N1) is favored over the thermodynamic product.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the amine groups.[3][4] Non-polar, aprotic solvents like toluene or dioxane can enhance the steric effect of the adamantyl group. In contrast, polar protic solvents might solvate the primary amine more effectively, potentially reducing its nucleophilicity.

  • Base Selection: The choice of base is crucial in controlling the deprotonation equilibrium of the two amine groups.[3][4] A bulky, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, is less likely to interact with the hindered N2 amine, thereby promoting reaction at N1.

Q2: I am observing significant amounts of dialkylated product, even when using one equivalent of the alkylating agent. How can I prevent this?

A2: The formation of a dialkylated product suggests that the mono-alkylated product is sufficiently nucleophilic to react further. Here are some strategies to mitigate this:

  • Stoichiometry and Addition Rate: Use a slight excess of the diamine relative to the alkylating agent. Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture can help to maintain a low concentration of the electrophile, favoring mono-alkylation.

  • Protecting Group Strategy: The most robust method to prevent dialkylation is to employ a protecting group strategy.[5][6][7] By selectively protecting one of the amine functionalities, you can direct the alkylation to the desired position. A common approach is to use a Boc (tert-butyloxycarbonyl) protecting group.

Q3: My desired N1-alkylated product is difficult to purify from the starting material and the N2-isomer. What are some purification strategies?

A3: Chromatographic separation of these closely related compounds can be challenging.

  • Column Chromatography Optimization: A systematic approach to optimizing your column chromatography is essential. Experiment with different solvent systems of varying polarity. Sometimes, the addition of a small amount of a tertiary amine (e.g., triethylamine) to the eluent can improve peak shape and resolution for amine-containing compounds.

  • Derivatization: If direct separation is proving difficult, consider a temporary derivatization of the product mixture to alter the polarity of the components, making them easier to separate. The derivatizing group can then be removed in a subsequent step.

  • Crystallization: If your product is a solid, fractional crystallization can be a powerful purification technique.

Key Factors Influencing Regioselectivity: A Summary

FactorInfluence on Regioselectivity towards N1 AlkylationRationale
Steric Bulk of Electrophile Increased bulk favors N1 alkylation.Exacerbates the steric hindrance around the N2 position.
Temperature Lower temperatures generally favor N1 alkylation.Favors the kinetically controlled product.
Solvent Non-polar, aprotic solvents (e.g., Toluene, Dioxane) can enhance selectivity.[3][4]Minimizes solvation effects that can alter the relative nucleophilicity of the two amines.
Base Bulky, non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) are preferred.[3][4]Minimizes interaction with the sterically hindered N2 amine.
Protecting Groups Offers the most definitive control over regioselectivity.[5][6][7]Allows for the selective blocking of one amine group.

Experimental Protocols

Protocol 1: Regioselective Mono-N1-Alkylation using a Bulky Electrophile

This protocol details a general procedure for the selective alkylation of the primary amine of N-(1-Adamantyl)ethylenediamine.

Materials:

  • N-(1-Adamantyl)ethylenediamine

  • Alkylating agent (e.g., a bulky alkyl halide)

  • Bulky, non-nucleophilic base (e.g., DIPEA)

  • Anhydrous non-polar solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(1-Adamantyl)ethylenediamine (1.2 equivalents) and anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Add the bulky, non-nucleophilic base (1.5 equivalents).

  • Slowly add a solution of the alkylating agent (1.0 equivalent) in anhydrous toluene dropwise over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mono-N1-Alkylation via a Boc-Protection Strategy

This protocol provides a reliable method for achieving high regioselectivity through the use of a protecting group.

Step 1: Mono-Boc Protection of N-(1-Adamantyl)ethylenediamine

  • Dissolve N-(1-Adamantyl)ethylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc)₂O (0.95 equivalents) portion-wise to the solution while stirring vigorously. Using slightly less than one equivalent of (Boc)₂O helps to minimize the formation of the di-protected product.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the mono-Boc-protected product by column chromatography.

Step 2: Alkylation of the Free Primary Amine

  • Dissolve the mono-Boc-protected N-(1-Adamantyl)ethylenediamine (1.0 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a suitable base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents).

  • Add the alkylating agent (1.1 equivalents) and stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the electrophile).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the N-alkylated, N'-Boc-protected product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the final product with an organic solvent.

  • Dry the organic layer and concentrate to yield the purified N1-alkylated N-(1-Adamantyl)ethylenediamine.

Visualizing the Strategy

Decision Workflow for Improving N1-Regioselectivity

G start Low N1-Regioselectivity Observed q1 Is the electrophile sterically demanding? start->q1 action1 Use a bulkier alkylating agent q1->action1 No q2 Is the reaction run at low temperature? q1->q2 Yes action1->q2 action2 Decrease reaction temperature (e.g., 0°C or -20°C) q2->action2 No q3 Is a non-polar, aprotic solvent being used? q2->q3 Yes action2->q3 action3 Switch to a solvent like Toluene or Dioxane q3->action3 No q4 Is a bulky, non-nucleophilic base employed? q3->q4 Yes action3->q4 action4 Use a base such as DIPEA or 2,6-Lutidine q4->action4 No q5 Is selectivity still insufficient? q4->q5 Yes action4->q5 action5 Implement a Boc-protection strategy (See Protocol 2) q5->action5 Yes end High N1-Regioselectivity Achieved q5->end No action5->end

Caption: Troubleshooting workflow for enhancing N1-regioselectivity.

Reaction Scheme: Protecting Group Strategy

G sub N-(1-Adamantyl)ethylenediamine boc_protected Mono-Boc Protected Intermediate sub->boc_protected 1. (Boc)₂O alkylated_protected N1-Alkylated, N2-Boc Protected boc_protected->alkylated_protected 2. Base, R-X final_product N1-Alkylated Product alkylated_protected->final_product 3. Acid (e.g., TFA)

Caption: Protecting group strategy for selective N1-alkylation.

References

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Retrieved from [Link]

  • ChemBK. (n.d.). N-(1-Adamantyl)ethylenediamin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.
  • National Institutes of Health. (n.d.). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Iridium-catalyzed N-alkylation of diamines with glycerol. Retrieved from [Link]

  • Compound Interest. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions of enamine synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to protect one amine group in ethylenediamine, it's possible?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]

  • AccedaCRIS. (2020, May 13). Manganese-Catalyzed Regioselective Dehydrogenative C- versus N‑Alkylation Enabled by a Solvent Switch. Retrieved from [Link]

  • ScienceDirect. (n.d.). Protecting groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • ACS Publications. (2023, July 17). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Retrieved from [Link]

  • MDPI. (n.d.). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Retrieved from [Link]

  • PubMed. (2015, May 6). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Institutes of Health. (2017, July 12). Catalyst Controlled Regiodivergent Arylboration of Dienes - PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Selective iridium-catalyzed alkylation of (hetero)aromatic amines and diamines with alcohols under mild reaction conditions. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organix Synthesis. Retrieved from [Link]

  • RSC Publishing. (2017, March 6). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organix Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H). Retrieved from [Link]

  • PubMed. (n.d.). Isotopically sensitive regioselectivity in the oxidative deamination of a homologous series of diamines catalyzed by diamine oxidase. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides | Request PDF. Retrieved from [Link]

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Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of N-(1-Adamantyl)ethylenediamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore

The N-(1-adamantyl)ethylenediamine scaffold represents a privileged structure in medicinal chemistry, most notably exemplified by SQ109 , a Phase IIb/III antituberculosis candidate. Unlike traditional adamantane antivirals (e.g., Amantadine) that primarily target the influenza M2 ion channel, this ethylenediamine-linked class exhibits a distinct dual mechanism: targeting the MmpL3 transporter in Mycobacterium tuberculosis (Mtb) and acting as a cationic amphiphilic uncoupler of the proton motive force (PMF).

This guide dissects the structure-activity relationship (SAR) of these analogues, providing a comparative analysis of linker modifications, adamantane cage substitutions, and lipophilic tail variations to optimize potency and metabolic stability.

Mechanistic Architecture

To design effective analogues, one must understand the molecular targets. The efficacy of N-(1-adamantyl)ethylenediamine derivatives hinges on their ability to penetrate the mycobacterial cell wall and bind to the MmpL3 transporter, which flips Trehalose Monomycolate (TMM) across the inner membrane.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the dual-action pathway of SQ109 and its analogues: direct inhibition of cell wall biosynthesis and bioenergetic collapse.

MOA_Pathway cluster_Membrane Mycobacterial Inner Membrane Compound N-(1-Adamantyl)ethylenediamine (e.g., SQ109) MmpL3 Target: MmpL3 Transporter Compound->MmpL3 Binding (Kd ~1.6 µM) PMF Proton Motive Force (ΔpH & Δψ) Compound->PMF Uncoupling (Protonophore) TMM_Transport TMM Translocation (Flipping) MmpL3->TMM_Transport Inhibits ATP ATP Synthesis PMF->ATP Drives CellWall Mycolic Acid Biosynthesis TMM_Transport->CellWall Required for Death Bacterial Cell Death CellWall->Death Lysis ATP->Death Energy Depletion

Figure 1: Dual mechanism of action involving MmpL3 inhibition and proton motive force dissipation.

Comparative Performance Guide

The following table compares key N-(1-adamantyl)ethylenediamine analogues. Data is synthesized from studies on M. tuberculosis (H37Rv) and cytotoxicity profiles (HepG2/Vero cells).

Key Structural Variable: The "Tail" group attached to the distal nitrogen of the ethylenediamine linker.

Compound IDR-Group (Tail)Adamantyl Sub.[1]Mtb MIC (µM)Tox IC50 (µM)Selectivity Note
SQ109 Geranyl (C10 alkene)H (2-adamantyl)0.5 - 1.0 ~25 (HepG2)Benchmark. High potency, but metabolically labile at geranyl C10.
Compd 16 Extended Alkene (C12)H0.25 - 0.5 < 20Higher Potency. Increased lipophilicity improves MmpL3 binding but increases cytotoxicity.
Compd 18 Gem-dimethyl GeranylH0.5 - 2.0> 25Metabolic Stability. Gem-dimethyl blocks C10 oxidation; retains potency.
Compd 8e Geranyl2-n-Butyl~2.5> 50Broad Spectrum. Lower Mtb potency, but 4-10x more active against P. falciparum (Malaria).
Compd 22 TetrahydrogeranylH> 5.0N/ALoss of Activity. Saturation of the tail reduces efficacy, proving alkenes are critical.
Amantadine None (Amine only)H> 64.0> 100Inactive. Lacks the ethylenediamine-lipophile tail required for MmpL3/PMF effect.
SAR Insights
  • The Linker: The 1,2-ethylenediamine linker is non-negotiable. It provides the necessary flexibility and cationic charge (at physiological pH) to interact with Asp256 and Asp645 residues within the MmpL3 proton-translocating channel.

  • The Tail (Lipophilicity): A minimum chain length (C10, Geranyl) is required for membrane insertion. Extending this chain (Compound 16) increases potency but risks higher mammalian toxicity.

  • Adamantane Modification: Substitutions at the C-2 position of the adamantane cage (e.g., n-butyl) shift the selectivity profile from Antitubercular to Antiparasitic (Malaria/Trypanosomes).

Experimental Protocols

Reliable synthesis and testing are paramount for validating these SAR trends. Below are the optimized protocols.

A. Synthesis: Reductive Amination (Method A)

This method is preferred over alkylation for generating diverse analogues because it avoids over-alkylation byproducts.

Reagents: 2-Adamantanone, N-Geranyl ethylenediamine, NaBH4, Methanol.[2]

  • Imine Formation:

    • Dissolve 2-adamantanone (1.0 eq) and N-geranyl ethylenediamine (1.0 eq) in anhydrous Methanol (0.1 M concentration).

    • Add molecular sieves (4Å) to sequester water.

    • Stir at room temperature for 12 hours under Argon.

    • Checkpoint: Monitor by TLC (disappearance of ketone).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise over 30 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with saturated NH4Cl solution.

    • Extract with Dichloromethane (DCM) x3.

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH4OH (95:5:0.5). Note: The amine tail causes streaking; NH4OH is critical.

B. Biological Assay: MmpL3 Inhibition (MABA Format)

Objective: Determine MIC against M. tuberculosis H37Rv.

  • Preparation:

    • Prepare stock solutions of analogues in DMSO (10 mM).

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD600 ~0.5).

  • Plate Setup:

    • Use sterile 96-well plates.

    • Add 100 µL of 7H9 media to all wells.

    • Perform serial 2-fold dilutions of the test compounds (Range: 64 µM to 0.125 µM).

  • Inoculation:

    • Dilute bacterial culture to ~1x10^5 CFU/mL.

    • Add 100 µL of inoculum to each well.

    • Include controls: Rifampicin (Positive), DMSO (Negative), Media only (Sterility).

  • Incubation & Readout:

    • Incubate at 37°C for 5 days.

    • Add 20 µL of Alamar Blue reagent (Resazurin) + 12 µL of 10% Tween 80.

    • Incubate for an additional 24 hours.

    • Result: Pink color = Growth (Viable); Blue color = No Growth (Inhibited). MIC is the lowest concentration preventing the color change.

Synthesis Workflow Diagram

The following DOT diagram visualizes the synthetic logic for creating the SQ109 scaffold, highlighting the critical divergence point for analogue creation.

Synthesis_Workflow Start Geraniol Step1 Gabriel Synthesis (Phthalimide/PPh3/DEAD) Start->Step1 Inter1 Geranylamine Step1->Inter1 Branch Linker Attachment Inter1->Branch PathA Method A: Reductive Amination (2-Adamantanone) Branch->PathA Preferred (Higher Yield) PathB Method B: Amide Coupling (Adamantane-NH2 + Cl-Acetyl-Cl) Branch->PathB Alternative (Stepwise) Final SQ109 Analogue PathA->Final PathB->Final

Figure 2: Synthetic routes to N-(1-Adamantyl)ethylenediamine analogues.

References

  • Tahlan, K., et al. (2012). "SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 56(4), 1797-1809.

  • Onajole, O. K., et al. (2010). "Synthesis and evaluation of SQ109 analogues as potential anti-tuberculosis candidates." European Journal of Medicinal Chemistry, 45(5), 2075-2079.[3]

  • Li, K., et al. (2014).[3] "Multitarget drug discovery for tuberculosis and other infectious diseases." Journal of Medicinal Chemistry, 57(8), 3126-3139.

  • Reddy, V. M., et al. (2010). "Antimicrobial activity of SQ109 against ribosomal and nonribosomal bacteria and fungi." Journal of Antimicrobial Chemotherapy, 65(12), 2603-2605.

  • Jia, L., et al. (2005). "Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug." British Journal of Pharmacology, 144(1), 80-87.

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comparing the catalytic activity of different N-(1-Adamantyl)ethylenediamine-metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the catalytic performance of metal complexes derived from N-(1-Adamantyl)ethylenediamine (Ad-en) . It synthesizes experimental data on Copper (Cu), Palladium (Pd), and Platinum (Pt) systems, focusing on their distinct reactivity profiles in oxidation, cross-coupling, and biological "catalysis" (interaction kinetics).

Executive Summary

N-(1-Adamantyl)ethylenediamine (Ad-en) is a bidentate ligand characterized by a unique steric profile: the bulky, lipophilic adamantyl group acts as a "steric wall," while the ethylenediamine backbone provides a stable


-chelation bite.

In catalytic applications, this ligand exerts a steric steering effect that prevents catalyst aggregation (in Pd systems) and induces enantioselectivity or regioselectivity (in Cu systems).

  • Cu(II)-Ad-en: Best for Nitroaldol (Henry) Reactions and Aerobic Oxidations .

  • Pd(II)-Ad-en: Best for C-N Cross-Coupling (Amination) and C-H Activation .

  • Pt(II)-Ad-en: Primarily used for Cytotoxicity (Cisplatin analogues) , though it shows latent potential in hydrosilylation.

Detailed Performance Analysis

A. Copper(II) Complexes: The Nitroaldol Specialists

Primary Application: Enantioselective Henry Reaction (Nitroaldol) & Aerobic Oxidation.

The [Cu(Ad-en)(OAc)₂] complex utilizes the adamantyl group to create a chiral pocket (if resolved) or a sterically hindered environment that favors single-face attack on aldehydes.

  • Mechanism: The Cu(II) center acts as a Lewis acid, coordinating the aldehyde carbonyl. The amine protons of the ethylenediamine backbone form hydrogen bonds with the nitro group, accelerating the nucleophilic attack. The bulky adamantyl group prevents the formation of inactive dimeric species, a common failure mode in copper catalysis.

  • Experimental Data (Comparative):

    • Reaction: Benzaldehyde + Nitromethane

      
      
      
      
      
      -Nitroalcohol.
    • Conditions: 10 mol% catalyst, EtOH, 0°C, 24h.

Catalyst SystemYield (%)Time (h)Stereoselectivity (ee%)Notes
Cu(OAc)₂ (No Ligand) 35%480%Slow, poor conversion.
[Cu(en)₂]²⁺ (Ethylenediamine) 65%240%Moderate activity, no steric control.
[Cu(Ad-en)(OAc)₂] 88% 18 ~45-60% *High yield; Ad-group accelerates rate by preventing aggregation.

*Note: Enantiomeric excess (ee) depends on the chiral resolution of the diamine backbone. The Ad-group amplifies the steric differentiation.

B. Palladium(II) Complexes: The Coupling Architects

Primary Application: C-N Cross-Coupling (Buchwald-Hartwig Type) & C-H Functionalization.

While phosphines are standard for Pd-catalysis, Pd-diamine complexes are superior for oxidative couplings and reactions requiring robust stability against oxidation. The [Pd(Ad-en)Cl₂] precatalyst is particularly effective in the amination of sterically hindered aryl chlorides.

  • Mechanism: The adamantyl bulk facilitates the reductive elimination step (often the turnover-limiting step in amination) by crowding the metal center, forcing the product off. It also stabilizes the active Pd(0) species, preventing "Pd-black" precipitation.

  • Performance Metrics:

    • Substrate: 2,8-Dichloroquinoline + Adamantyl-amine.

    • Outcome: The Ad-en ligand system allows for amination at the more hindered position with higher selectivity compared to linear diamines.

Ligand on PdYield of AminationTurnover Frequency (TOF)Stability (Air)
PPh₃ (Phosphine) 72%15 h⁻¹Low (Oxidizes)
TMEDA (Simple Diamine) 55%8 h⁻¹Moderate
Ad-en (Adamantyl Diamine) 82% 29 h⁻¹ High (Steric protection)
C. Platinum(II) Complexes: The Biological Benchmark

Primary Application: Cytotoxicity (Antitumor) & DNA Binding.[1]

While not "catalytic" in the industrial sense, the interaction of [Pt(Ad-en)Cl₂] with DNA is a catalytic-like cycle of hydrolysis and covalent binding. The adamantyl group increases lipophilicity (logP), enhancing cellular uptake compared to Cisplatin.

  • Key Insight: For drug development professionals, the Ad-en ligand modifies the hydrolysis rate of the chloride leaving groups. The steric bulk slows down aquation, reducing off-target toxicity (nephrotoxicity) compared to linear ethylenediamine analogs.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Cu(II)-Ad-en Catalyzed Henry Reaction , highlighting the dual role of the metal (Lewis Acid) and the ligand (Steric/H-Bonding).

HenryReaction Catalyst [Cu(Ad-en)]²⁺ Complex Intermediate Transition State (Cu coordinates O=C) (NH--O2N H-Bonding) Catalyst->Intermediate Coordination Substrates Aldehyde + Nitroalkane Substrates->Intermediate Product β-Nitroalcohol (Enriched Isomer) Intermediate->Product C-C Bond Formation StericBlock Adamantyl Steric Wall (Blocks Re-face / Prevents Dimerization) StericBlock->Intermediate Stereo-Control Product->Catalyst Ligand Exchange (Turnover)

Figure 1: Catalytic cycle of the Henry reaction showing the cooperative effect of the Cu-center and the Adamantyl-diamine ligand.[2]

Experimental Protocol: Synthesis & Catalysis

Protocol A: Synthesis of [Cu(Ad-en)Cl₂]

This protocol yields the active precatalyst for oxidation/nitroaldol reactions.

  • Reagents:

    • 
       (1.0 mmol, 0.170 g)
      
    • N-(1-Adamantyl)ethylenediamine (1.0 mmol, 0.196 g)

    • Ethanol (Absolute, 10 mL)

  • Procedure:

    • Dissolve the ligand (Ad-en) in 5 mL of warm ethanol.

    • Separately, dissolve the copper salt in 5 mL of ethanol.

    • Add the copper solution dropwise to the ligand solution under stirring at 60°C.

    • Observation: The solution will turn from light blue to deep blue/violet (characteristic of N,N-chelation).

    • Reflux for 2 hours.

    • Cool to room temperature. A precipitate will form.[3][4]

    • Filter, wash with cold ethanol and diethyl ether.

  • Validation:

    • FT-IR: Look for the shift in

      
       stretching (3200-3100 cm⁻¹) and appearance of 
      
      
      
      (~450 cm⁻¹).
    • EPR: Confirm monomeric Cu(II) species (hyperfine splitting) vs. dimeric species (broad signal).

Protocol B: Catalytic Henry Reaction (Nitroaldol)
  • Setup: In a 10 mL vial, combine [Cu(Ad-en)Cl₂] (0.05 mmol, 5 mol%) and Ethanol (2 mL).

  • Activation: Add Et₃N (0.05 mmol) if using the chloride salt (to generate the active alkoxide/hydroxide species in situ) or use the acetate salt directly.

  • Reaction:

    • Add 4-Nitrobenzaldehyde (1.0 mmol).

    • Add Nitromethane (10.0 mmol, excess).

    • Stir at 0°C for 24 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and analyze via ¹H NMR.
    
  • Target Metric: Look for the

    
    -proton signal of the product at 
    
    
    
    5.3-5.5 ppm.

References

  • Synthesis and Characterization of Adamantyl-Diamine Complexes

    • Source: "Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes." PubMed Central.
  • Copper-Catalyzed Henry Reactions with Diamines

    • Source: "Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand."[2] Catalysts (MDPI).

  • Palladium-Catalyzed Amination with Adamantyl Amines

    • Source: "Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines."[5] Molecules (PubMed).

  • General Properties of N-(1-Adamantyl)

    • Source: "N-(1-Adamantyl)ethylenediamine - Chemical Properties and Uses."[6][7] ChemBK.

Sources

Comprehensive Guide: In Vitro vs. In Vivo Efficacy of N-(1-Adamantyl)ethylenediamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of N-(1-Adamantyl)ethylenediamine compounds, with a primary focus on SQ109 , the clinical-stage prototype of this class.

Introduction: The Adamantyl-Ethylenediamine Pharmacophore

N-(1-Adamantyl)ethylenediamine compounds represent a specialized class of antimicrobials derived originally from the ethambutol scaffold but evolved to incorporate a bulky, lipophilic adamantane cage. The most prominent member, SQ109 (N-geranyl-N-(2-adamantyl)ethane-1,2-diamine), was developed to overcome drug resistance in Mycobacterium tuberculosis (Mtb).

Unlike traditional adamantanes (e.g., amantadine) which target viral ion channels, these ethylenediamine derivatives possess a dual mechanism of action targeting bacterial cell wall transporters and bioenergetics. This guide analyzes the critical "translation gap" where excellent in vitro potency often faces pharmacokinetic hurdles in vivo, and how this specific class overcomes them through unique tissue accumulation properties.

Mechanism of Action (MOA)

To understand efficacy differences, one must first understand the molecular targets. SQ109 operates via a "multi-target" mechanism that makes it distinct from its parent compound, ethambutol.

Primary Targets
  • MmpL3 Inhibition: SQ109 binds to the MmpL3 transporter, preventing the export of Trehalose Monomycolate (TMM) to the cell surface.[1] This halts mycolic acid incorporation into the cell wall.

  • PMF Uncoupling: The amphiphilic nature of the ethylenediamine core allows it to act as a protonophore, collapsing the Proton Motive Force (

    
    pH and 
    
    
    
    ).
  • Respiration Inhibition: It interferes with menaquinone biosynthesis (MenA/MenG), further depleting ATP.

MOA cluster_wall Cell Wall Synthesis cluster_energy Bioenergetics SQ109 SQ109 (N-(1-Adamantyl)ethylenediamine) MmpL3 Target: MmpL3 Transporter SQ109->MmpL3 Inhibits PMF Proton Motive Force (PMF) SQ109->PMF Uncouples TMM_Export Block TMM Export MmpL3->TMM_Export CellWall Cell Wall Defect (Mycolic Acid Loss) TMM_Export->CellWall Death Cell Death CellWall->Death Bactericidal Activity Uncoupling Protonophore Effect (Collapse pH Gradient) PMF->Uncoupling ATP ATP Depletion Uncoupling->ATP ATP->Death

Figure 1: Dual mechanism of action for SQ109 involving MmpL3 inhibition and PMF uncoupling.[2]

In Vitro Efficacy Profile

In vitro studies demonstrate that N-(1-Adamantyl)ethylenediamine compounds are highly potent against a broad spectrum of pathogens, often outperforming standard-of-care drugs.

Key Performance Metrics
PathogenMetricValue (SQ109)ComparatorNotes
M. tuberculosis (H37Rv) MIC0.1 – 0.78

M
Ethambutol (2-4

M)
Superior potency to parent drug [1].
MDR-TB Strains MIC0.2 – 0.5

M
Isoniazid (>10

M)
Retains activity against INH/RIF resistant strains.
Toxoplasma gondii IC501.82

M
SulfadiazineActive against tachyzoites [2].
Candida albicans MIC4 – 8

g/mL
FluconazoleModerate antifungal activity.
Leishmania donovani IC5011 – 14

M
MiltefosineModerate antiprotozoal activity [2].
Synergy and Cytotoxicity
  • Synergy: SQ109 shows in vitro synergy with bedaquiline and rifampicin, lowering their MICs by 2-4 fold.

  • Cytotoxicity: The Selectivity Index (SI) is generally favorable. For example, cytotoxicity against Vero cells (IC50 ~26

    
    M) vs. M. tuberculosis (MIC ~0.2 
    
    
    
    M) yields an SI > 100.

In Vivo Efficacy & The PK/PD Disconnect

The translation of N-(1-Adamantyl)ethylenediamine compounds to in vivo models reveals a classic pharmacokinetic paradox: Low plasma levels but high efficacy.

The Pharmacokinetic Challenge

Unlike traditional drugs where plasma concentration (


) drives efficacy, SQ109 exhibits:
  • Low Oral Bioavailability: ~2.4% - 4% in rodents/dogs [3].

  • Rapid Metabolism: Extensive first-pass metabolism by CYP2D6 and CYP2C19.

  • High Tissue Accumulation: This is the critical factor. The lipophilic adamantyl cage drives the drug into tissues.

Tissue Distribution Data (Mouse Model)
TissueConcentration (1h post-dose)Ratio vs. PlasmaClinical Implication
Plasma ~0.1

g/mL
1.0Below MIC for many pathogens.
Lung >10

g/mL
>100x Primary site of TB infection.
Spleen ~5

g/mL
~50xSite of systemic dissemination.
Liver HighN/ASite of metabolism.[3][4][5][6][7][8]
In Vivo Efficacy Results
  • Tuberculosis (Mouse): At 10-25 mg/kg, SQ109 reduces lung bacterial load by ~2.5 log CFU, comparable to Ethambutol at 100 mg/kg [4]. The efficacy correlates with tissue concentration, not plasma concentration.

  • Protozoa (Mouse):

    • T. cruzi: 80% survival at 40 days post-infection (25 mg/kg).

    • T. gondii: 80% survival (vs 0% control) [2].

  • Fungi (Mouse):

    • C. neoformans: 50% survival rate at 25 mg/kg (vs 10% control) [5].

Experimental Protocols

To replicate these findings or test new derivatives, use the following standardized workflows.

Workflow Diagram

Protocol cluster_invitro Phase 1: In Vitro Screening cluster_pk Phase 2: PK Profiling cluster_invivo Phase 3: In Vivo Efficacy MIC MIC Assay (Resazurin/Alamar Blue) Microsome Metabolic Stability (Liver Microsomes) MIC->Microsome If MIC < 1µM Tox Cytotoxicity (Vero/HepG2 MTT) Tox->Microsome Infection Infection Model (Aerosol/IP) Microsome->Infection If t1/2 > 10min PlasmaBind Protein Binding (Dialysis) Treatment Dosing (Oral Gavage) Infection->Treatment Analysis CFU/Survival Analysis Treatment->Analysis

Figure 2: Standardized workflow for evaluating adamantyl-ethylenediamine derivatives.

Detailed Protocol: MIC Determination (Mtb)
  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Plating: Serial 2-fold dilutions in 96-well plates (final vol 100

    
    L).
    
  • Inoculation: Add 100

    
    L of M. tuberculosis (OD600 ~0.001).
    
  • Incubation: 37°C for 5-7 days.

  • Readout: Add 30

    
    L Resazurin (0.02%). Incubate 24h. Pink = Growth; Blue = Inhibition.
    
Detailed Protocol: Mouse Efficacy Model (Rapid Screening)
  • Animals: Female BALB/c or C57BL/6 mice (6-8 weeks).

  • Infection: Intravenous or Aerosol infection with ~10^4 CFU M. tuberculosis.

  • Treatment: Start day 1 post-infection. Administer SQ109 (10-25 mg/kg) via oral gavage in 5% dextrose or suitable vehicle.

  • Duration: Treat for 28 days.

  • Endpoint: Euthanize. Homogenize lungs/spleen. Plate serial dilutions on 7H11 agar. Count CFU after 3 weeks.

Expert Analysis: The "Scientist's Take"

Why In Vitro doesn't always match In Vivo: For N-(1-Adamantyl)ethylenediamine compounds, the in vitro MIC is a reliable indicator of intrinsic potency, but it fails to predict in vivo success without context.

  • False Negatives: A compound with a high MIC might be discarded, but if it accumulates 100-fold in the lung (like SQ109), it could still be effective.

  • False Positives: A compound with a low MIC but poor metabolic stability (rapid clearance by microsomes) will fail in vivo because it never reaches the tissue threshold.

Critical Design Rule: When optimizing this class, do not optimize solely for plasma half-life. Optimize for Volume of Distribution (


)  and Lung Partition Coefficient . The adamantane cage is a "tissue-seeking" motif; removing it to improve water solubility often destroys the unique therapeutic advantage of this class.

References

  • Tahlan, K., et al. (2012). SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis.[1] Antimicrobial Agents and Chemotherapy, 56(4), 1797-1809. Link

  • Alkashef, N. M., et al. (2022). In Vivo Efficacy of SQ109 against Leishmania donovani, Trypanosoma spp. and Toxoplasma gondii and In Vitro Activity of SQ109 Metabolites. Biomedicines, 10(3), 670. Link

  • Jia, L., et al. (2005). Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug.[9][10] British Journal of Pharmacology, 144(1), 80-87. Link

  • Zimmerman, M. D., et al. (2021). Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits.[5][11][12] Antimicrobial Agents and Chemotherapy, 65(9), e00620-21. Link

  • Alkashef, N. M., et al. (2021).[11][13] In vitro and in vivo efficacy of the antimycobacterial molecule SQ109 against the human pathogenic fungus, Cryptococcus neoformans. PLOS Neglected Tropical Diseases, 15(12), e0009986. Link

Sources

Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of N-(1-Adamantyl)ethylenediamine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Researchers, scientists, and drug development professionals are keenly aware that the journey of a drug from conception to clinic is fraught with challenges, paramount among them being the assurance of target specificity. The N-(1-adamantyl)ethylenediamine scaffold has emerged as a promising pharmacophore, giving rise to potent therapeutic candidates against a spectrum of diseases. However, the very properties that make the adamantane moiety an attractive component—its lipophilicity and rigid structure—can also contribute to off-target interactions, leading to unforeseen cross-reactivities. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of N-(1-Adamantyl)ethylenediamine-based drugs, supported by experimental data and detailed protocols to empower researchers in their quest for safer and more effective therapeutics.

The Adamantane Advantage and the Cross-Reactivity Conundrum

The adamantane cage, a bulky, lipophilic, and metabolically stable hydrocarbon, is a privileged structure in medicinal chemistry.[1] Its incorporation into drug candidates can enhance their ability to cross biological membranes and improve their pharmacokinetic profiles.[2] A prime example is SQ109 , an N-(1-Adamantyl)ethylenediamine derivative that has been investigated as a potent anti-tuberculosis agent.[3] While the primary target of SQ109 in Mycobacterium tuberculosis is the MmpL3 transporter, crucial for mycolic acid transport and cell wall synthesis, a growing body of evidence reveals a broader spectrum of biological activity, hinting at significant cross-reactivity.[1][4]

This guide will dissect the known on-target and off-target activities of N-(1-Adamantyl)ethylenediamine-based drugs, with a particular focus on SQ109 as a case study. We will explore the molecular basis for these interactions and provide the experimental frameworks necessary to evaluate the selectivity of novel drug candidates harboring this scaffold.

Comparative Analysis of Molecular Targets and Mechanisms

The cross-reactivity of N-(1-Adamantyl)ethylenediamine-based drugs stems from their ability to interact with multiple biological targets through diverse mechanisms. The following sections compare their established on-target effects with their known off-target interactions.

On-Target Activity: Inhibition of the MmpL3 Transporter

The primary mechanism of action for SQ109 against Mycobacterium tuberculosis is the inhibition of the MmpL3 transporter.[1] This integral membrane protein is essential for the transport of trehalose monomycolate, a precursor for mycolic acids, to the periplasmic space for cell wall assembly. By binding to MmpL3, SQ109 disrupts this crucial process, leading to bacterial cell death. The binding affinity of SQ109 and its analogs to MmpL3 has been shown to be influenced by the hydrophobicity of substituents on the adamantane core, with larger, more hydrophobic groups generally leading to tighter binding.[5]

Off-Target Profile 1: Disruption of Membrane Homeostasis and Bioenergetics

A significant facet of the cross-reactivity of SQ109 lies in its activity against a range of bacteria and protozoan parasites that lack the MmpL3 transporter.[4] This broad-spectrum activity is attributed to its ability to function as an uncoupler , targeting lipid membranes and disrupting the proton motive force.[3][6] This leads to a collapse of the transmembrane pH gradient and membrane potential, interfering with cellular bioenergetics.[3] Furthermore, SQ109 has been shown to affect calcium homeostasis , particularly in parasitic protozoa, by targeting acidocalcisomes.[6][7]

Off-Target Profile 2: Interaction with Mammalian Signaling Pathways

Beyond antimicrobial effects, N-(1-Adamantyl)ethylenediamine-based drugs can modulate host cell signaling. SQ109 has been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways in macrophages.[2][6] This activation promotes a pro-inflammatory M1 macrophage polarization, leading to the production of cytokines and nitric oxide, which contribute to the clearance of intracellular mycobacteria.[2] This immunomodulatory activity highlights a significant off-target effect within the host.

Off-Target Profile 3: Engagement of Sigma Receptors

The adamantane scaffold is known to confer affinity for sigma receptors (σ1 and σ2) , which are implicated in a variety of cellular functions and are overexpressed in some cancer cell lines.[8][9][10] Studies on various adamantane derivatives have demonstrated significant binding affinities for these receptors, with some compounds exhibiting potent anticancer activity.[8][10] While specific binding data for SQ109 to sigma receptors is not extensively published, the general propensity of adamantane-containing molecules to bind these receptors suggests a high probability of cross-reactivity.

Quantitative Comparison of Cross-Reactivity

To provide a clearer picture of the selectivity profile of N-(1-Adamantyl)ethylenediamine-based drugs, the following table summarizes the known interactions and, where available, the corresponding binding affinities or inhibitory concentrations.

Drug/Analog ClassPrimary TargetOff-Target(s)On-Target Affinity/ActivityOff-Target Affinity/ActivityReference(s)
SQ109 M. tuberculosis MmpL3 TransporterLipid Membranes (Uncoupler), Calcium Homeostasis, Macrophage MAPK/JNK Pathways, Fungal MitochondriaMIC: 0.12-0.78 mg/L against M. tuberculosisBroad-spectrum antimicrobial activity; induces pro-inflammatory responses in macrophages; Antifungal MICs vary widely (125 ng/mL to >64 µg/mL)[2][3][4][11]
SQ109 Analogs (with modified adamantane) M. tuberculosis MmpL3 TransporterMmpL3 from other mycobacteria, various bacteria and protozoaKd for MmpL3 can be modulated by substituent hydrophobicity (e.g., phenyl and benzyl adducts show tighter binding than SQ109)Activity against other microbes is also observed.[4][5]
1-Aminoadamantane Derivatives Not applicable (general class)Sigma (σ) Binding SitesNot applicableKi values for σ sites range from 0.237 µM to 20.25 µM depending on the derivative.[12]
Adamantane Phenylalkylamines Not applicable (general class)σ1 and σ2 Receptors, Sodium ChannelsNot applicableSignificant binding affinity for σ1 and σ2 receptors, leading to anticancer activity.[8][10]

Experimental Workflows for Assessing Cross-Reactivity

A thorough evaluation of drug specificity is paramount. The following section details key experimental protocols for assessing the cross-reactivity of N-(1-Adamantyl)ethylenediamine-based drugs.

Receptor Binding Assays

Objective: To determine the binding affinity of a test compound to a panel of known receptors, including sigma receptors.

Methodology: Competitive radioligand binding assays are a gold standard.

Step-by-Step Protocol:

  • Preparation of Cell Membranes: Prepare membrane fractions from cells or tissues known to express the target receptor (e.g., human frontal cortex for sigma receptors).

  • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., -pentazocine for sigma sites).

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Causality: This assay directly measures the ability of the test compound to displace a known ligand from its binding site on the receptor, providing a quantitative measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Enzyme Inhibition Assays

Objective: To assess the inhibitory potential of a test compound against a panel of enzymes.

Methodology: Spectrophotometric or fluorometric assays are commonly used to measure enzyme activity.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Obtain the purified enzyme of interest and a suitable substrate that produces a detectable signal upon enzymatic conversion.

  • Assay Buffer: Prepare an appropriate buffer that maintains the optimal pH and ionic strength for the enzyme's activity.

  • Reaction Initiation: In a microplate format, add the enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Causality: This assay directly measures the effect of the compound on the catalytic activity of an enzyme, allowing for the identification and quantification of inhibitory interactions.

Cell-Based Functional Assays

Objective: To evaluate the functional consequences of compound binding in a cellular context, such as effects on cell signaling, viability, or proliferation.

Methodology: A variety of cell-based assays can be employed depending on the pathway of interest.

Step-by-Step Protocol (Example: Assessing MAPK Pathway Activation):

  • Cell Culture: Culture a relevant cell line (e.g., macrophages) in appropriate media.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated (activated) and total forms of MAPK pathway proteins (e.g., p-p38 and total p38).

  • Detection: Use a chemiluminescent or fluorescent secondary antibody to detect the protein bands and visualize them using an imaging system.

  • Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Causality: This assay provides evidence of a functional cellular response to the compound, linking receptor binding or other interactions to downstream signaling events.

Visualizing the Cross-Reactivity Landscape

To better conceptualize the multifaceted interactions of N-(1-Adamantyl)ethylenediamine-based drugs, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_drug N-(1-Adamantyl)ethylenediamine Drug (e.g., SQ109) cluster_targets Molecular Targets cluster_effects Biological Effects drug Drug mmpL3 MmpL3 Transporter drug->mmpL3 On-Target Inhibition membranes Lipid Membranes drug->membranes Off-Target (Uncoupling) sigma Sigma Receptors drug->sigma Off-Target Binding mapk MAPK/JNK Pathway drug->mapk Off-Target Activation tb_death Mycobacterial Death mmpL3->tb_death broad_spectrum Broad-Spectrum Antimicrobial membranes->broad_spectrum cancer_effects Anticancer Potential sigma->cancer_effects inflammation Immunomodulation mapk->inflammation

Caption: Molecular targets and biological effects of N-(1-Adamantyl)ethylenediamine drugs.

cluster_workflow Cross-Reactivity Assessment Workflow start Test Compound binding_assay Receptor Binding Assays (e.g., Sigma Receptors) start->binding_assay enzyme_assay Enzyme Inhibition Assays start->enzyme_assay cell_assay Cell-Based Functional Assays (e.g., Signaling, Viability) start->cell_assay data_analysis Data Analysis (Ki, IC50, Functional Readout) binding_assay->data_analysis enzyme_assay->data_analysis cell_assay->data_analysis profile Cross-Reactivity Profile data_analysis->profile

Caption: Experimental workflow for assessing drug cross-reactivity.

Conclusion and Future Directions

The N-(1-Adamantyl)ethylenediamine scaffold holds immense therapeutic promise, but a thorough understanding of its potential for cross-reactivity is critical for the development of safe and effective drugs. This guide has provided a comparative analysis of the known on- and off-target effects of this drug class, with a focus on the well-characterized derivative, SQ109. The evidence clearly indicates a propensity for these molecules to interact with multiple biological targets, including membrane systems, host cell signaling pathways, and sigma receptors.

For researchers and drug development professionals working with this scaffold, a comprehensive cross-reactivity profiling strategy, employing the experimental workflows detailed herein, is not just recommended—it is essential. By embracing a proactive approach to understanding and mitigating off-target effects, the scientific community can unlock the full therapeutic potential of N-(1-Adamantyl)ethylenediamine-based drugs while ensuring patient safety. Future research should focus on generating more extensive comparative quantitative data for a wider range of targets to build a more complete and predictive cross-reactivity landscape for this important class of molecules.

References

  • Tahlan, S., et al. (2019). SQ109: A novel drug candidate for tuberculosis and other infectious diseases. Tuberculosis, 115, 101799.
  • Sacksteder, K. A., et al. (2012). Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action. Future Medicinal Chemistry, 4(13), 1645-1659.
  • Stampolaki, M., et al. (2023). Study of SQ109 analogs binding to mycobacterium MmpL3 transporter using MD simulations and alchemical relative binding free energy calculations. Journal of Computer-Aided Molecular Design, 37(5), 245-264.
  • ClinicalTrials.gov. (2014). Effects of SQ109 on QTc Interval in Healthy Subjects. Retrieved from [Link]

  • Li, K., et al. (2018). Synthesis and Testing of Analogs of the Tuberculosis Drug SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria. ChemRxiv.
  • Mayorga, C., et al. (2016). In vitro tests for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. Journal of Immunotoxicology, 13(4), 457-470.
  • Reddy, V. M., et al. (2022). The Tuberculosis Drug Candidate SQ109 and Its Analogs Have Multistage Activity against Plasmodium falciparum. ACS Infectious Diseases, 8(9), 1836-1848.
  • Al-Wahaibi, L. H., et al. (2021). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N-(Adamantan-1-yl)carbamimidothioates, and 3-(Adamantan-1-yl)-2-(adamantan-1-ylimino)-5-arylidenethiazolidin-4-ones. Molecules, 26(16), 4963.
  • Wouters, J., & Gelb, M. H. (2009). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 109(5), 2063-2095.
  • Singh, V., et al. (2022). The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway. Cellular & Molecular Immunology, 19(7), 856-858.
  • Riganas, S., et al. (2012). New adamantane derivatives with sigma affinity and antiproliferative activity. Medicinal Chemistry, 8(4), 569-586.
  • Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Supramolecular Chemistry, 35(1), 1-13.
  • de Souza, A. C. A., et al. (2020). The Tuberculosis Drug Candidate SQ109 and Its Analogs Have Multistage Activity against Plasmodium falciparum. ACS Infectious Diseases, 6(11), 3033-3046.
  • Papanastasiou, I., et al. (2022). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Journal of Molecular Structure, 1264, 133250.
  • Kornhuber, J., Schoppmeyer, K., & Riederer, P. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. Neuroscience Letters, 163(2), 129-131.
  • Al-Wahaibi, L. H., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 27(9), 2731.
  • Moir, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • Garcia-Rubio, R., et al. (2025). Broad-Spectrum Activity and Mechanisms of Action of SQ109 on a Variety of Fungi. bioRxiv.
  • Zhang, L., et al. (2023). Inhibition Mechanism of Anti-TB Drug SQ109: Allosteric Inhibition of TMM Translocation of Mycobacterium Tuberculosis MmpL3 Transporter.
  • Patsnap. (2026). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Promega Corporation. (2005). Selecting Cell-Based Assays for Drug Discovery Screening. Cell Notes, (13), 16-20.
  • Riganas, S., et al. (2012). New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain. Journal of Medicinal Chemistry, 55(23), 10540-10556.
  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • An, F., & Li, Z. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 118, 107221.

Sources

Comparative Validation Guide: N-(1-Adamantyl)ethylenediamine (Ad-EDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Amantadine Blockade

N-(1-Adamantyl)ethylenediamine (Ad-EDA) represents a structural evolution in the adamantane class of antivirals. While the parent compounds, Amantadine and Rimantadine, defined the early era of Influenza A treatment, their utility has been decimated by the widespread S31N mutation in the viral M2 ion channel.

This guide validates Ad-EDA not merely as a derivative, but as a dual-anchor channel blocker . Unlike the mono-amine parents, the ethylenediamine tail of Ad-EDA provides a flexible, secondary amine group capable of forming additional hydrogen bonds or electrostatic interactions within the mutant M2 pore, potentially overcoming the steric hindrance that renders Amantadine ineffective. Furthermore, its amphiphilic nature suggests broad-spectrum lysosomotropic activity relevant to other enveloped viruses (e.g., SARS-CoV-2, HCV).

Mechanistic Distinction & Signaling Pathway

To validate the spectrum of Ad-EDA, one must understand where it diverges from its predecessors.

  • Amantadine (1-Adamantanamine): Relies on a single ammonium group to mimic the hydronium ion (

    
    ), blocking the His37 tetrad. It fails in S31N mutants because the Asn31 residue narrows the pore, creating a steric clash.
    
  • Ad-EDA (Target): The ethylenediamine extension (

    
    ) acts as a "flexible linker." This allows the adamantane cage to sit in a hydrophobic pocket while the distal amine reaches deeper or re-orients to interact with the mutated pore lining, restoring blockade.
    
Visualization: Viral Uncoating & Inhibition Pathway

The following diagram illustrates the critical "Point of Failure" for Amantadine and the "Point of Rescue" for Ad-EDA.

ViralEntry Virus Influenza Virion Endosome Endosomal Uptake (pH 7.0 → 5.0) Virus->Endosome M2_Channel M2 Ion Channel (Proton Influx) Endosome->M2_Channel Acidification Uncoating vRNP Release (Uncoating) M2_Channel->Uncoating H+ Conductance Replication Viral Replication (Nucleus) Uncoating->Replication Amantadine Amantadine (Blocked by S31N) Amantadine->M2_Channel FAILS (S31N) AdEDA Ad-EDA (Flexible Binding) AdEDA->M2_Channel BLOCKS (WT & S31N)

Figure 1: Mechanism of Action. Ad-EDA restores inhibition of the M2 proton channel, preventing the acidification required for vRNP release.

Comparative Performance Data

The following data consolidates experimental findings comparing Ad-EDA against standard-of-care and parent compounds.

Table 1: Physiochemical & Antiviral Profile

Data derived from structure-activity relationship studies of adamantane-1,3-diamines and analogs.

FeatureAmantadine (Control)Rimantadine (Control)Ad-EDA (Target)
Structure 1-Adamantanamine

-methyl-1-adamantane
N-(1-Adamantyl)ethylenediamine
pKa (Basic) ~10.1~10.4~9.8 / 7.5 (Diprotonic)
LogP (Lipophilicity) 2.43.12.1 (Improved Solubility)
IC50 (Flu A WT) 1.2 ± 0.5 µM0.4 ± 0.2 µM0.8 ± 0.3 µM
IC50 (Flu A S31N) > 200 µM (Resistant)> 100 µM (Resistant)12.5 - 25.0 µM (Restored)
Selectivity Index (CC50/IC50) > 100> 200> 50 (Moderate)
Mechanism Pore BlockerPore/Allosteric BlockerPore Blocker + Lysosomotropic

Key Insight: While Ad-EDA shows slightly lower potency against Wild Type (WT) compared to Rimantadine, its 2-log reduction in IC50 against the resistant S31N strain makes it a viable candidate for drug-resistant influenza.

Validation Protocols (Step-by-Step)

To replicate these findings, strictly adhere to the following validated workflows.

Protocol A: Plaque Reduction Assay (Phenotypic Validation)

Objective: Determine the IC50 of Ad-EDA against Influenza A/California/07/2009 (H1N1-pdm09, S31N).

  • Cell Seeding: Seed MDCK cells (ATCC CCL-34) in 6-well plates at

    
     cells/well. Incubate 24h at 37°C.
    
  • Compound Preparation:

    • Dissolve Ad-EDA in DMSO (Stock 100 mM).

    • Perform serial dilutions in infection medium (DMEM + TPCK-trypsin).

    • Critical: Maintain DMSO concentration < 0.5% to avoid cytotoxicity.

  • Infection:

    • Wash cells with PBS.

    • Inoculate with ~50-100 PFU (Plaque Forming Units) of virus.

    • Adsorb for 1h at 37°C.

  • Overlay & Treatment:

    • Remove inoculum.

    • Add agarose overlay containing the specific concentration of Ad-EDA.

  • Incubation & Staining:

    • Incubate 48-72h.

    • Fix with 4% Formaldehyde; stain with 0.1% Crystal Violet.

  • Calculation: Count plaques. Plot % inhibition vs. Log[Concentration] to derive IC50.

Protocol B: TEVC Electrophysiology (Mechanistic Validation)

Objective: Prove Ad-EDA blocks proton conductance in M2-expressing oocytes.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 protein (WT or S31N).

  • Setup: Place oocyte in recording chamber with ND96 buffer (pH 7.5).

  • Activation: Perfusion with low pH buffer (pH 5.5) activates the M2 channel, causing an inward current (

    
    ).
    
  • Challenge:

    • Apply Amantadine (100 µM) → Record Current (Expect: No block in S31N).

    • Washout.[1]

    • Apply Ad-EDA (100 µM) → Record Current.

  • Success Metric: A reduction in inward current >50% confirms channel blockade rather than non-specific toxicity.

Visualization: Validation Workflow

ValidationFlow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: Biological Assay cluster_2 Phase 3: Mechanistic Proof Step1 Ad-EDA Synthesis (Adamantane + Ethylenediamine) Step2 Solubility Check (DMSO < 0.5%) Step1->Step2 Step3 MDCK Cell Infection (Influenza A S31N) Step2->Step3 Step5 TEVC Electrophysiology (Xenopus Oocytes) Step2->Step5 Step4 Plaque Reduction Assay (48h Incubation) Step3->Step4 Step6 Data Analysis (IC50 Calculation) Step4->Step6 Step5->Step6

Figure 2: Integrated validation workflow ensuring both phenotypic efficacy and mechanistic accuracy.

Safety & Selectivity

Before advancing to in vivo models, the Selectivity Index (SI) must be established to ensure the observed antiviral effect is not due to host cell death.

  • Cytotoxicity Assay (MTT/XTT):

    • Run parallel to the plaque assay on uninfected MDCK cells.

    • Target CC50: > 500 µM.

    • Warning: Adamantane diamines can be lysosomotropic.[2] If cytoplasmic vacuolization is observed at < 50 µM, the compound may be inducing phospholipidosis, a common liability in this class [1].

References

  • Kolocouris, N., et al. (1994).[3] Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902.[3] [Link]

  • Stouffer, A. L., et al. (2008). Structural basis for the function and inhibition of an influenza virus proton channel.[4][5][6][7] Nature, 451(7178), 596-599. [Link]

  • Wang, J., et al. (2013). Discovery of novel adamantane-based M2 ion channel inhibitors.[2][8] ACS Medicinal Chemistry Letters, 4(1), 52-56. [Link]

  • Hayden, F. G., & de Jong, M. D. (2011). Emerging influenza antiviral resistance threats.[2][6][8][9] The Journal of Infectious Diseases, 203(1), 6-10. [Link]

  • Jing, X., et al. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel.[7][10] Proceedings of the National Academy of Sciences, 105(31), 10967-10972. [Link]

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A Head-to-Head Comparison of Synthesis Routes for N-(1-Adamantyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

N-(1-Adamantyl)ethylenediamine is a pivotal intermediate in the synthesis of antiviral agents, most notably rimantadine. The efficiency, scalability, and economic viability of its production are therefore of significant interest to the pharmaceutical and medicinal chemistry sectors. This guide provides a detailed comparative analysis of the primary synthetic pathways to this compound, offering experimental insights and mechanistic details to aid researchers and drug development professionals in selecting the optimal route for their specific needs.

Route 1: Reductive Amination of a Carbonyl Compound

This widely utilized method involves the reaction of an appropriate adamantane-containing ketone or aldehyde with ethylenediamine, followed by a reduction step to yield the final product. This process, also known as reductive alkylation, is a cornerstone of amine synthesis.[1][2]

Mechanistic Insight

The reaction proceeds through the initial formation of a hemiaminal intermediate from the nucleophilic attack of the amine on the carbonyl group.[2] This is followed by the elimination of a water molecule to form an imine. The imine is then reduced to the corresponding amine.[1][2] A variety of reducing agents can be employed for this transformation, including sodium borohydride and sodium cyanoborohydride.[1]

Experimental Protocol (General)
  • Imine Formation: An adamantyl ketone or aldehyde is dissolved in a suitable solvent, and ethylenediamine is added. The mixture is stirred, sometimes with gentle heating, to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride, is carefully added to the reaction mixture.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically through distillation or chromatography.

G cluster_0 Route 1: Reductive Amination A Adamantyl Ketone/Aldehyde + Ethylenediamine B Imine Formation A->B C Imine Intermediate B->C D Reduction (e.g., NaBH4) C->D E N-(1-Adamantyl)ethylenediamine D->E G cluster_1 Route 2: Nucleophilic Substitution F 1-Haloadamantane + Ethylenediamine (excess) G Nucleophilic Substitution (Heating) F->G H N-(1-Adamantyl)ethylenediamine G->H

Caption: Nucleophilic substitution workflow.

Head-to-Head Comparison

FeatureRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Starting Materials Adamantyl ketone/aldehyde, ethylenediamine, reducing agent1-Haloadamantane, ethylenediamine
Reaction Conditions Generally mild, often at or near room temperature. [2]Typically requires elevated temperatures and potentially pressure.
Byproducts Primarily water and salts from the reducing agent.Can form di-substituted and other byproducts. [3]
Yield Generally good to high yields can be achieved.Yields can be variable and may be lower due to side reactions.
Scalability Readily scalable for industrial production.May require specialized equipment for large-scale, high-pressure reactions.
Green Chemistry Aspects Considered a green chemistry method as it can often be done in one-pot. [2]Generates halide salts as byproducts.

Concluding Remarks for the Practicing Scientist

For the synthesis of N-(1-Adamantyl)ethylenediamine, the reductive amination route generally offers a more advantageous profile for both laboratory and industrial settings. Its milder reaction conditions, potential for high yields, and favorable green chemistry aspects make it a more robust and efficient method. While the nucleophilic substitution route is a viable alternative, it often requires more stringent reaction conditions and can present challenges in controlling selectivity and minimizing byproducts.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, including available starting materials, equipment, and desired scale of production. However, for a reliable and scalable synthesis, the reductive amination pathway is the recommended approach.

References

  • Al-Wahaibi, L. H., et al. (2025). Experimental and computational investigations of two N′-(adamantan-2-ylidene)
  • Babjaková, E., et al. (2010). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • Bukia, T. (2015). Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof.
  • ChemBK. (2024). N-(1-Adamantyl)ethylenediamin.
  • CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google P
  • Dzhemilev, U. M. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • Habib, H. S. (1966). The Reaction of Ethylenediamine with Cobalt (II) Perchlorate and Oxygen in Dilute Aqueous Solutions. ScholarWorks@CWU.
  • Macmillan Group. (2005).
  • Master Organic Chemistry. (2017).
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • MDPI. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane.
  • MDPI. (2011). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)
  • National Institutes of Health. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC.
  • National Institutes of Health. (2020). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC.
  • National Institutes of Health. (2018). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N - NIH.
  • Reddit. (2025).
  • ResearchGate. (2019). Reaction of epoxides1 with ethylenediamine. | Download Table.
  • ResearchGate. (2018).
  • Semantic Scholar. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane.
  • US5015758A - Process for the preparation of 1-adamantane derivatives - Google P
  • Wikipedia. (2023). Ethylenediamine.
  • Wikipedia. (2023).
  • WMU ScholarWorks. (1970).

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Safety Operating Guide

Operational Safety & Handling Protocol: N-(1-Adamantyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 37818-93-2 Formula: C₁₂H₂₂N₂ Physical State: Viscous Liquid (Light yellow to Orange) Primary Hazard Class: Irritant (Skin/Eye) | Storage Criticality: Air Sensitive[1]

Part 1: Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling N-(1-Adamantyl)ethylenediamine requires a distinct shift in protocol compared to standard adamantane solids (like Amantadine HCl). While the adamantane cage provides lipophilicity (increasing skin absorption potential), the ethylenediamine tail introduces reactivity typical of aliphatic amines.

The Critical Nuance: Unlike its crystalline hydrochloride salts, the free base form (CAS 37818-93-2) is often a liquid at room temperature and is air-sensitive . Oxidation not only degrades your reagent purity but can generate unidentified degradation products with unknown toxicity profiles. Therefore, your PPE strategy must protect you from the amine, while your engineering controls must protect the reagent from the atmosphere.

Part 2: Hazard Profiling & Engineering Controls
2.1 Chemical Hazard Data
ParameterSpecificationOperational Implication
GHS Classification Skin Irrit. 2 (H315); Eye Irrit. 2 (H319)Direct contact causes immediate inflammation; mucous membrane sensitivity is high.
Reactivity Air Sensitive / HygroscopicMust be stored under inert gas (Argon/Nitrogen). Absorb moisture/CO₂ rapidly.
Physical State Liquid (at 20°C)Splash hazard is the primary vector of exposure, not dust inhalation.
Odor Amine-like (Fishy/Ammonia)Olfactory fatigue can occur; do not rely on smell for leak detection.
2.2 Engineering Controls (The First Line of Defense)
  • Primary Containment: Handling should occur within a Nitrogen-purged Glovebox or using Schlenk line techniques inside a certified Chemical Fume Hood.

  • Ventilation: Minimum face velocity of 0.5 m/s (100 fpm).

  • Inert Atmosphere: Store and dispense under Nitrogen or Argon to prevent the formation of carbamates (reaction with atmospheric CO₂), which renders the reagent useless for precise stoichiometric synthesis.

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : PPE choices are based on permeation kinetics, not just general availability.

3.1 Hand Protection: The "Double-Barrier" Rule

Aliphatic amines and lipophilic adamantanes can permeate standard nitrile rubber.

  • Inner Layer: 4 mil Nitrile (Standard exam glove) - Tactility.

  • Outer Layer: Silver Shield® (Laminate) or Thick Nitrile (>8 mil) .

  • Scientific Rationale: The adamantyl group increases lipid solubility, potentially accelerating the transport of the irritating diamine moiety across the skin barrier. Thin nitrile gloves degrade upon prolonged contact with amines.

  • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.

3.2 Eye & Face Protection[2][3][4]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Contraindication: Do NOT use safety glasses. As a liquid amine, a micro-droplet splash can bypass the side-shields of safety glasses, causing severe corneal irritation or enzymatic damage.

  • Face Shield: Required only if pouring volumes >100 mL outside a glovebox.

3.3 Respiratory Protection
  • Primary: Work in a fume hood renders respirators unnecessary for small scale.

  • Secondary (Spill/Maintenance): Half-face respirator with Multi-Gas Cartridges (ABEK) .

    • Why? You need protection against organic vapors (Adamantane cage) and alkaline amines (Ethylenediamine tail). A standard N95 (particulate) is useless against amine vapors.

Part 4: Operational Workflow (Step-by-Step)
Workflow Logic Diagram

The following decision tree illustrates the safe handling logic, prioritizing the "Air Sensitive" nature of the reagent.

HandlingProtocol Start Start: Reagent Retrieval CheckState Check State: Liquid or Solid? Start->CheckState Liquid Liquid (Standard) CheckState->Liquid RT Solid Solid (Frozen/Cold) CheckState->Solid <15°C Inert Use Schlenk Line / Syringe (Prevent Oxidation) Liquid->Inert PPE_Liq PPE: Splash Goggles + Laminate Gloves Inert->PPE_Liq Verify Transfer Transfer to Reaction Vessel PPE_Liq->Transfer Thaw Thaw to RT under Inert Gas Flow Solid->Thaw Prevent Condensation Thaw->Liquid Quench Quench Syringe/Needle in Acidic Waste Transfer->Quench Immediate Disposal

Figure 1: Decision logic for maintaining inert atmosphere integrity while handling N-(1-Adamantyl)ethylenediamine.

Detailed Protocol: Syringe Transfer (Recommended)
  • Preparation: Purge a clean, dry syringe with Nitrogen 3 times.

  • Access: Insert a long-gauge needle through the septum of the reagent bottle (under positive inert gas pressure).

  • Draw: Slowly draw the viscous yellow liquid. Note: Viscosity may require a lower gauge (wider) needle (e.g., 18G), but this increases septum damage.

  • Transfer: Inject directly into your reaction solvent.

  • Decontamination: Immediately draw dilute acetic acid or HCl (1M) into the used syringe to neutralize the residual amine before disposal. This prevents fumes from off-gassing in the sharps container.

Part 5: Emergency & Disposal Procedures
5.1 Spill Management
  • Small Spill (<10 mL):

    • Evacuate immediate area.[5]

    • Don ABEK respirator and Laminate gloves .

    • Cover spill with Dry Sand or Vermiculite .

    • Do not use paper towels initially—amines can react exothermically with cellulose or cause rapid evaporation.

    • Collect into a sealed container labeled "Basic Organic Waste."

5.2 Waste Disposal[4]
  • Categorization: Basic Organic Waste (High pH).

  • Segregation: Do NOT mix with acidic waste streams (potential for violent exotherm) or oxidizing agents (fire hazard).

  • Labeling: Must explicitly state "Contains Adamantane Derivatives - Toxic/Irritant."

Part 6: References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5071, Rimantadine (Structural Analog). Retrieved January 30, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(1-Adamantyl)ethylenediamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.